Ferrous ion
説明
特性
CAS番号 |
15438-31-0 |
|---|---|
分子式 |
Fe+2 |
分子量 |
55.84 g/mol |
IUPAC名 |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
InChIキー |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
SMILES |
[Fe+2] |
正規SMILES |
[Fe+2] |
melting_point |
1538 °C |
他のCAS番号 |
15438-31-0 1317-63-1 68187-35-9 |
物理的記述 |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
製品の起源 |
United States |
Foundational & Exploratory
The Indispensable Ferrous Ion: A Technical Guide to its Core Roles in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted and critical roles of the ferrous ion (Fe²⁺) within biological systems. From facilitating fundamental enzymatic reactions to its intricate involvement in disease pathogenesis, Fe²⁺ is a key player in cellular life. This document provides a comprehensive overview of its functions, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.
Core Biological Functions of this compound
The ability of iron to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states underpins its diverse biological activities. The ferrous state is particularly crucial for a range of processes:
Enzymatic Catalysis
Ferrous iron is a vital cofactor for a multitude of enzymes, participating directly in catalytic mechanisms. Its ability to donate electrons is central to the function of enzymes involved in:
-
Redox Reactions: Many oxidoreductases utilize Fe²⁺ in their active sites to facilitate electron transfer.
-
Oxygen Activation: Enzymes such as dioxygenases incorporate oxygen atoms into substrates, a process often initiated by Fe²⁺.
-
Metabolism: Key metabolic enzymes, including those in the tricarboxylic acid (TCA) cycle like aconitase, rely on iron-sulfur clusters where iron cycles through the ferrous state.[1]
Oxygen Transport and Storage
The most well-known role of ferrous iron is in the transport and storage of oxygen.
-
Hemoglobin: In red blood cells, Fe²⁺ is situated within the heme prosthetic group of hemoglobin, where it reversibly binds to molecular oxygen in the lungs and releases it in tissues with lower oxygen partial pressure.[2][3]
-
Myoglobin (B1173299): Found in muscle tissue, myoglobin contains a heme group with Fe²⁺ that binds and stores oxygen, ensuring a ready supply for muscle metabolism.[2][4] Oxidation of the iron to the ferric (Fe³⁺) state renders these proteins incapable of binding oxygen.[2]
Electron Transfer
The transfer of electrons is fundamental to cellular energy production, and ferrous ions are at the heart of this process.
-
Electron Transport Chain (ETC): Within the mitochondria, a series of protein complexes constitute the ETC. Iron-sulfur clusters and cytochromes, which contain heme groups, are key components.[5][6] In these molecules, iron cycles between its Fe²⁺ and Fe³⁺ states, facilitating the flow of electrons that ultimately drives the synthesis of ATP.[5][7] Specifically, in Complex IV (cytochrome c oxidase), Fe³⁺ accepts electrons from cytochrome c, is reduced to Fe²⁺, and then donates these electrons to molecular oxygen to form water.[8][9]
DNA Synthesis and Repair
Ferrous iron is indispensable for the maintenance of genomic integrity.
-
Ribonucleotide Reductase (RNR): This essential enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. RNR contains a critical iron center that cycles through the Fe²⁺ state.[10][11]
-
DNA Polymerases and Helicases: Many enzymes involved in DNA replication and repair, including DNA polymerases and helicases, contain iron-sulfur clusters.[10][11][12] These clusters are crucial for the structural integrity and enzymatic activity of these proteins.[10][12] Defects in the biogenesis of these Fe-S clusters can lead to DNA damage and genome instability.[10][13]
This compound in Signaling and Disease
Dysregulation of iron homeostasis, particularly the levels of labile ferrous iron, is implicated in a variety of pathological conditions.
Iron Homeostasis
Cells have evolved sophisticated mechanisms to maintain iron balance, preventing both deficiency and overload. The signaling pathway governing systemic iron homeostasis is centered around the peptide hormone hepcidin.[14][15] Hepcidin regulates the expression of ferroportin, the only known cellular iron exporter, thereby controlling the amount of iron released into the circulation.[15][16]
At the cellular level, iron regulatory proteins (IRPs) 1 and 2 play a central role.[1] In iron-deficient conditions, IRPs bind to iron-responsive elements (IREs) on messenger RNAs (mRNAs), leading to increased synthesis of proteins involved in iron uptake (like the transferrin receptor) and decreased synthesis of proteins involved in iron storage (ferritin).[17][18]
The Fenton Reaction and Oxidative Stress
Excess labile ferrous iron can be highly toxic due to its participation in the Fenton reaction. In this reaction, Fe²⁺ reacts with hydrogen peroxide (H₂O₂), a byproduct of aerobic metabolism, to generate the highly reactive hydroxyl radical (•OH).[19][20]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The hydroxyl radical can indiscriminately damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress and cell death.[11][21] This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[22][23]
Quantitative Data on this compound in Biological Systems
Understanding the concentration and dynamics of ferrous ions is crucial for research and therapeutic development.
| Parameter | Value | Biological Context | Reference(s) |
| Labile Iron Pool (LIP) | 0.57 ± 0.27 µM | Healthy human lymphocytes | [24] |
| Low nanomolar range | Various cell lines and hematopoietic progenitors | [25] | |
| Total Iron Concentration | |||
| - Neurons | 20-30 µg/g | Rat neocortex, substantia nigra, cerebellum | [26] |
| - Oligodendrocytes | ~5-fold higher than neurons | Rat neocortex | [26] |
| - Microglia | ~3-fold higher than neurons | Rat neocortex | [26] |
| - Astrocytes | ~2-fold higher than neurons | Rat neocortex | [26] |
| - Cell Culture (Basal) | ~10 nmol/mg protein | Rat brain astrocytes | [23] |
| 68-84 pg/cell | SK-Mel28 cells (after loading) | [27] | |
| Enzyme Kinetics (Ferritin) | |||
| - Km for O₂ | 6 - 140 µM | Varies with experimental conditions | [5] |
| - Kd for Substrate | 28 mM | AdeV (Fe/2OG halogenase) | [7] |
Experimental Protocols
A variety of techniques are available to study the role of ferrous ions in biological systems.
Quantification of Intracellular Iron
This method quantifies total intracellular iron.
Principle: Iron is released from cellular proteins by acid treatment and reduced to Fe²⁺, which then forms a colored complex with ferrozine (B1204870) that can be measured spectrophotometrically.[23]
Protocol:
-
Cell Lysis: Lyse cultured cells and treat the lysate with an acidic potassium permanganate (B83412) (KMnO₄) solution to release and oxidize all iron to Fe³⁺.[23][28]
-
Reduction: Add an iron detection reagent containing a reducing agent (e.g., ascorbic acid) to convert Fe³⁺ to Fe²⁺.[28][29]
-
Complex Formation: The reagent also contains ferrozine, which chelates Fe²⁺ to form a magenta-colored complex.[23][29]
-
Measurement: Measure the absorbance of the complex at approximately 562 nm.[29]
-
Quantification: Determine the iron concentration by comparing the absorbance to a standard curve prepared with known iron concentrations.[23]
This is another sensitive colorimetric method for total iron quantification.
Principle: Similar to the ferrozine assay, iron is released and reduced to Fe²⁺, which then forms a colored complex with Ferene-S.[28]
Protocol:
-
Sample Preparation: Cell pellets are lysed, and can be directly added to the working solution or digested with nitric acid for faster results.[28]
-
Working Solution: Prepare a working solution containing Ferene-S, a reducing agent (e.g., L-ascorbic acid), and a buffer (e.g., ammonium (B1175870) acetate, pH ~4.3).[28]
-
Incubation: Mix the sample with the working solution and incubate at room temperature.[28]
-
Measurement: Measure the absorbance of the blue-colored complex at approximately 593-595 nm.[17][28]
-
Quantification: Calculate the iron concentration using a standard curve.[17]
Measurement of the Labile Iron Pool (LIP)
The LIP represents the pool of chelatable and redox-active iron, primarily in the ferrous state.
Principle: Fluorescent probes, such as calcein-AM or CP655, are used. These probes are quenched by intracellular Fe²⁺. The addition of a strong, membrane-permeable iron chelator reverses the quenching, and the increase in fluorescence is proportional to the LIP.[22][24]
Protocol:
-
Cell Loading: Incubate cells with a membrane-permeable fluorescent probe (e.g., 0.5 µM calcein-AM for 30 minutes).[22]
-
Baseline Measurement: Measure the initial fluorescence of the cells using flow cytometry or fluorescence microscopy.[22][24]
-
Chelation: Treat the cells with a strong iron chelator (e.g., 200 µM DIBI).[22]
-
Final Measurement: Measure the fluorescence again after chelation.
-
Calculation: The difference in fluorescence before and after chelation corresponds to the LIP. A calibration curve can be generated to determine the absolute concentration.[24]
Studying Iron-Protein Interactions
EMSA is used to study the binding of IRPs to IREs.
Principle: This technique is based on the different electrophoretic mobility of a free RNA probe versus an RNA-protein complex in a non-denaturing gel.[10][19]
Protocol:
-
Probe Labeling: A synthetic RNA probe containing an IRE sequence is labeled, typically with ³²P.[19]
-
Binding Reaction: The labeled probe is incubated with a cell lysate or purified IRPs to allow complex formation.[10]
-
Electrophoresis: The reaction mixture is run on a native polyacrylamide gel. The smaller, free probe migrates faster, while the larger IRP-IRE complex is retarded.[19]
-
Detection: The gel is dried, and the positions of the free and bound probe are visualized by autoradiography.[10] The intensity of the shifted band is proportional to the amount of active IRP.
This assay can be used as an indirect measure of the cellular iron status, as the activity of cytosolic aconitase (IRP1) is iron-dependent.
Principle: Aconitase activity is measured in a coupled enzyme reaction where aconitase converts citrate (B86180) to isocitrate. The isocitrate is then used by isocitrate dehydrogenase to produce NADPH, which can be measured colorimetrically or fluorometrically.[2][11][30]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates. For mitochondrial aconitase, a mitochondrial fraction is isolated.[2][11]
-
Activation: Samples are often incubated with an activation solution containing a reducing agent and ferrous iron to ensure the [4Fe-4S] cluster is in its active state.[2][30]
-
Reaction: The sample is added to a reaction mixture containing citrate, isocitrate dehydrogenase, and NADP⁺.
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm or by using a developer that produces a colored product measured at a different wavelength (e.g., 450 nm).[11][30]
-
Calculation: Aconitase activity is calculated from the rate of change in absorbance.[2]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to study conformational changes in a protein upon binding to iron. The interaction of a metal ion with a protein can induce a CD signal that provides information about the geometry and nature of the metal-ligand interactions.[3][9][31]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying proteins with paramagnetic centers, such as those containing iron. It provides detailed information about the electronic environment of the iron center, its oxidation state, and its coordination geometry.[14][32][33]
Conclusion and Future Directions
The this compound is a central element in a vast array of biological processes, making its homeostasis critical for cellular and organismal health. The methodologies outlined in this guide provide a robust toolkit for researchers and drug development professionals to investigate the intricate roles of Fe²⁺. Future research will likely focus on developing more specific probes for imaging ferrous iron in different subcellular compartments and on designing novel therapeutic strategies that target iron metabolism for the treatment of a wide range of diseases, from anemia to cancer and neurodegeneration. A deeper understanding of the quantitative and dynamic aspects of this compound biology will be paramount to these efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions [openresearch-repository.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Ferritin Exhibits Michaelis-Menten Behavior with Oxygen but not with Iron During Iron Oxidation and Core Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Iron Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. logotech-ise.com [logotech-ise.com]
- 17. Colorimetric Iron Quantification Assay [protocols.io]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of the intracellular labile iron pool [bio-protocol.org]
- 23. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Iron for proliferation of cell lines and hematopoietic progenitors: Nailing down the intracellular functional iron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
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- 28. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]
- 31. Studying Metal Ion–Protein Interactions: Electronic Absorption, Circular Dichroism, and Electron Paramagnetic Resonance | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
The Indispensable Duality of Ferrous Iron: A Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous iron (Fe²⁺), the soluble and biologically active form of iron, is a critical cofactor in a vast array of fundamental cellular processes. Its ability to readily donate an electron makes it an essential component of enzymes involved in cellular respiration, oxygen transport, and DNA synthesis and repair. However, this same reactivity renders free ferrous iron potentially toxic through the generation of reactive oxygen species. Consequently, intricate cellular mechanisms have evolved to tightly regulate its uptake, trafficking, storage, and utilization. This technical guide provides an in-depth exploration of the core biological functions of ferrous iron, detailing its roles in key metabolic and signaling pathways. We present a comprehensive overview of the quantitative aspects of ferrous iron biology, detailed experimental protocols for its study, and visual representations of the complex interplay of molecules involved in maintaining iron homeostasis. Understanding the multifaceted nature of ferrous iron is paramount for researchers in basic science and for professionals in drug development, as its dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and anemia.
Core Biological Functions of Ferrous Iron
Ferrous iron's unique redox properties underpin its central role in numerous life-sustaining processes. Its ability to exist in a dynamic equilibrium with its oxidized ferric (Fe³⁺) state is fundamental to its function as a catalytic center in a wide range of proteins and enzymes.
Oxygen Transport and Storage
The most well-known function of ferrous iron is its role in the reversible binding of oxygen. In vertebrates, hemoglobin in red blood cells and myoglobin (B1173299) in muscle tissue rely on a heme prosthetic group, which contains a central ferrous iron atom, to transport and store oxygen, respectively.[1] The Fe²⁺ ion in the heme group directly coordinates with an oxygen molecule, allowing for its efficient capture in the lungs and release in peripheral tissues.[2]
Cellular Respiration and Energy Metabolism
Ferrous iron is a critical component of the electron transport chain, the final stage of cellular respiration where the majority of ATP is generated. It is found within the iron-sulfur clusters and heme groups of cytochromes, which are essential electron carriers in complexes I, II, and III of the mitochondrial respiratory chain.[3] The ability of the iron to cycle between its ferrous and ferric states facilitates the transfer of electrons, ultimately driving the pumping of protons and the synthesis of ATP.
DNA Synthesis and Repair
The synthesis and maintenance of genetic material are critically dependent on ferrous iron. Ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides—the building blocks of DNA—requires a di-iron cofactor in its active site for catalysis.[4][5] Furthermore, several DNA polymerases and helicases, enzymes essential for DNA replication and repair, contain iron-sulfur clusters that are vital for their structural integrity and function.[4][6][7] Ferrous iron's involvement in these processes highlights its direct link to cell proliferation and genome stability.
Enzymatic Catalysis
Beyond the processes mentioned above, ferrous iron serves as a cofactor for a diverse range of enzymes involved in various metabolic pathways.[8][9] These include enzymes involved in amino acid metabolism, collagen synthesis (prolyl and lysyl hydroxylases), and the synthesis of neurotransmitters. The catalytic activity of these enzymes often relies on the ability of the iron center to activate molecular oxygen or to facilitate electron transfer reactions.
Quantitative Data on Ferrous Iron
Precise regulation of intracellular ferrous iron concentrations is crucial to prevent both deficiency and toxicity. The "labile iron pool" (LIP) refers to a pool of chelatable, redox-active ferrous iron in the cytosol that is readily available for metabolic processes.[10]
| Parameter | Typical Value/Range | Cell Type/Condition | Reference(s) |
| Labile Iron Pool (LIP) Concentration | 0.2 - 1.5 µM | Erythroid and myeloid cells | [11] |
| ~0.5 - 1.0 µM | Normal mammalian cells | [12] | |
| Binding Affinity of IRP1 for IREs | |||
| L-ferritin IRE (highest affinity) | 14.0 ± 4.3 pM | In vitro | [13] |
| m-aconitase IRE (lowest affinity) | 129 ± 21.7 pM | In vitro | [13] |
| Binding Affinity of Ferritin Receptor | K_D = 4.65 x 10⁻⁹ M | Adult mouse brain | [14] |
| Fenton Reaction Rate Constant | 76 M⁻¹s⁻¹ | In vitro (E. coli context) | [7] |
Signaling Pathways Involving Ferrous Iron
The cellular response to changes in ferrous iron levels is primarily orchestrated by a sophisticated post-transcriptional regulatory network known as the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system.[11][15] This system ensures that the expression of proteins involved in iron uptake, storage, and export is finely tuned to the cell's needs.
The IRE/IRP Regulatory System
The IRE/IRP system consists of two key components:
-
Iron-Responsive Elements (IREs): These are short, conserved stem-loop structures found in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism.[16]
-
Iron-Regulatory Proteins (IRP1 and IRP2): These are cytosolic proteins that can bind to IREs and thereby regulate the translation or stability of the corresponding mRNAs.[15]
The regulation of IRP1 and IRP2 by ferrous iron occurs through distinct post-translational mechanisms:
-
IRP1: In iron-deficient cells, IRP1 exists as an active RNA-binding protein. When ferrous iron levels rise, it facilitates the assembly of a [4Fe-4S] iron-sulfur cluster within IRP1, converting it into a cytosolic aconitase enzyme and preventing it from binding to IREs.[10][17]
-
IRP2: In contrast, IRP2 is regulated primarily through protein degradation. In iron-replete cells, ferrous iron promotes the ubiquitination and subsequent proteasomal degradation of IRP2.[18][19][20]
The binding of IRPs to IREs has different consequences depending on the location of the IRE in the mRNA:
-
5' UTR: When an IRP binds to an IRE in the 5' UTR (e.g., ferritin mRNA), it sterically hinders the assembly of the translation initiation complex, thereby inhibiting protein synthesis.
-
3' UTR: When an IRP binds to an IRE in the 3' UTR (e.g., transferrin receptor mRNA), it protects the mRNA from degradation, leading to increased protein expression.
References
- 1. Iron-tracking strategies: Chaperones capture iron in the cytosolic labile iron pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease [frontiersin.org]
- 5. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells [frontiersin.org]
- 7. Rate constant of Fenton's reaction Fe(2+)+H2O - Generic - BNID 105678 [bionumbers.hms.harvard.edu]
- 8. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the links between hypoxia and iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The iron-sulfur cluster of iron regulatory protein 1 modulates the accessibility of RNA binding and phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-Mediated Degradation of IRP2, an Unexpected Pathway Involving a 2-Oxoglutarate-Dependent Oxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiple determinants within iron-responsive elements dictate iron regulatory protein binding and regulatory hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and distribution of ferritin binding sites in the adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chaperone protein involved in transmembrane transport of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. On the mechanism of iron sensing by IRP2: new players, new paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Iron Regulates the Intracellular Degradation of Iron Regulatory Protein 2 by the Proteasome (*) | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ferrous Ion Cellular Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cellular Iron Homeostasis
Iron is an indispensable element for fundamental biological processes, including oxygen transport, cellular respiration, and DNA synthesis.[1] However, its redox activity can also catalyze the formation of harmful reactive oxygen species (ROS), necessitating tight regulation of its concentration within the cell.[2] Cellular iron metabolism is a complex network of pathways that govern the uptake, utilization, storage, and export of iron to maintain a delicate balance and prevent both deficiency and overload. This guide provides a technical overview of the core pathways involved in the metabolism of ferrous iron (Fe2+), the form that is transported across cellular membranes.
Cellular Iron Uptake
The primary mechanism for cellular iron uptake is through the transferrin cycle. Diferric transferrin (Tf-Fe3+) in the plasma binds to the transferrin receptor 1 (TfR1) on the cell surface.[3] The resulting complex is internalized via clathrin-mediated endocytosis into an endosome.[3] Acidification of the endosome, coupled with the reduction of ferric iron (Fe3+) to ferrous iron (Fe2+) by endosomal ferrireductases like STEAP3, facilitates the release of iron from transferrin.[4] The liberated Fe2+ is then transported from the endosome into the cytosol by the Divalent Metal Transporter 1 (DMT1).[3][5]
Some cells can also take up non-transferrin-bound iron (NTBI), where extracellular Fe3+ is first reduced to Fe2+ by a cell surface ferrireductase before being transported into the cell by DMT1 or other transporters like ZIP14.[6][7][8]
Signaling Pathway for Transferrin-Mediated Iron Uptake
Intracellular Iron Trafficking and Utilization
Once in the cytosol, ferrous iron joins the "labile iron pool" (LIP), a transient and chelatable pool of iron that is critical for cellular processes.[9][10] The LIP is estimated to be in the low micromolar range (1-5 µM).[10] From the LIP, iron is trafficked to various cellular compartments for utilization. A primary destination is the mitochondria, where Fe2+ is essential for the synthesis of heme and iron-sulfur (Fe-S) clusters, which are vital components of the electron transport chain and other enzymes.[11][12] The transport of iron into the mitochondria is mediated by proteins such as mitoferrin.[13]
Iron Storage
To prevent iron-induced toxicity, excess cytosolic Fe2+ is sequestered in the protein ferritin.[14] Ferritin is a spherical nanocage composed of 24 subunits of heavy (FTH1) and light (FTL) chains that can store up to 4,500 iron atoms in its core in the non-toxic ferric (Fe3+) state.[15][16] The ferroxidase activity of the H-chain subunit oxidizes Fe2+ to Fe3+ for storage within the ferritin core.[17]
Quantitative Data on Iron Storage
| Parameter | Value | Reference |
| Ferritin Iron Storage Capacity | Up to 4,500 Fe atoms per molecule | [15][16] |
| Ferritin Half-life in Caco-2 cells | ~16 hours | [16] |
| Average Body Iron Stores (Adult Male) | 600 - 1000 mg | [18] |
| Average Body Iron Stores (Adult Female) | 200 - 300 mg | [18] |
Cellular Iron Export
Cells export iron through the transmembrane protein ferroportin (FPN).[5][19] Ferroportin is the only known cellular iron exporter in vertebrates.[20] It transports ferrous iron from the cytosol across the plasma membrane.[21] The exported Fe2+ is then oxidized to Fe3+ by ferroxidases such as ceruloplasmin (in most cells) or hephaestin (in enterocytes), allowing it to bind to transferrin in the circulation.[22][23]
Experimental Workflow for siRNA-mediated Knockdown of Ferroportin
Regulation of Cellular Iron Homeostasis
Cellular iron levels are meticulously controlled by a post-transcriptional regulatory system involving iron-responsive elements (IREs) and iron-regulatory proteins (IRPs).[2][17]
-
Iron-Responsive Elements (IREs): These are conserved stem-loop structures found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism, such as ferritin, TfR1, and ferroportin.[24]
-
Iron-Regulatory Proteins (IRPs): IRP1 and IRP2 are cytosolic proteins that can bind to IREs.[25]
Under low iron conditions: IRPs bind to IREs.
-
Binding to the 5' UTR IRE of ferritin and ferroportin mRNA blocks their translation, reducing iron storage and export.[25]
-
Binding to the 3' UTR IRE of TfR1 and DMT1 mRNA stabilizes these transcripts, leading to increased synthesis of these transporters to enhance iron uptake.[25]
Under high iron conditions: IRPs do not bind to IREs.
-
IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase.[24]
-
IRP2 is targeted for proteasomal degradation.[24]
-
This allows for the translation of ferritin and ferroportin mRNA and the degradation of TfR1 and DMT1 mRNA, thereby promoting iron storage and export while reducing uptake.[25]
Systemic iron homeostasis is primarily regulated by the peptide hormone hepcidin, which is produced by the liver.[4] Hepcidin binds to ferroportin, inducing its internalization and degradation, thus blocking cellular iron export into the plasma.[4][26]
The IRE/IRP Regulatory System
Quantitative Data on Regulatory Interactions
| Interaction | Binding Affinity (Kd) | Reference |
| IRP1 - Ferritin L-chain IRE | 4.6 ± 0.2 nM (at 5°C) to 19.2 ± 0.4 nM (at 30°C) | [27][28] |
| IRP1 - Mitochondrial Aconitase IRE | 55.9 ± 3 nM (at 5°C) to 155 ± 4 nM (at 30°C) | [27][28] |
| Hepcidin - Ferroportin | ~2.5 nM (in the presence of 10 µM FeCl2) | [6] |
| Hepcidin - Ferroportin | ~500 nM (estimated) | [26] |
Experimental Protocols
Measurement of Intracellular Iron Concentration (Colorimetric Assay)
This protocol is adapted from commercially available iron assay kits.
Principle: Iron is released from carrier proteins in an acidic buffer. Ferric iron is reduced to ferrous iron, which then reacts with a chromogenic reagent (e.g., Ferene S) to form a colored complex that can be measured spectrophotometrically at ~593 nm.[29]
Materials:
-
Iron Assay Buffer
-
Iron Reducer
-
Iron Probe (e.g., Ferene S)
-
Iron Standard (e.g., 1 mM FeCl3)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Homogenize 1-5 x 10^6 cells in 100 µL of Iron Assay Buffer on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.
-
Adjust the volume of each standard to 100 µL with Iron Assay Buffer.
-
-
Assay:
-
Add 5 µL of Iron Reducer to each standard and sample well. Mix well.
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of Iron Probe to each well. Mix well and incubate for 60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the iron concentration in the samples.
-
Measurement of Ferroxidase Activity
This protocol is for the automated measurement of serum ceruloplasmin ferroxidase activity.
Principle: The ferroxidase activity of ceruloplasmin is measured by its ability to oxidize Fe2+ to Fe3+. The formation of Fe3+ can be monitored spectrophotometrically.[17][22]
Materials:
-
Acetate (B1210297) buffer (0.45 mol/L, pH 5.8)
-
Ferrous sulfate (B86663) solution (substrate)
-
Serum sample
-
Automated centrifugal analyzer or spectrophotometer
Procedure:
-
To 45 µL of serum sample, add 150 µL of acetate buffer.[17]
-
Initiate the reaction by adding 20 µL of the ferrous sulfate substrate solution.[17]
-
Monitor the increase in absorbance at 415 nm kinetically for 10 minutes.[17]
-
The rate of change in absorbance is proportional to the ferroxidase activity.
-
Calibrate the assay using a standard with known activity.
Reference Range:
Western Blotting for Iron-Related Proteins (General Protocol)
Principle: To determine the relative abundance of specific proteins (e.g., Ferroportin, TfR1, Ferritin) in cell lysates using SDS-PAGE and immunoblotting.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix cell lysate with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
References
- 1. academic.oup.com [academic.oup.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. The hepcidin-binding site on ferroportin is evolutionarily conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepcidin-binding site on ferroportin is evolutionarily conserved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of iron concentration in cells [bio-protocol.org]
- 15. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mathematical modeling of the dynamic storage of iron in ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. METABOLISM OF IRON STORES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Automated measurement of serum ferroxidase activity. | Semantic Scholar [semanticscholar.org]
- 22. Automated measurement of serum ferroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An automated method for the kinetic measurement of ferroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Iron response element - Wikipedia [en.wikipedia.org]
- 25. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Colorimetric Iron Quantification Assay [protocols.io]
A Technical Guide to the Mechanisms of Ferrous Ion Transport Across Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular machinery governing the transport of ferrous iron (Fe2+) across cellular membranes. Understanding these intricate pathways is critical for research into iron metabolism disorders and for the development of novel therapeutics targeting these processes.
Introduction: The Centrality of Iron and the Transport Challenge
Iron is an indispensable element for virtually all living organisms, playing a pivotal role in oxygen transport, DNA synthesis, and cellular respiration.[1] Its ability to cycle between ferrous (Fe2+) and ferric (Fe3+) oxidation states makes it an ideal cofactor for a multitude of enzymatic reactions.[1] However, this same redox activity renders free iron highly toxic, as it can catalyze the formation of damaging reactive oxygen species.[2] Consequently, sophisticated and tightly regulated transport systems have evolved to manage iron acquisition, trafficking, and storage. This guide focuses on the core mechanisms of ferrous iron transport, the primary form of iron that crosses cellular membranes.
Core Mechanisms of Ferrous Ion Import
The uptake of non-heme iron into cells is a multi-step process that requires the reduction of dietary and stored ferric iron (Fe3+) to soluble ferrous iron (Fe2+), followed by transport across the cell membrane by specialized protein channels.
Ferrireductases: The Obligatory First Step
Before transport, insoluble Fe3+ must be reduced to Fe2+. This crucial step is performed by cell-surface ferrireductases.
-
Duodenal Cytochrome B (Dcytb): Primarily located on the apical surface of duodenal enterocytes, Dcytb is a key enzyme responsible for reducing dietary ferric iron prior to absorption.[3]
-
STEAP Proteins (Six-Transmembrane Epithelial Antigen of the Prostate): The STEAP family of proteins (specifically STEAP2, STEAP3, and STEAP4) function as metalloreductases that reduce both Fe3+ to Fe2+ and Cu2+ to Cu1+.[4][5][6] Their activity is essential for the uptake of iron in various tissues, particularly for transferrin-bound iron release from endosomes in erythroid cells.[4][7]
Divalent Metal Transporter 1 (DMT1)
Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is the principal transporter for ferrous iron into cells.[8]
-
Mechanism: DMT1 is a proton-coupled symporter that transports Fe2+ and other divalent metals across the membrane, driven by an inwardly directed proton gradient.[1][9] At more neutral pH, it can also mediate facilitative, uncoupled Fe2+ transport.[1]
-
Location: It is highly expressed at the apical membrane of duodenal enterocytes for dietary iron absorption and within the endosomal membranes of most cell types.[10][11] In the endosome, DMT1 transports Fe2+, freshly released from transferrin, into the cytosol.[10][11][12]
-
Regulation: DMT1 expression is upregulated in response to iron deficiency to enhance iron absorption.[13][14]
ZIP Family Transporters (ZIP8 and ZIP14)
The Zrt- and Irt-like Protein (ZIP) family, particularly ZIP14 (SLC39A14) and ZIP8 (SLC39A8), are significant contributors to the uptake of non-transferrin-bound iron (NTBI).[15] NTBI becomes a relevant source of iron in iron-overload conditions where transferrin is saturated.[15]
-
Mechanism: ZIP14 functions as a broad-scope metal ion transporter, capable of transporting Fe2+, zinc, and manganese.[6][16] Its activity is optimal at a more neutral pH of 7.5.[17]
-
Location: ZIP14 is found on the plasma membrane and endosomal membranes of cells, particularly in the liver.[6][15] In renal proximal tubular epithelial cells, ZIP8 and ZIP14 show redundancy in mediating NTBI uptake at the plasma membrane, while ZIP14 is also involved in transporting transferrin-bound iron from the endosome.[18]
Core Mechanism of this compound Export
The export of iron from cells back into circulation is controlled by a single protein, making it a critical control point for systemic iron homeostasis.
Ferroportin (FPN1)
Ferroportin (FPN1), also known as SLC40A1, is the only known vertebrate iron exporter.[19]
-
Mechanism: Ferroportin mediates the efflux of ferrous iron from the cytosol across the plasma membrane.[4][20] It is proposed to operate via an alternating access mechanism.[4]
-
Location: It is highly expressed on the basolateral surface of duodenal enterocytes (for export into blood), and on plasma membranes of macrophages and hepatocytes that recycle and store iron.[19][20][21]
-
Regulation: Ferroportin is the direct molecular target of the hormone hepcidin (B1576463), which constitutes the primary regulatory axis for systemic iron levels.
Ferroxidases: Facilitating Transferrin Binding
For iron to be transported in the blood by transferrin, the Fe2+ exported by ferroportin must be oxidized to Fe3+. This is accomplished by multi-copper ferroxidases.
-
Hephaestin: A transmembrane protein found primarily in the basolateral membrane of enterocytes, where it is physically and functionally coupled with ferroportin.[12]
-
Ceruloplasmin: A soluble plasma protein that acts as the primary ferroxidase in the circulation, oxidizing iron exported from macrophages and hepatocytes.[20]
Systemic Regulation: The Hepcidin-Ferroportin Axis
Systemic iron balance is masterfully controlled by the peptide hormone hepcidin, which is synthesized in the liver in response to iron levels and inflammation.[2][21]
-
Mechanism of Action: Hepcidin binds directly to ferroportin on the cell surface.[22] This binding event triggers the internalization and subsequent lysosomal degradation of the ferroportin protein.[22][23][24] The removal of ferroportin from the membrane effectively blocks cellular iron export, leading to intracellular iron sequestration and a decrease in circulating iron levels.[21][23]
-
Signaling Pathways: Hepcidin expression is positively regulated by iron stores and inflammation. The primary iron-sensing pathway involves Bone Morphogenetic Protein (BMP) signaling via the SMAD pathway.[2][22] Inflammation, particularly through Interleukin-6 (IL-6), upregulates hepcidin via the JAK-STAT signaling pathway.[2][22] Conversely, erythropoietic demand and hypoxia suppress hepcidin expression to make more iron available for red blood cell production.[2][21]
Quantitative Analysis of this compound Transport
The efficiency and affinity of iron transporters and regulators have been quantified through various biochemical and cell-based assays.
Table 1: Kinetic and Binding Parameters of Key Iron Transport Proteins
| Protein/Complex | Parameter | Value | Conditions/Notes |
| DMT1 | Apparent Affinity (Km/K0.5) | Low micromolar (µM) range | Transports multiple divalent metals; affinity is pH-dependent.[1][25] |
| ZIP14 | Apparent Affinity (K0.5) for Fe2+ | ~2 µM | Measured in Xenopus oocytes expressing mouse Zip14.[16][17] |
| Ferroportin | Transport Kinetics | Follows Michaelis-Menten kinetics | Specific Km value varies by experimental system.[4] |
| Hepcidin-Ferroportin | Binding Affinity (Kd) | ~2.5 nM (in presence of Fe2+) | Binding affinity is highly dependent on iron.[4][26][27] |
| Binding Affinity (Kd) | ~210 nM (in absence of Fe2+) | Demonstrates an ~80-fold increase in affinity when iron is bound to ferroportin.[4][26] |
Key Experimental Protocols
The study of this compound transport relies on a set of specialized experimental techniques.
Protocol: Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay
This assay directly measures the uptake of ferrous iron into cultured cells.
-
Cell Culture: Seed adherent cells (e.g., HEK293, Caco-2) in 24- or 96-well plates and grow to near confluency.
-
Preparation of Uptake Buffer: Prepare an appropriate buffer (e.g., HBSS-HEPES, pH 7.4). Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM) to maintain iron in its reduced Fe2+ state.
-
Preparation of ⁵⁵Fe²⁺ Solution: Just prior to the experiment, dilute ⁵⁵FeCl₃ stock into the uptake buffer. Add ascorbic acid to a final concentration of ~1-2 mM to reduce Fe3+ to Fe2+. The final concentration of ⁵⁵Fe²⁺ will depend on the experiment (e.g., for kinetic analysis, a range of concentrations is used).
-
Assay Initiation: Aspirate the culture medium from the cells and wash once with warm uptake buffer. Add the ⁵⁵Fe²⁺-containing uptake buffer to each well to initiate the transport.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-15 minutes). The time should be within the linear range of uptake for the specific cell type.
-
Assay Termination: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells multiple times (3-5x) with ice-cold stop buffer (e.g., PBS containing 1 mM EDTA) to remove extracellularly bound iron.[28]
-
Cell Lysis: Lyse the washed cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent) to each well.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[29]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample or cell number to determine the rate of iron uptake (e.g., in pmol/mg protein/min).
Protocol: Cell Surface Ferrireductase Activity Assay
This colorimetric assay measures the rate at which cells reduce extracellular Fe3+ to Fe2+.
-
Cell Culture: Grow cells to confluency in a 96-well plate.
-
Reagent Preparation:
-
Assay Buffer: A suitable physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Iron Solution: Prepare a solution of Ferric Chloride (FeCl₃) complexed with a chelator like citrate (B86180) or NTA.
-
Ferrozine (B1204870) Solution: Prepare a solution of ferrozine, a chromogenic agent that specifically forms a magenta-colored complex with Fe2+.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove culture medium.
-
Add the assay buffer containing the Fe3+-chelate complex and ferrozine to the cells.
-
Incubate the plate at 37°C.
-
-
Measurement: At regular intervals (e.g., every 5-10 minutes), measure the absorbance of the solution in each well at 562 nm using a microplate reader.
-
Data Analysis: The increase in absorbance over time is proportional to the amount of Fe2+ being produced.[30] Calculate the rate of reductase activity by comparing the absorbance change to a standard curve generated with known concentrations of Fe2+.
Protocol: Hepcidin-Induced Ferroportin Internalization Assay
This assay quantifies the removal of ferroportin from the cell surface in response to hepcidin. This example uses a ferroportin-GFP fusion protein.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a Ferroportin-GFP (FPN-GFP) fusion protein. Select a stable cell line or use cells 24-48 hours post-transfection.
-
Cell Seeding: Seed the FPN-GFP expressing cells onto glass-bottom dishes suitable for live-cell imaging.
-
Inhibition of Protein Synthesis (Optional): To ensure that only the internalization of existing FPN is measured, treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) for 30-60 minutes prior to the experiment.
-
Treatment: Add synthetic hepcidin (e.g., 100 nM) or a test compound to the cell culture medium. Include an untreated control.
-
Live-Cell Imaging: At various time points (e.g., 0, 30, 60, 120 minutes) after hepcidin addition, acquire images using a fluorescence or confocal microscope.[31]
-
Image Analysis and Quantification:
-
Qualitative Assessment: Observe the redistribution of the GFP signal from a sharp plasma membrane localization to intracellular punctate structures (endosomes).
-
Quantitative Assessment: Use image analysis software to quantify the internalization. This can be done by measuring the ratio of intracellular fluorescence intensity to plasma membrane fluorescence intensity in a large number of cells for each condition and time point.[31] An alternative is to count the percentage of cells that show a predominantly internalized phenotype.[31]
-
Mandatory Visualizations
Diagrams of Key Pathways and Workflows
// Import Pathway "Fe3+" -> "STEAP/Dcytb" [label="Reduction"]; "STEAP/Dcytb" -> "Fe2+_out"; "Fe2+_out" -> "DMT1_mem" [label="Import"]; "Fe2+_out" -> "ZIP14_mem" [label="Import (NTBI)"]; "DMT1_mem" -> "Fe2+_in"; "ZIP14_mem" -> "Fe2+_in";
// Transferrin Pathway "Tf-Fe3+" -> "TfR1" [label="Binding"]; "TfR1" -> "Endosome" [label="Endocytosis"]; "Endosome" -> "DMT1_endo" [label="Fe²⁺ Release\n(via reduction)"]; "DMT1_endo" -> "Fe2+_in" [label="Transport"];
// Export Pathway "Fe2+_in" -> "FPN" [label="Export"]; "FPN" -> "Heph/Cp" [label="Fe²⁺"]; "Heph/Cp" -> "Tf" [label="Oxidation to Fe³⁺"]; "Tf" -> "Tf-Fe3+" [style=dashed];
// Storage "Fe2+_in" -> "Ferritin" [label="Storage (as Fe³⁺)"]; "Ferritin" -> "Fe2+_in" [label="Release"]; } caption: Overview of Cellular this compound Trafficking Pathways.
// Stimuli "High Iron" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation (IL-6)" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Regulation of Hepcidin "High Iron" -> "BMP_Pathway" [label="Activates"]; "Inflammation (IL-6)" -> "JAK_STAT_Pathway" [label="Activates"]; "BMP_Pathway" -> "Hepcidin_Gene" [label="↑ Transcription"]; "JAK_STAT_Pathway" -> "Hepcidin_Gene" [label="↑ Transcription"]; "Hepcidin_Gene" -> "Hepcidin_Peptide" [label="Synthesis & Secretion"];
// Hepcidin Action "Hepcidin_Peptide" -> "FPN" [label="Binds (High Affinity)"]; "FPN" -> "FPN_Internalized" [label="Induces"]; "FPN" -> "Iron_Export" [label="Enables"]; "FPN_Internalized" -> "Iron_Blocked";
{rank=same; "Iron_Export"; "Iron_Blocked"} } caption: The Hepcidin-Ferroportin Regulatory Signaling Axis.
// Nodes step1 [label="1. Cell Seeding\nSeed cells in multi-well plates.\nIncubate to allow adherence.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Prepare Reagents\nDilute ⁵⁵FeCl₃ in buffer.\nAdd Ascorbic Acid to reduce Fe³⁺ to Fe²⁺.", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Initiate Uptake\nWash cells, add ⁵⁵Fe²⁺ solution.\nIncubate at 37°C for a set time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="4. Terminate Uptake\nRapidly aspirate solution.\nWash 3-5x with ice-cold Stop Buffer (PBS+EDTA).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="5. Cell Lysis\nAdd lysis buffer (e.g., NaOH)\nto solubilize cells and release\nintracellular contents.", fillcolor="#FBBC05", fontcolor="#202124"]; step6 [label="6. Scintillation Counting\nTransfer lysate to vial, add cocktail.\nMeasure radioactivity (CPM).", fillcolor="#34A853", fontcolor="#FFFFFF"]; step7 [label="7. Data Analysis\nNormalize CPM to protein concentration.\nCalculate uptake rate (pmol/mg/min).", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges step1 -> step2 [label="Parallel Step"]; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; } caption: Experimental Workflow for a Radioactive Iron Uptake Assay.
Conclusion and Implications for Drug Development
The transport of ferrous iron is a highly orchestrated process involving a suite of transporters, reductases, oxidases, and regulatory hormones. The central roles of DMT1 in import and ferroportin in export make them prime targets for therapeutic intervention.
-
Iron-Overload Disorders (e.g., Hereditary Hemochromatosis, β-thalassemia): Conditions of iron overload are often characterized by inappropriately low hepcidin levels, leading to excessive ferroportin activity. Drug development efforts are focused on hepcidin mimetics or small molecule inhibitors of ferroportin that can functionally replace hepcidin, forcing ferroportin internalization and reducing iron absorption.[32]
-
Anemia of Inflammation (Anemia of Chronic Disease): In these conditions, chronic inflammation leads to pathologically high levels of hepcidin, which blocks iron recycling by macrophages and restricts iron availability for erythropoiesis.[2][21] Therapeutic strategies aim to inhibit the hepcidin-ferroportin interaction or suppress hepcidin production, thereby restoring iron export and alleviating the anemia.
A deep, mechanistic understanding of these transport systems, supported by quantitative data and robust experimental protocols, is paramount for the continued development of targeted and effective therapies for the full spectrum of iron metabolism disorders.
References
- 1. Divalent metal-ion transporter DMT1 mediates both H+ -coupled Fe2+ transport and uncoupled fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Multiple Faces of the Metal Transporter ZIP14 (SLC39A14) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a ferrireductase required for efficient transferrin-dependent iron uptake in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioprofile.cn [bioprofile.cn]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal iron uptake determined by divalent metal transporter is enhanced in HFE-deficient mice with hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between gene expression of duodenal iron transporters and iron stores in hemochromatosis subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Zip14 is a complex broad-scope metal-ion transporter whose functional properties support roles in the cellular uptake of zinc and nontransferrin-bound iron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 19. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iron output [flipper.diff.org]
- 21. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepcidin Bound to α2-Macroglobulin Reduces Ferroportin-1 Expression and Enhances Its Activity at Reducing Serum Iron Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepcidin and ferroportin: the new players in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A role for divalent metal transporter (DMT1) in mitochondrial uptake of iron and manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Structure of hepcidin-bound ferroportin reveals iron homeostatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. researchgate.net [researchgate.net]
- 31. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Ferrous Ion Homeostasis in Mammalian Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Iron is an indispensable element for mammalian life, acting as a critical cofactor in a vast array of biochemical processes, from oxygen transport and energy metabolism to DNA synthesis.[1][2] However, its capacity to easily donate and accept electrons also makes it potentially toxic, catalyzing the formation of damaging reactive oxygen species.[3][4] Mammalian cells have therefore evolved a sophisticated and tightly regulated network of proteins and pathways to manage the uptake, utilization, storage, and export of iron, ensuring cellular needs are met while mitigating toxicity.[5] This technical guide provides an in-depth examination of the core mechanisms governing ferrous ion (Fe²⁺) homeostasis. It details the key molecular players involved in iron transport and storage, the intricate post-transcriptional and systemic regulatory circuits that respond to cellular iron status, and standardized protocols for experimental assessment. Quantitative data are summarized for comparative analysis, and all major pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Principles of Cellular Iron Management
Cellular iron homeostasis is a dynamic balance between iron acquisition, storage, and export.[5] The primary challenge is to maintain a sufficient supply of iron for metabolic needs while preventing the accumulation of the "labile iron pool" (LIP), a chelatable, redox-active fraction of cytosolic iron that can catalyze Fenton chemistry.[6] This regulation occurs at both the individual cell level, through the Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) system, and at the systemic level, primarily through the hepcidin-ferroportin axis.[1][2]
Cellular Iron Uptake
Mammalian cells acquire iron through two main pathways: transferrin-bound iron (TBI) uptake and non-transferrin-bound iron (NTBI) uptake.
Transferrin-Mediated Iron Uptake
The principal pathway for iron acquisition by most cells is the receptor-mediated endocytosis of transferrin.[7][8]
-
Binding: Diferric transferrin (Tf-Fe₂³⁺), the primary iron carrier in the circulation, binds with high affinity to the Transferrin Receptor 1 (TfR1) on the cell surface.[7][9]
-
Endocytosis: The Tf-TfR1 complex is internalized into the cell via clathrin-coated pits, forming an endosome.[10]
-
Iron Release: The endosome is acidified by a proton pump, a drop in pH that causes the release of Fe³⁺ from transferrin.[10]
-
Reduction: The released Fe³⁺ is reduced to its ferrous form, Fe²⁺, a step thought to be carried out by members of the STEAP family of metalloreductases.[10]
-
Transport: Fe²⁺ is then transported across the endosomal membrane into the cytosol by the Divalent Metal Transporter 1 (DMT1).[10][11]
-
Recycling: The apotransferrin-TfR1 complex is recycled back to the cell surface, where the neutral pH causes the release of apotransferrin back into circulation.[10]
Non-Transferrin-Bound Iron (NTBI) Uptake
NTBI, primarily in the form of Fe³⁺ loosely bound to citrate (B86180) or albumin, is taken up by various importers, most notably DMT1, which can be present on the plasma membrane.[11][12] Before transport by DMT1, extracellular Fe³⁺ must be reduced to Fe²⁺ by a surface reductase.[11] This uptake route is particularly relevant in iron-overload conditions.
Intracellular Iron Storage and Utilization
Once inside the cell, iron joins the labile iron pool (LIP), a transient pool of chelatable Fe²⁺ that is trafficked to various cellular destinations.[1]
Storage in Ferritin
To prevent toxicity from excess labile iron, cells store iron in ferritin, a large, spherical protein complex.[4][13]
-
Structure: Ferritin is composed of 24 subunits of heavy (H) and light (L) chains, forming a hollow shell that can sequester up to 4,500 iron atoms.[4][13]
-
Function: The H-chain possesses ferroxidase activity, oxidizing Fe²⁺ to Fe³⁺, which is then mineralized within the ferritin core.[13] The L-chain facilitates iron nucleation.[13] This process safely stores iron in a non-reactive form.[14]
-
Hemosiderin: In conditions of significant iron excess, ferritin aggregates can form hemosiderin, a partially denatured and less bioavailable iron storage complex.[14][15][16]
Mitochondrial Iron Utilization
Mitochondria are a major hub of iron utilization, essential for the synthesis of:
-
Heme: A key component of hemoglobin and cytochromes.[5]
-
Iron-Sulfur Clusters (ISCs): Ubiquitous and vital cofactors for many proteins involved in electron transport and enzyme catalysis.[17][18][19] The mitochondrial ISC assembly machinery is fundamental for the biogenesis of all cellular ISCs.[17][18]
Cellular Iron Export
The sole known mammalian iron exporter is Ferroportin (FPN1) .[20] It is highly expressed in cells responsible for systemic iron transfer, such as duodenal enterocytes and macrophages.[20][21] For iron to be loaded onto transferrin in the plasma, the exported Fe²⁺ must be oxidized to Fe³⁺ by a ferroxidase, such as hephaestin or ceruloplasmin.[1][22]
Regulation of Cellular Iron Homeostasis
Cells employ a sophisticated post-transcriptional control system, the IRE/IRP network, to rapidly adjust the expression of key iron-related proteins.[23][24]
The IRE/IRP System
This system consists of two main components:
-
Iron-Responsive Elements (IREs): Specific hairpin structures located in the untranslated regions (UTRs) of mRNAs for proteins involved in iron metabolism.[23][24]
-
Iron Regulatory Proteins (IRP1 and IRP2): Cytosolic proteins that act as iron sensors.[23][25]
The regulatory logic depends on the location of the IRE:
-
5' UTR (e.g., Ferritin, Ferroportin): When IRPs bind to a 5' IRE, they sterically hinder the assembly of the ribosomal machinery, thereby blocking mRNA translation .[4][23]
-
3' UTR (e.g., Transferrin Receptor): When IRPs bind to a 3' IRE, they stabilize the mRNA by protecting it from endonuclease attack, thus promoting protein synthesis.[7][23]
Cellular Response to Iron Levels:
-
Low Iron Conditions: IRP1 and IRP2 are active and bind to IREs.[23][26] This leads to:
-
High Iron Conditions:
-
IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, losing its RNA-binding ability.[23][24]
-
IRP2 is targeted for proteasomal degradation.[23]
-
With IRPs inactive, the opposite effects occur: TfR1 mRNA is degraded, while ferritin and ferroportin mRNAs are actively translated, leading to decreased iron uptake and increased storage and export.[26]
-
Systemic Regulation by the Hepcidin-Ferroportin Axis
Systemic iron levels are primarily controlled by the peptide hormone hepcidin (B1576463) , which is synthesized by the liver.[22][27] Hepcidin functions as the master regulator of iron entry into the plasma.[27][28]
-
Mechanism of Action: Hepcidin binds to ferroportin on the surface of iron-exporting cells.[21][29][30] This binding induces the internalization, ubiquitination, and subsequent lysosomal degradation of the ferroportin protein.[22][27][28] The removal of ferroportin from the cell membrane effectively blocks iron export into the bloodstream.[21][31]
-
Regulation of Hepcidin:
-
High Iron/Inflammation: Increased body iron stores and inflammatory cytokines (like IL-6) stimulate hepcidin production. This leads to ferroportin degradation, reduced iron absorption, and iron sequestration in macrophages, causing a decrease in plasma iron.[22][27][32]
-
Low Iron/Anemia/Hypoxia: Iron deficiency, anemia, and increased erythropoietic demand strongly suppress hepcidin synthesis.[22][27] Low hepcidin levels allow ferroportin to remain on the cell surface, facilitating iron absorption and release from stores to meet the body's needs.[31]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters in cellular iron homeostasis. Values can vary significantly based on cell type and experimental conditions.
Table 1: Protein Concentrations and Iron Storage Capacity
| Parameter | Typical Value / Range | Cell Type / Condition | Reference |
| Plasma Hepcidin | 2 - 20 nM | Healthy Humans | [33] |
| Plasma Iron | 10 - 30 µM | Healthy Humans | [27] |
| Labile Iron Pool (LIP) | 0.2 - 1.5 µM | Erythroid/Myeloid cells | [6] |
| Labile Iron Pool (LIP) | 0.57 ± 0.27 µM | Human Lymphocytes | [34] |
| Ferritin Iron Capacity | ~4500 Fe atoms/molecule | General | [4][13] |
Table 2: Binding Affinities and Dissociation Constants
| Interaction | Dissociation Constant (Kd) | Notes | Reference |
| IRP binding to IRE | ~10⁻¹² M (pM range) | High affinity binding | [26] |
| TfR2 affinity for Tf | 25-30 fold lower than TfR1 | Lower affinity receptor | [7] |
| Calcein-Fe(II) Complex | 0.22 ± 0.01 µM | Used for LIP measurement | [6] |
Key Experimental Protocols
Accurate assessment of cellular iron status is critical for research and diagnostics. Below are methodologies for key experiments.
Quantification of the Labile Iron Pool (LIP)
Principle: This method uses a fluorescent probe, such as Calcein-AM, whose fluorescence is quenched upon binding to Fe²⁺. The subsequent addition of a strong, membrane-permeable chelator de-quenches the probe, and the change in fluorescence is proportional to the LIP.[6][35]
Methodology:
-
Cell Loading: Incubate cells with Calcein-AM (acetoxymethyl ester). The AM group allows passive diffusion across the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent calcein (B42510) inside the cell.
-
Baseline Fluorescence (F_initial): Measure the baseline fluorescence of the calcein-loaded cells. The intracellular calcein is partially quenched by the endogenous LIP.
-
De-quenching: Add a saturating concentration of a strong, membrane-permeable iron chelator (e.g., salicylaldehyde (B1680747) isonicotinoyl hydrazone, SIH, or deferiprone, DFP).[6][35] This chelator strips the iron from calcein.
-
Final Fluorescence (F_final): Measure the maximal fluorescence after the chelator has bound all available iron.
-
Calculation: The LIP is proportional to the difference in fluorescence (ΔF = F_final - F_initial). The absolute concentration can be determined by calibrating the fluorescence signal with known concentrations of iron.[6][34]
Quantification of Total Cellular Iron
Principle: This colorimetric assay measures the total iron (Fe²⁺ and Fe³⁺) content in a biological sample. All iron is first released from carrier proteins by an acidic buffer and, if measuring total iron, Fe³⁺ is reduced to Fe²⁺. The resulting Fe²⁺ reacts with a chromogen (e.g., Ferene S) to produce a colored complex, which is measured spectrophotometrically.[36][37]
Methodology:
-
Sample Preparation: Homogenize tissue or lyse cells (e.g., 2 x 10⁶ cells) in 4-10 volumes of Iron Assay Buffer.[37]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 min) to remove insoluble material. Collect the supernatant.[37]
-
Standard Curve: Prepare a standard curve using a known concentration of iron standard (e.g., 0 to 10 nmol/well).
-
Reduction (for Total Iron): To the samples and standards designated for total iron measurement, add an Iron Reducer solution. To samples for Fe²⁺ measurement only, add assay buffer instead.[36]
-
Incubation: Incubate at room temperature for 30 minutes to allow for complete reduction of Fe³⁺ to Fe²⁺.[36]
-
Color Development: Add the Iron Probe (chromogen solution, e.g., Ferene S) to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for color development.[36]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 593 nm).[36][37]
-
Calculation: Determine the iron concentration in the samples by comparing their absorbance to the standard curve.
Western Blot for Key Iron-Related Proteins
Principle: Western blotting allows for the detection and relative quantification of specific proteins (e.g., TfR1, Ferritin, Ferroportin) in cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of total protein onto a polyacrylamide gel and applying an electric current.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TfR1, anti-Ferritin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the light signal using a digital imager. The intensity of the band corresponds to the amount of target protein. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same blot to normalize for loading variations.
References
- 1. Mechanisms of mammalian iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of mammalian iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian iron homeostasis in health and disease: uptake, storage, transport, and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferritins and Hemosiderin [vivo.colostate.edu]
- 5. Cellular Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transferrin receptor - Wikipedia [en.wikipedia.org]
- 8. Transferrin receptor 1-mediated iron uptake plays an essential role in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ferritins: molecular properties, iron storage function and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferritin - Wikipedia [en.wikipedia.org]
- 15. Hemosiderin - Wikipedia [en.wikipedia.org]
- 16. Difference Between Ferritin and Hemosiderin - GeeksforGeeks [geeksforgeeks.org]
- 17. The Role of Mitochondria in Cellular Iron–Sulfur Protein Biogenesis: Mechanisms, Connected Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Biogenesis of Iron–Sulfur Clusters and Their Role in DNA Metabolism [frontiersin.org]
- 19. Mammalian mitochondrial iron–sulfur cluster biogenesis and transfer and related human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The IRP/IRE system in vivo: insights from mouse models [frontiersin.org]
- 25. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
- 27. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The mechanism of action and regulation of hepcidin [escholarship.org]
- 30. Iron Balance and the Role of Hepcidin in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. librarysearch.colby.edu [librarysearch.colby.edu]
- 32. mdpi.com [mdpi.com]
- 33. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Labile iron in cells and body fluids: physiology, pathology, and pharmacology [frontiersin.org]
- 36. protocols.io [protocols.io]
- 37. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Regulation of Intracellular Ferrous Ion Concentration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iron is an indispensable element for a multitude of vital cellular processes, from oxygen transport and energy metabolism to DNA synthesis and repair.[1][2] The majority of this metabolic activity involves iron in its ferrous (Fe2+) state. However, the same redox potential that makes ferrous iron a versatile biocatalyst also renders it highly toxic in excess, primarily through the generation of reactive oxygen species via the Fenton reaction.[3] Consequently, cells have evolved a sophisticated and tightly regulated network of proteins and signaling pathways to maintain intracellular ferrous ion homeostasis. This guide provides a comprehensive overview of these core regulatory mechanisms, details key experimental protocols for their investigation, and presents quantitative data to offer a complete picture for researchers in the field.
Core Mechanisms of Intracellular Iron Homeostasis
The maintenance of a stable intracellular labile iron pool (LIP), which consists of chelatable, redox-active ferrous iron, is the central objective of cellular iron regulation.[3][4] This is achieved through a coordinated balance of iron import, storage, and export, governed by intricate post-transcriptional and systemic hormonal controls.
Iron Import
Cells acquire iron through multiple pathways. The primary route for most cells is the receptor-mediated endocytosis of transferrin-bound iron.[2][5]
-
Transferrin (Tf) Cycle: Circulating ferric iron (Fe3+) is bound to the transport protein transferrin.[2] This holo-transferrin complex binds to the Transferrin Receptor 1 (TfR1) on the cell surface, triggering endocytosis.[2][5]
-
Endosomal Processing: Within the acidic environment of the endosome, Fe3+ is released from transferrin.[4] The metalloreductase STEAP3 reduces Fe3+ to Fe2+.[4]
-
DMT1-Mediated Transport: The Divalent Metal Transporter 1 (DMT1) then transports the ferrous iron across the endosomal membrane into the cytosol, where it enters the labile iron pool.[4][6][7] DMT1 is a crucial transporter for iron uptake in many cell types and is essential for processes like myelination by oligodendrocytes.[6][8]
Iron Storage
To prevent toxicity from excess free ferrous iron, cells store it within the protein complex, ferritin.[4][9]
-
Ferritin Structure: Ferritin is a spherical protein composed of 24 subunits of heavy (H) and light (L) chains.[4][9] It can sequester up to 4,500 iron atoms within its mineral core.[3][4]
-
Ferroxidase Activity: The H-subunit possesses ferroxidase activity, which oxidizes the toxic Fe2+ to the more stable Fe3+ for storage.[10] The L-subunit facilitates the mineralization of Fe3+ within the ferritin core.[10]
-
Ferritinophagy: When intracellular iron levels are low, ferritin can be degraded through a specialized autophagic process called ferritinophagy, mediated by the cargo receptor NCOA4, to release the stored iron.
Iron Export
The sole known cellular iron exporter in vertebrates is Ferroportin (FPN), also known as SLC40A1.[11][12][13]
-
Function: Ferroportin is responsible for exporting ferrous iron from cells into the circulation. It is highly expressed in cells central to systemic iron metabolism, such as duodenal enterocytes for dietary iron absorption and macrophages for recycling iron from senescent red blood cells.[12][13]
-
Oxidation Requirement: The exported Fe2+ must be re-oxidized to Fe3+ by ferroxidases like ceruloplasmin or hephaestin to be loaded onto transferrin in the plasma.[4]
Key Regulatory Signaling Pathways
Intracellular iron concentration is governed by two principal, interconnected signaling systems: the cellular Iron-Responsive Element/Iron-Regulatory Protein (IRE/IRP) system and the systemic hepcidin-ferroportin axis.
The IRE/IRP Post-Transcriptional System
This system provides rapid, localized control over the expression of key iron metabolism proteins in response to fluctuations in the cytosolic labile iron pool.[14][15] It consists of two RNA-binding proteins, Iron Regulatory Protein 1 (IRP1) and Iron Regulatory Protein 2 (IRP2), and a specific RNA stem-loop structure called the Iron Responsive Element (IRE).[15][16] IREs are located in the untranslated regions (UTRs) of the mRNAs for ferritin, TfR1, and ferroportin, among others.[15][17]
-
Low Iron Conditions: When the labile iron pool is depleted, IRP1 and IRP2 are active and bind to IREs.[15]
-
Ferritin & Ferroportin mRNA (5' IRE): IRP binding to the IRE in the 5' UTR of ferritin and ferroportin mRNA blocks the initiation of translation, thereby reducing the synthesis of the iron storage and export proteins to conserve cellular iron.[3][12][18]
-
TfR1 mRNA (3' IRE): IRP binding to the multiple IREs in the 3' UTR of TfR1 mRNA protects the transcript from degradation, leading to increased synthesis of the transferrin receptor to enhance iron uptake.[3][14]
-
-
High Iron Conditions: When the labile iron pool is replete, the IRPs are inactivated.
-
IRP1: Assembles a cubane (B1203433) iron-sulfur cluster, which prevents it from binding to IREs.[15]
-
IRP2: Undergoes proteasomal degradation.[15]
-
The absence of IRP binding allows for the translation of ferritin and ferroportin mRNA and promotes the degradation of TfR1 mRNA, a response that favors iron storage and export while limiting further uptake.
-
The Hepcidin-Ferroportin Systemic Axis
While the IRE/IRP system manages iron at the cellular level, the hepcidin-ferroportin axis regulates iron at the systemic level, controlling the flow of iron into the plasma.[11][19]
-
Hepcidin (B1576463): A peptide hormone synthesized primarily by hepatocytes in the liver.[4][12] Its expression is increased in response to high plasma iron levels and inflammation (e.g., via IL-6) and is decreased by iron deficiency and high erythropoietic demand.[1][11][12]
-
Mechanism of Action: Hepcidin binds directly to ferroportin on the surface of cells like enterocytes and macrophages.[20][21][22] This binding event triggers the phosphorylation of ferroportin, a process that requires the kinase Jak2, leading to its internalization and subsequent degradation in lysosomes.[4][21]
-
Physiological Effect: By removing ferroportin from the cell membrane, hepcidin effectively blocks cellular iron export, causing iron to be retained within cells and lowering plasma iron concentrations.[11][12][20] This mechanism is crucial for preventing excessive iron absorption and for sequestering iron from pathogens during infection.[12]
Quantitative Data on Intracellular Iron
Quantifying intracellular iron levels is critical for understanding both physiological and pathological states. These concentrations can vary significantly by cell type and condition.
Table 1: Intracellular Iron Concentrations in Various Cell Types
| Cell Type | Iron Concentration (mM) | Method | Reference |
|---|---|---|---|
| Rat Neocortex Neurons | 0.53 ± 0.02 | Scanning Proton Induced X-ray Emission | [23] |
| Rat Subiculum Neurons | 0.68 ± 0.02 | Scanning Proton Induced X-ray Emission | [23] |
| Rat Substantia Nigra Neurons | 0.54 ± 0.02 | Scanning Proton Induced X-ray Emission | [23] |
| Rat Astrocytes | 1.29 ± 0.14 | Scanning Proton Induced X-ray Emission | [23] |
| Rat Microglia | 1.76 ± 0.27 | Scanning Proton Induced X-ray Emission | [23] |
| Rat Oligodendrocytes | 3.05 ± 0.16 | Scanning Proton Induced X-ray Emission | [23] |
| Cultured Astrocytes (untreated) | ~1.2 ± 0.6 | Ferrozine-based colorimetric assay |[23] |
Note: Data represents mean ± standard error or standard deviation as reported in the source.
Table 2: Typical Concentrations of Systemic Iron Regulators
| Molecule | Typical Concentration in Healthy Humans | Notes | Reference |
|---|---|---|---|
| Hepcidin (Plasma) | 2–20 nM | Concentrations increase significantly during inflammation or iron overload. | [12] |
| Total Body Iron | 3–4 g | Daily losses are only 1-2 mg, highlighting efficient recycling. |[12] |
Experimental Protocols
Investigating the intricate regulation of intracellular iron requires robust and specific methodologies. Below are detailed protocols for key experiments.
Protocol: Quantification of the Labile Iron Pool (LIP) using Calcein-AM and Flow Cytometry
This protocol measures the chelatable, redox-active Fe2+ pool using the fluorescent probe calcein-acetoxymethyl ester (calcein-AM).[24] Calcein fluorescence is quenched by binding to ferrous iron. An iron chelator removes the iron, leading to an increase in fluorescence that is proportional to the LIP.[24][25]
Materials:
-
Cells of interest in suspension or adherent cells to be harvested.
-
Phosphate-Buffered Saline (PBS).
-
Calcein-AM (stock solution in DMSO).
-
High-affinity iron chelator (e.g., Deferiprone (L1) or Deferoxamine).
-
Flow cytometer with 488 nm excitation and ~525 nm emission detection.
Methodology:
-
Cell Preparation: Harvest cells and wash twice with PBS. Resuspend in PBS at a concentration of approximately 1x10^6 cells/mL.
-
Calcein-AM Loading: Add Calcein-AM to the cell suspension to a final concentration of 0.05 µM.[24][25]
-
Incubation: Incubate the cells for 15 minutes at 37°C in the dark to allow for de-esterification of the probe within the cells.[24][25]
-
Washing: Wash the cells twice with cold PBS to remove excess, extracellular probe.
-
Sample Splitting: Divide the cell suspension into two aliquots: a control sample (no chelator) and a treated sample.
-
Chelator Treatment: To the treated sample, add the iron chelator (e.g., 100 µM Deferiprone) and incubate for a further 30-60 minutes at 37°C.
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, recording the mean fluorescence intensity (MFI) from the control and treated samples.
-
The LIP is proportional to the increase in MFI in the chelator-treated sample compared to the control.
-
LIP = MFI (with chelator) - MFI (without chelator).
-
Protocol: Quantification of Total Cellular Iron using a Ferrozine-Based Colorimetric Assay
This method provides a sensitive and reliable way to measure the total iron content (both Fe2+ and Fe3+) in cultured cells.[26] It relies on the release of protein-bound iron by an acidic solution and its subsequent chelation by the chromogen ferrozine.
Materials:
-
Cultured cells (e.g., in a 24-well plate).
-
Reagent A: 1.2 M HCl with 4.5% (w/v) KMnO4.
-
Reagent B (Iron Releasing Reagent): A solution of 1:1 mixture of 1.2 M HCl and 4.5% (w/v) KMnO4.
-
Reagent C (Iron Detection Reagent): Contains 6.5 mM ferrozine, 13.1 mM neocuproine, 2.5 M ammonium (B1175870) acetate, and 1 M ascorbic acid.
-
Iron standard solution (e.g., from an atomic absorption standard).
-
Microplate reader capable of measuring absorbance at 562 nm.
Methodology:
-
Cell Lysis and Iron Release:
-
Wash cultured cells with PBS.
-
Lyse the cells and release protein-bound iron by adding 100 µL of Reagent B to each well.
-
Incubate for 60 minutes at 60°C.
-
-
Color Development:
-
Add 100 µL of the Iron Detection Reagent (Reagent C) to each well.
-
A purple color will develop immediately.
-
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of the iron standard (e.g., 0-50 µM) treated with the same reagents.
-
Measurement:
-
Measure the absorbance of the samples and standards at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Determine the iron concentration in the samples by interpolating from the standard curve.
-
Normalize the total iron content to the total protein content of a parallel sample, determined by a standard protein assay (e.g., BCA assay). The result is typically expressed as nmol iron/mg protein.[26]
-
Protocol: Analysis of Protein-Protein Interactions via Co-Immunoprecipitation (Co-IP)
This protocol is essential for studying interactions between proteins involved in iron metabolism, such as the binding of hepcidin to ferroportin or the interaction of chaperones with transporters.
Materials:
-
Cell lysate containing the proteins of interest.
-
Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline, pH 7.4, with 1% Triton X-100 or NP-40, and protease inhibitors).
-
Antibody specific to the "bait" protein.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Reagents for Western blotting.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions. Clarify the lysate by centrifugation.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer. Boiling in SDS-PAGE sample buffer is a common method that also denatures the proteins for subsequent analysis.
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting "prey" protein.
-
A band corresponding to the prey protein in the IP lane (but not in a negative control lane, e.g., using a non-specific IgG) confirms the interaction.
-
Conclusion
The regulation of intracellular this compound concentration is a paradigm of metabolic control, integrating rapid post-transcriptional responses with systemic hormonal signals to ensure iron sufficiency while mitigating its potential toxicity. The IRE/IRP system acts as a cellular rheostat, fine-tuning the expression of proteins involved in iron import, storage, and export. This is overlaid by the hepcidin-ferroportin axis, which governs the total flux of iron into the body's circulation. A thorough understanding of these pathways, supported by the quantitative and methodological approaches detailed in this guide, is fundamental for researchers and professionals aiming to develop novel therapeutics for a wide range of disorders linked to iron dyshomeostasis, from anemia and hemochromatosis to neurodegenerative diseases and cancer.
References
- 1. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Core Control System of Intracellular Iron Homeostasis: A Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 6. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferritin - Wikipedia [en.wikipedia.org]
- 10. Identification of Rana dybowskii Ferritin-Heavy chain gene and analysis of its role during bacterial infection | PLOS One [journals.plos.org]
- 11. [PDF] Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular mechanisms of body iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iron regulatory proteins, iron responsive elements and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases | springermedizin.de [springermedizin.de]
- 18. Iron response element - Wikipedia [en.wikipedia.org]
- 19. Hepcidin and ferroportin: the new players in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ironing out ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Iron concentrations in neurons and glial cells with estimates on ferritin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ferrous Ion (Fe²⁺) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential chemical properties of the ferrous ion (Fe²⁺) in aqueous solution. Understanding these characteristics is critical for applications ranging from environmental remediation and catalysis to the design and development of pharmaceuticals where iron homeostasis and reactivity are paramount.
Hydration and Hydrolysis
In aqueous solution, the this compound exists as the hexaaqua complex, [Fe(H₂O)₆]²⁺. This complex imparts a pale green color to the solution. The aqua ligands are subject to hydrolysis, a process in which a coordinated water molecule acts as a Brønsted acid, donating a proton to the surrounding solvent. This process is pH-dependent and proceeds in a stepwise manner.
The first hydrolysis step is:
[Fe(H₂O)₆]²⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]⁺ + H₃O⁺
The equilibrium for this reaction is characterized by the acid dissociation constant, pKa.
| Property | Value |
| pKa₁ of [Fe(H₂O)₆]²⁺ | ~9.4 |
Further hydrolysis to form [Fe(H₂O)₄(OH)₂] can occur at higher pH values, eventually leading to the precipitation of iron(II) hydroxide (B78521).
Figure 1: First step in the hydrolysis of the hexaaquathis compound.
Redox Chemistry: The Fe²⁺/Fe³⁺ Couple and the Fenton Reaction
The this compound is readily oxidized to the ferric ion (Fe³⁺), making it a moderately strong reducing agent. The redox potential of the Fe²⁺/Fe³⁺ couple is a key parameter governing its reactivity.
Standard Electrode Potentials:
| Half-Reaction | Standard Electrode Potential (E°) (V) |
| Fe²⁺ + 2e⁻ → Fe(s) | -0.44 |
| Fe³⁺ + e⁻ → Fe²⁺ | +0.77 |
A significant aspect of the redox chemistry of Fe²⁺ is its role in the Fenton reaction , where it catalyzes the decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[1][2] This reactivity is harnessed in advanced oxidation processes for water treatment and is also a source of oxidative stress in biological systems.[3][4]
The key reactions in the Fenton cycle are:
-
Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[1]
-
Propagation/Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺[1]
The overall process is a catalytic cycle where iron shifts between its +2 and +3 oxidation states.[1]
Figure 2: The catalytic cycle of the Fenton reaction.
Complexation Reactions
Ferrous ions readily form coordination complexes with a variety of inorganic and organic ligands. The stability of these complexes is described by their stability constants (log K).
Table 1: Stability Constants (log K) of Selected Fe(II) Complexes
| Ligand | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |
| Inorganic Ligands | ||
| Chloride (Cl⁻) | log K₁ = -0.2 | |
| Sulfate (B86663) (SO₄²⁻) | log K₁ = 2.39 | |
| Organic Ligands | ||
| 1,10-Phenanthroline (B135089) | log K₁ = 5.9, log K₂ = 5.3, log K₃ = 9.3 | log β₃ = 20.5 - 21.5[5] |
| 2,2'-Bipyridine | log K₁ = 4.2, log K₂ = 3.7, log K₃ = 9.4 | log β₃ = 17.3 |
| Ferrozine (B1204870) | log β₃ = 14.9[5] | |
| PDT* | log β₃ = 16.48[5] | |
| PBMPT** | log β₃ = 17.48[5] | |
| PBBT*** | log β₃ = 15.54[5] |
*PDT: 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) **PBMPT: 3-(2-pyridyl)-5,6-bis(p-methoxyphenyl)-1,2,4-triazine ***PBBT: 3-(2-pyridyl)-5,6-bis(4-biphenyl)-1,2,4-triazine
The formation of intensely colored complexes with ligands such as 1,10-phenanthroline and ferrozine forms the basis for the spectrophotometric determination of Fe²⁺.[5]
Precipitation Reactions
In aqueous solution, the solubility of ferrous salts is highly dependent on the counter-ion and the pH of the solution. The most common precipitation reaction involves the formation of iron(II) hydroxide in the presence of a base.
Fe²⁺(aq) + 2OH⁻(aq) ⇌ Fe(OH)₂(s)
Iron(II) hydroxide is a greenish-white precipitate that is readily oxidized by air to form reddish-brown iron(III) hydroxide.
Table 2: Solubility Product Constants (Ksp) of Ferrous Salts at 25°C
| Compound | Formula | Ksp |
| Iron(II) Hydroxide | Fe(OH)₂ | 4.87 x 10⁻¹⁷[6] |
| Iron(II) Carbonate | FeCO₃ | 3.13 x 10⁻¹¹[6] |
| Iron(II) Sulfide | FeS | 6.0 x 10⁻¹⁹ |
| Iron(II) Fluoride | FeF₂ | 2.36 x 10⁻⁶[6] |
Experimental Protocols
Spectrophotometric Determination of Fe²⁺ using 1,10-Phenanthroline
This method is based on the formation of a stable, orange-red tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.
Methodology:
-
Reagent Preparation:
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate hexahydrate in deionized water and dilute to 1.00 L.
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline in 100 mL of deionized water, gently heating if necessary.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce any Fe³⁺ to Fe²⁺.
-
Sodium Acetate (B1210297) Buffer (1 M): Dissolve 82 g of sodium acetate in 1 L of deionized water.
-
-
Procedure:
-
Prepare a series of standard solutions with known Fe²⁺ concentrations (e.g., 0, 2, 4, 6, 8 ppm) by diluting the 100 ppm stock solution.
-
To a 100 mL volumetric flask containing the iron standard or unknown sample, add 2 mL of 10% hydroxylamine hydrochloride and 20 mL of 0.25% 1,10-phenanthroline solution.
-
Add 16 mL of 1 M sodium acetate buffer to adjust the pH.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for at least 10-15 minutes.
-
Measure the absorbance of the solutions at 510 nm using a spectrophotometer, with the 0 ppm standard as the blank.
-
Construct a calibration curve of absorbance versus Fe²⁺ concentration and determine the concentration of the unknown sample.
-
Figure 3: Workflow for spectrophotometric determination of Fe²⁺.
Potentiometric Titration for Determination of Stability Constants
This method involves monitoring the change in the potential of an ion-selective electrode (or a redox electrode system) as a solution of the metal ion is titrated with a ligand solution (or vice versa). The data is used to calculate the free ligand concentration and the average number of ligands bound per metal ion, which in turn allows for the determination of the stepwise stability constants.
Methodology:
-
Reagent Preparation:
-
Prepare standard solutions of the ferrous salt (e.g., FeSO₄) and the ligand of interest of known concentrations.
-
Prepare a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) for pH calibration and titration.
-
An inert electrolyte (e.g., KCl or KNO₃) is used to maintain a constant ionic strength.
-
-
Procedure:
-
Calibrate a pH electrode using standard buffer solutions.
-
In a thermostatted titration vessel, place a solution containing the ferrous salt, the strong acid, and the inert electrolyte.
-
Titrate this solution with the standard strong base solution, recording the pH or potential after each addition.
-
Perform a second titration with a solution containing the ferrous salt, the ligand, the strong acid, and the inert electrolyte.
-
The difference in the titration curves is used to calculate the concentration of the complexed ligand.
-
-
Data Analysis (Bjerrum's Method):
-
From the titration data, calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
Plot n̄ versus p[L] (where p[L] = -log[L]).
-
The stepwise stability constants can be determined from this formation curve. For example, at n̄ = 0.5, p[L] = log K₁.
-
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution. It provides information on the redox potential and the reversibility of the electron transfer process.
Methodology:
-
Solution Preparation:
-
Prepare a solution containing the ferrous salt (e.g., FeSO₄) in a suitable supporting electrolyte (e.g., 0.1 M KCl). The supporting electrolyte is necessary to ensure conductivity.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode system:
-
Working Electrode: Glassy carbon, platinum, or gold.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
-
Procedure:
-
Place the deaerated solution in the electrochemical cell with the three electrodes.
-
Apply a potential sweep using a potentiostat, scanning from a potential where no reaction occurs to a potential sufficiently positive to oxidize Fe²⁺ to Fe³⁺, and then reversing the scan to a potential sufficiently negative to reduce the formed Fe³⁺ back to Fe²⁺.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
The voltammogram will show an anodic peak (oxidation) and a cathodic peak (reduction).
-
The formal reduction potential (E°') can be estimated as the average of the anodic and cathodic peak potentials (Epa and Epc): E°' ≈ (Epa + Epc) / 2.
-
The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Applications in Drug Development and Research
The chemical properties of this compound are of profound importance in a biomedical context:
-
Drug-Metal Interactions: Many drug molecules can chelate iron, which can affect the drug's bioavailability, efficacy, and potential for inducing oxidative stress. Understanding the stability constants of such complexes is crucial.
-
Oxidative Stress and Disease: The involvement of Fe²⁺ in the Fenton reaction links it to a variety of pathological conditions characterized by oxidative stress, including neurodegenerative diseases and ischemia-reperfusion injury.
-
Iron Homeostasis: The development of therapies for iron-deficiency anemia or iron-overload disorders requires a deep understanding of the aqueous chemistry of iron to design effective chelators or delivery agents.
-
Bio-inorganic Chemistry: Fe²⁺ is a key component of many metalloenzymes and proteins, such as hemoglobin and cytochromes. Studying its coordination chemistry in aqueous solution provides insights into its biological function.
References
- 1. nist.gov [nist.gov]
- 2. scribd.com [scribd.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability constants of metal-ion complexes. Part B: Organic ligands, (IUPAC chemical data series - no. 22) | Semantic Scholar [semanticscholar.org]
- 6. acadsoft.co.uk [acadsoft.co.uk]
Ferrous Ion (Fe²⁺) Coordination Chemistry with Organic Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of the ferrous ion (Fe²⁺) with a variety of organic ligands. It covers the fundamental principles of Fe²⁺ coordination, the stability and reactivity of these complexes, their critical roles in biological systems, and their burgeoning applications in drug development. This document is intended to be a valuable resource, offering both theoretical insights and practical experimental guidance.
Core Principles of this compound Coordination
The this compound (Fe²⁺), with its d⁶ electron configuration, readily forms coordination complexes with a diverse array of organic ligands. The geometry and stability of these complexes are dictated by several factors, including the nature of the ligand, the coordination number, and the electronic properties of the metal center. Fe²⁺ can adopt various coordination geometries, most commonly octahedral, but also tetrahedral and square planar, depending on the ligand field stabilization energy.
Organic ligands coordinate to Fe²⁺ through donor atoms containing lone pairs of electrons, such as nitrogen, oxygen, and sulfur. The strength of the metal-ligand bond is influenced by the ligand's denticity (the number of donor atoms), chelate ring size, and the presence of electron-donating or electron-withdrawing groups.
Key Organic Ligands in this compound Coordination
A wide range of organic molecules can act as ligands for Fe²⁺. Some of the most significant classes include:
-
N-Heterocyclic Ligands: Bipyridine and phenanthroline are classic examples of bidentate N-heterocyclic ligands that form highly stable, intensely colored complexes with Fe²⁺. The tris(bipyridine)iron(II) and tris(phenanthroline)iron(II) complexes are well-known for their applications in analytical chemistry and as photosensitizers.
-
Porphyrins: The porphyrin macrocycle is a tetradentate ligand that plays a crucial role in biological systems, most notably as the core of heme in hemoglobin and myoglobin. The Fe²⁺ ion in the center of the porphyrin ring is responsible for reversible oxygen binding.
-
Schiff Bases: These ligands are formed by the condensation of a primary amine and an aldehyde or ketone. They offer great versatility in their electronic and steric properties, allowing for the synthesis of Fe²⁺ complexes with a wide range of coordination geometries and reactivities. These complexes have shown promise as catalysts and antimicrobial agents.
-
Carboxylates: Ligands containing carboxylate groups, such as citrate (B86180) and oxalate, coordinate to Fe²⁺ through the oxygen atoms. These interactions are important in biological iron transport and metabolism.
-
Catecholates: Catechol and its derivatives are bidentate ligands that bind strongly to iron ions. This interaction is relevant in the context of siderophores, which are iron-chelating compounds produced by microorganisms to scavenge iron from the environment.
Quantitative Data: Stability of this compound Complexes
The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or formation constant (β). A higher value indicates a more stable complex. The following table summarizes the stepwise and overall stability constants (as log values) for Fe²⁺ with several common organic ligands.
| Ligand | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) | Conditions |
| 1,10-Phenanthroline | log K₁ = 5.9, log K₂ = 5.2, log K₃ = 9.2-21.5 | log β₃ ≈ 21.3 | Aqueous solution |
| 2,2'-Bipyridine | log K₁ = 4.2, log K₂ = 3.7, log K₃ = 9.2 | log β₃ ≈ 17.1 | Aqueous solution |
| EDTA | - | log β = 14.3 | 20 °C, 0.1 M ionic strength |
| Citrate | log K₁ = 3.2 | - | 25 °C, 0.1 M KNO₃ |
| Oxalate | log K₁ = 3.0, log K₂ = 1.9 | log β₂ = 4.9 | Infinite dilution, 25 °C |
Note: Stability constants can vary significantly with experimental conditions such as temperature, ionic strength, and pH.
Biological Significance and Therapeutic Applications
The coordination chemistry of ferrous ions is central to numerous biological processes and is increasingly being harnessed for therapeutic purposes.
Iron Homeostasis and Ferroptosis Signaling Pathways
Iron is an essential element for life, but it can also be toxic in excess due to its ability to catalyze the formation of reactive oxygen species via the Fenton reaction. Consequently, cellular iron levels are tightly regulated through a complex signaling network known as iron homeostasis. This process involves proteins that control iron uptake, storage, and export.
A recently discovered form of iron-dependent regulated cell death, termed ferroptosis, is characterized by the accumulation of lipid peroxides.[1][2] This process is intricately linked to iron metabolism and the availability of ferrous ions, which can participate in Fenton chemistry to drive lipid peroxidation.[1] The signaling pathways governing both iron homeostasis and ferroptosis are complex and present potential targets for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders.
References
The Quest for Novel Ferrous Ion Binding Proteins: A Technical Guide for Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous iron (Fe2+), a critical cofactor in a myriad of biological processes, necessitates tight regulation to prevent cellular toxicity. The discovery and characterization of novel ferrous ion binding proteins are paramount for understanding iron homeostasis and developing therapeutic interventions for iron-related disorders. This technical guide provides an in-depth overview of the experimental workflows, from initial discovery using advanced proteomic techniques to detailed biochemical and biophysical characterization. It outlines key experimental protocols, presents a framework for quantitative data analysis, and visualizes the intricate signaling pathways and experimental designs. This document serves as a comprehensive resource for researchers embarking on the identification and functional analysis of the next generation of this compound binding proteins.
Introduction: The Significance of this compound Homeostasis
Iron's ability to cycle between its ferrous (Fe2+) and ferric (Fe3+) oxidation states makes it an indispensable element for life, participating in processes ranging from oxygen transport and cellular respiration to DNA synthesis.[1] However, this same redox activity renders free ferrous iron highly toxic through the generation of reactive oxygen species via the Fenton reaction.[2] Consequently, cells have evolved sophisticated mechanisms to manage iron, relying on a diverse repertoire of iron-binding proteins. While the roles of well-known iron-binding proteins like ferritin and transferrin are extensively studied, the discovery of novel players in this compound metabolism continues to unveil new layers of regulatory complexity and potential therapeutic targets.
Recent advances in proteomics and mass spectrometry have revolutionized the search for these previously uncharacterized proteins.[3] This guide details a systematic approach to the discovery and functional annotation of novel this compound binding proteins, providing researchers with the necessary tools to navigate this exciting field.
Discovery of Novel this compound Binding Proteins: An Experimental Workflow
The identification of novel this compound binding proteins typically follows a multi-step workflow that begins with a broad, unbiased screen, followed by targeted validation and characterization.
Caption: A generalized workflow for the discovery and characterization of novel this compound binding proteins.
Experimental Protocols: Discovery Phase
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to isolate proteins that interact with a specific ligand, in this case, ferrous iron.[4]
Protocol: Fe2+-NTA Affinity Chromatography
-
Preparation of Fe2+-NTA Agarose (B213101):
-
Wash commercially available Ni-NTA (Nitrilotriacetic acid) agarose beads three times with sterile, deionized water.
-
Strip the Ni2+ ions by washing the beads with 100 mM EDTA, pH 8.0.
-
Wash the beads extensively with deionized water to remove all traces of EDTA.
-
Equilibrate the beads with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Incubate the beads with a freshly prepared, deoxygenated solution of 100 mM ferrous sulfate (B86663) (FeSO4) in binding buffer for 1 hour at 4°C with gentle rotation. All steps involving Fe2+ should be performed under anaerobic or near-anaerobic conditions to prevent oxidation.
-
Wash the beads three times with deoxygenated binding buffer to remove unbound Fe2+.
-
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4).
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Affinity Purification:
-
Incubate the cleared cell lysate with the prepared Fe2+-NTA agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer (binding buffer with a low concentration of a mild detergent) to remove non-specifically bound proteins.
-
Elute the bound proteins using an elution buffer containing a high concentration of a competing agent (e.g., 250 mM imidazole (B134444) or by decreasing the pH).
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Perform an in-gel trypsin digest of the protein bands.
-
Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Quantitative proteomics can identify proteins whose abundance changes in response to alterations in cellular iron levels.
Protocol: Tandem Mass Tag (TMT) Labeling for Quantitative Proteomics
-
Cell Culture and Treatment:
-
Culture cells in iron-replete and iron-deficient media. Iron deficiency can be induced by iron chelators like deferoxamine (B1203445) (DFO).
-
Harvest the cells from each condition.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with different TMT isobaric tags according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined peptide sample by LC-MS/MS.
-
During MS/MS fragmentation, the TMT reporter ions are released, and their relative intensities are used to quantify the changes in protein abundance across the different conditions.[5]
-
Characterization of Novel this compound Binding Proteins
Once candidate proteins are identified, they must be validated and characterized to confirm their iron-binding properties and elucidate their biological function.
Experimental Protocols: Validation and Characterization
-
Clone the gene encoding the candidate protein into an appropriate expression vector.
-
Express the recombinant protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Prepare solutions of the purified protein and ferrous sulfate in the same buffer.
-
Load the protein into the sample cell of the ITC instrument and the ferrous sulfate solution into the injection syringe.
-
Perform a series of injections of the ferrous sulfate solution into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the thermodynamic parameters of binding.
Spectroscopic Methods
Changes in the intrinsic fluorescence of a protein upon binding to Fe2+ can be used to monitor the interaction and determine the binding affinity.
-
Record the fluorescence emission spectrum of the purified protein.
-
Titrate the protein with increasing concentrations of ferrous sulfate and record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity as a function of the ferrous sulfate concentration and fit the data to a binding isotherm to calculate the Kd.
Quantitative Data Presentation
The quantitative data obtained from characterization experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: this compound Binding Affinities of Novel Protein X
| Experimental Technique | Binding Affinity (Kd) | Stoichiometry (n) | Notes |
| Isothermal Titration Calorimetry | 2.5 ± 0.3 µM | 1.1 ± 0.1 | Performed at 25°C in 50 mM HEPES, 150 mM NaCl, pH 7.4. |
| Fluorescence Spectroscopy | 3.1 ± 0.5 µM | N/A | Based on quenching of intrinsic tryptophan fluorescence. |
Table 2: Effect of Protein X Knockdown on Cellular Iron Levels
| Cell Line | Condition | Total Cellular Iron (nmol/mg protein) | Percent Change |
| WT | Control | 1.5 ± 0.2 | - |
| WT | Iron Overload | 4.8 ± 0.5 | +220% |
| Protein X KD | Control | 1.6 ± 0.3 | +7% |
| Protein X KD | Iron Overload | 2.9 ± 0.4 | +93% |
Signaling Pathways and Functional Roles
The ultimate goal of discovering a novel this compound binding protein is to understand its role in cellular physiology and disease. This involves placing the protein within the context of known signaling pathways or identifying new pathways it regulates.
Case Study: NCOA4 and Ferritinophagy
A notable example of the discovery of a protein involved in iron metabolism is the identification of Nuclear Receptor Coactivator 4 (NCOA4) as a cargo receptor for the autophagic degradation of ferritin, a process termed "ferritinophagy".[6] This process is crucial for releasing stored iron.
Caption: The signaling pathway of ferritinophagy mediated by NCOA4.
Hypothetical Signaling Cascade of a Novel Mitochondrial Fe2+ Binding Protein
The discovery of a novel this compound binding protein within the mitochondria could have significant implications for understanding cellular energy metabolism and neurodegenerative diseases.[7][8]
Caption: A hypothetical signaling cascade involving a newly discovered mitochondrial this compound binding protein.
Conclusion and Future Directions
The field of iron biology is continually expanding, with each newly discovered this compound binding protein offering deeper insights into the intricate mechanisms of iron homeostasis. The methodologies outlined in this guide provide a robust framework for the identification and comprehensive characterization of these novel proteins. Future research will likely integrate these proteomic approaches with other 'omics' technologies, such as genomics and metabolomics, to build a more holistic understanding of the "iron-proteome" and its impact on human health and disease. The development of small molecule modulators targeting these novel proteins represents a promising avenue for future therapeutic strategies in a range of disorders, from anemia to neurodegeneration and cancer.
References
- 1. Iron Deficiency and Recovery in Yeast: A Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferritin - Wikipedia [en.wikipedia.org]
- 3. Proteomics approach reveals how bacteria can ‘steal’ iron - VUMC News [news.vumc.org]
- 4. wp.unil.ch [wp.unil.ch]
- 5. bioprofile.cn [bioprofile.cn]
- 6. Quantitative proteomics identifies NCOA4 as the cargo receptor mediating ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial ferritin in the regulation of brain iron homeostasis and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Construction and Characterization of Mitochondrial Ferritin Overexpressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Ferrous Ion (Fe²⁺) as a Cofactor in Metalloenzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ferrous ion (Fe²⁺) is a critical cofactor for a vast array of metalloenzymes that catalyze a wide range of essential biological reactions. Its ability to readily cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states underpins its catalytic versatility, particularly in the activation of molecular oxygen. This technical guide provides an in-depth exploration of the core principles governing the function of Fe²⁺ as a cofactor. It delves into the quantitative aspects of Fe²⁺-protein interactions, details key experimental protocols for the characterization of these enzymes, and visually maps out a crucial signaling pathway dependent on ferrous iron. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or targeting iron-dependent metalloenzymes.
Introduction: The Centrality of Ferrous Iron in Enzymatic Catalysis
Metalloenzymes are fundamental to countless biological processes, and it is estimated that approximately one-third of all proteins require a metal cofactor for their function. Among these, iron is one of the most abundant and versatile. The ferrous state (Fe²⁺) is particularly crucial for catalysis due to its Lewis acid properties and its role as a one-electron reductant.
Fe²⁺-dependent enzymes are involved in a myriad of cellular functions, including:
-
DNA Synthesis and Repair: Ribonucleotide reductase, which contains an iron cofactor, is essential for the production of deoxyribonucleotides, the building blocks of DNA.
-
Oxygen Transport and Activation: Hemoglobin and myoglobin (B1173299) are well-known for their role in oxygen transport. Many non-heme iron enzymes utilize Fe²⁺ to activate molecular oxygen for various oxidative transformations.
-
Neurotransmitter Biosynthesis: The synthesis of key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) is dependent on iron-containing hydroxylases.
-
Cellular Respiration and Metabolism: Iron-sulfur clusters, which can contain Fe²⁺, are integral components of the electron transport chain.
-
Hypoxia Sensing: Prolyl hydroxylases, which are Fe²⁺-dependent, play a central role in the cellular response to low oxygen levels.
The reactivity of ferrous iron, however, also presents a challenge. In the presence of hydrogen peroxide, Fe²⁺ can participate in the Fenton reaction, generating highly reactive and damaging hydroxyl radicals. This duality necessitates tight regulation of iron homeostasis within the cell.
This guide will focus on the catalytic role of Fe²⁺ in non-heme metalloenzymes, providing a technical overview for professionals in the field.
Quantitative Analysis of this compound-Enzyme Interactions
The affinity of a metalloenzyme for its Fe²⁺ cofactor and the kinetics of the catalyzed reaction are fundamental parameters for understanding its biological function and for the development of targeted therapeutics.
Binding Affinities (Kd)
The dissociation constant (Kd) is a measure of the affinity between the enzyme and the this compound. A lower Kd indicates a tighter binding interaction. The determination of accurate Kd values for Fe²⁺ can be challenging due to its sensitivity to oxidation.
| Enzyme | Organism/Class | Fe²⁺ Dissociation Constant (Kd) | Method |
| Prolyl Hydroxylase Domain 2 (PHD2) | Human | < 1 µM | Not specified |
This table is intended to be illustrative. The paucity of readily available, standardized Kd values for Fe²⁺ highlights a key challenge in the field, often due to the experimental difficulties in handling the oxygen-sensitive this compound.
Enzyme Kinetics (kcat and Km)
The catalytic efficiency of an enzyme is often described by the parameters kcat (the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time) and Km (the Michaelis constant, which reflects the substrate concentration at which the reaction rate is half of Vmax). The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Class/Organism | Substrate | kcat (s⁻¹) | Km (µM) for Fe²⁺ | kcat/Km (M⁻¹s⁻¹) |
| Prolyl Hydroxylase Domain 2 (PHD2) | Human 2OG-dependent dioxygenase | HIF-1α CODD peptide | 0.013 | Not specified | Not specified |
| Taurine/α-ketoglutarate dioxygenase (TauD) | E. coli 2OG-dependent dioxygenase | Taurine | ~10 | Not specified | Not specified |
Note: Kinetic data for metalloenzymes can be highly dependent on assay conditions, including the presence of reducing agents and the precise control of oxygen levels. The values presented here are derived from specific studies and may vary.
Experimental Protocols for Studying this compound-Containing Metalloenzymes
The study of Fe²⁺-dependent metalloenzymes requires specialized techniques to handle their oxygen sensitivity and to characterize the unique properties of the iron center.
Anaerobic Protein Purification
Maintaining a strictly anaerobic environment is critical to prevent the oxidation of Fe²⁺ to Fe³⁺, which can lead to enzyme inactivation and the formation of heterogeneous samples.
Objective: To purify an oxygen-sensitive Fe²⁺-containing metalloprotein while preserving its native state.
Methodology:
-
Buffer and Reagent Preparation:
-
All buffers and solutions must be thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 1-2 hours.
-
The addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or L-ascorbate, to the buffers can help maintain a reducing environment.
-
-
Cell Lysis:
-
Perform cell lysis (e.g., by sonication or high-pressure homogenization) in an anaerobic chamber or glove box.
-
Keep the cell suspension on ice to minimize heat-induced denaturation.
-
-
Chromatography:
-
All chromatography steps (e.g., affinity, ion exchange, size exclusion) must be performed within an anaerobic chamber.
-
Pre-equilibrate all columns with deoxygenated buffers.
-
-
Protein Concentration and Storage:
-
Concentrate the purified protein using anaerobic-compatible methods (e.g., centrifugal concentrators within the glove box).
-
Flash-freeze aliquots of the purified protein in liquid nitrogen and store at -80°C. Storage under an inert atmosphere is crucial.
-
Caption: Workflow for anaerobic protein purification.
Isothermal Titration Calorimetry (ITC) for Metal Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Objective: To quantify the thermodynamic parameters of Fe²⁺ binding to a metalloenzyme.
Methodology:
-
Sample Preparation:
-
The protein and the Fe²⁺ solution must be in identical, deoxygenated buffers to avoid heats of dilution. Dialysis of the protein against the final buffer is recommended.
-
The protein solution is placed in the ITC sample cell, and a concentrated solution of an Fe²⁺ salt (e.g., ferrous ammonium (B1175870) sulfate) is loaded into the titration syringe. All sample handling should be performed under anaerobic conditions.
-
-
Experimental Setup:
-
Set the desired temperature for the experiment.
-
Perform a control titration by injecting the Fe²⁺ solution into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Inject small aliquots of the Fe²⁺ solution into the protein solution. The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to an appropriate binding model to extract the values for Kd, n, ΔH, and ΔS.
-
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the iron nucleus and its local environment. It can provide information on the oxidation state, spin state, and coordination geometry of the iron center.
Objective: To characterize the electronic state of the iron cofactor in a metalloenzyme.
Methodology:
-
⁵⁷Fe Labeling:
-
Express the protein in a minimal medium supplemented with ⁵⁷Fe.
-
-
Sample Preparation:
-
The purified, ⁵⁷Fe-labeled protein is concentrated and transferred to a Mössbauer sample cup under anaerobic conditions.
-
The sample is then flash-frozen in liquid nitrogen.
-
-
Data Acquisition:
-
The sample is placed in a cryostat within the Mössbauer spectrometer.
-
Spectra are collected at various temperatures and applied magnetic fields.
-
-
Spectral Analysis:
-
The Mössbauer spectrum is analyzed to determine parameters such as the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. These parameters provide detailed information about the electronic structure of the iron center.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the metalloenzyme, revealing the precise coordination of the Fe²⁺ ion in the active site.
Objective: To determine the atomic-level structure of an Fe²⁺-containing metalloenzyme.
Methodology:
-
Crystallization:
-
Crystallize the purified protein under anaerobic conditions using techniques such as hanging drop or sitting drop vapor diffusion.
-
-
Crystal Handling and Cryo-protection:
-
Harvest the crystals in an anaerobic environment.
-
Briefly soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.
-
-
Data Collection:
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using methods such as molecular replacement or anomalous diffraction.
-
Refine the atomic model against the experimental data to obtain a high-quality structure.
-
A Case Study in Signaling: The HIF-1α Hypoxia Response Pathway
A prominent example of a signaling pathway critically dependent on a this compound-containing metalloenzyme is the cellular response to hypoxia, mediated by the Hypoxia-Inducible Factor (HIF). The stability of the HIF-1α subunit is directly regulated by a family of Fe²⁺- and 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylases (PHDs).
Mechanism of HIF-1α Regulation
Under normoxic (normal oxygen) conditions, PHD enzymes utilize O₂, Fe²⁺, and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.
Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the limited availability of their substrate, O₂. As a result, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes that promote adaptation to low oxygen, including those involved in angiogenesis, erythropoiesis, and glycolysis.
Caption: HIF-1α signaling pathway in normoxia and hypoxia.
Logical Relationships and Catalytic Cycles
The catalytic activity of Fe²⁺-dependent enzymes can be represented through logical diagrams that illustrate the sequence of events in the catalytic cycle.
General Catalytic Cycle of a 2-Oxoglutarate-Dependent Dioxygenase
Many Fe²⁺-dependent oxygenases, including the PHDs, belong to the 2-oxoglutarate (2-OG) dependent dioxygenase superfamily. Their catalytic cycle follows a conserved mechanism.
Caption: Catalytic cycle of 2-oxoglutarate dioxygenases.
Drug Development Targeting this compound-Dependent Metalloenzymes
The essential roles of Fe²⁺-dependent metalloenzymes in various physiological and pathological processes make them attractive targets for therapeutic intervention. Inhibitors of these enzymes often work by chelating the active site this compound, thereby blocking substrate binding or catalysis.
Strategies for Inhibitor Design
-
Metal-Binding Pharmacophores (MBPs): The design of inhibitors frequently incorporates functional groups that can coordinate with the active site Fe²⁺. Hydroxamic acids are a common MBP used in the development of metalloenzyme inhibitors.
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments that can bind to the metal active site. These fragments can then be elaborated into more potent and selective inhibitors.
-
Computational Approaches: Molecular modeling and quantum mechanics/molecular mechanics (QM/MM) calculations are increasingly used to understand the catalytic mechanism and to design novel inhibitors.
Logical Framework for Drug Discovery
The process of developing a drug that targets an Fe²⁺-dependent metalloenzyme follows a logical progression from target identification to clinical trials.
Caption: Drug discovery workflow for metalloenzyme inhibitors.
Conclusion and Future Directions
The this compound is a remarkably versatile and indispensable cofactor in a wide range of metalloenzymes. Its unique redox properties enable a diverse array of catalytic transformations that are fundamental to life. This guide has provided a comprehensive overview of the role of Fe²⁺ in metalloenzymes, from the quantitative aspects of its interaction with proteins to the experimental methodologies required for its study.
The targeting of Fe²⁺-dependent enzymes represents a promising avenue for the development of novel therapeutics for a variety of diseases, including cancer and anemia. Future research in this field will likely focus on:
-
Expanding the repertoire of known Fe²⁺-dependent enzymes: High-throughput screening and advanced bioinformatics will continue to identify novel iron-dependent enzymes and their biological roles.
-
Developing more sophisticated analytical techniques: New and improved methods for studying the kinetics and mechanisms of these oxygen-sensitive enzymes will provide deeper insights into their function.
-
Designing highly selective inhibitors: The development of inhibitors that can discriminate between different Fe²⁺-dependent enzymes will be crucial for minimizing off-target effects and improving therapeutic outcomes.
-
Harnessing the catalytic power of Fe²⁺-enzymes for biocatalysis: The remarkable catalytic efficiency and selectivity of these enzymes make them attractive tools for green chemistry and industrial applications.
By continuing to unravel the complexities of this compound-containing metalloenzymes, the scientific community is poised to make significant advances in our understanding of fundamental biological processes and to develop innovative solutions for human health and technology.
Foundational Research on Ferrous Ion Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles of ferrous ion (Fe²⁺) toxicity, a critical area of study in biology and medicine. Understanding the mechanisms by which excess ferrous ions exert their toxic effects is fundamental for researchers in various fields, including toxicology, neurobiology, and pharmacology, as well as for professionals involved in the development of drugs targeting iron-related pathologies. This document summarizes the key signaling pathways, presents quantitative data in a structured format, and details relevant experimental protocols.
Core Mechanisms of this compound Toxicity
The toxicity of ferrous ions primarily stems from their ability to participate in redox cycling, leading to the generation of highly reactive oxygen species (ROS). This process, known as oxidative stress, can inflict widespread damage to cellular components, including lipids, proteins, and nucleic acids.
The Fenton Reaction and Oxidative Stress
At the heart of this compound toxicity is the Fenton reaction, a catalytic process where ferrous iron reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH).[1]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This reaction is a major source of oxidative stress within cells.[1] The generated hydroxyl radicals are extremely reactive and can indiscriminately damage cellular macromolecules.[2] Unbound "free" iron is a significant contributor to this toxic potential.[1]
Lipid Peroxidation
Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to attack by hydroxyl radicals, initiating a chain reaction known as lipid peroxidation.[3] This process consists of three main phases: initiation, propagation, and termination.[3] Lipid peroxidation disrupts membrane integrity and function, leading to increased permeability and, ultimately, cell death.[4] The end-products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can serve as biomarkers of oxidative damage.[5][6]
Mitochondrial Dysfunction
Mitochondria are both a primary target and a source of ROS in this compound-induced toxicity. Excess iron can accumulate in mitochondria, where it disrupts the electron transport chain, leading to a decrease in ATP production and an increase in superoxide (B77818) radical (O₂•⁻) formation.[7] This further fuels the cycle of oxidative stress. A key indicator of mitochondrial health, the mitochondrial membrane potential (ΔΨm), is often dissipated in response to iron-induced damage.[8][9]
Ferroptosis: An Iron-Dependent Form of Cell Death
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[10][11] It is genetically and biochemically distinct from other forms of cell death like apoptosis and necrosis.[10] Key features of ferroptosis include:
-
Iron Overload: An excess of intracellular labile iron is a prerequisite.
-
Lipid Peroxidation: The accumulation of lipid peroxides on cellular membranes is the ultimate executioner of cell death.
-
Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides. Its inhibition or inactivation is a central event in ferroptosis.[10][12]
Cellular Iron Homeostasis
Cells have intricate mechanisms to control iron levels and prevent toxicity. Dysregulation of these pathways can lead to iron overload and cellular damage.
Iron Uptake and Transport
Iron is transported in the blood bound to transferrin (Tf).[13] Cells acquire iron through the binding of iron-laden transferrin to the transferrin receptor 1 (TfR1) on the cell surface, followed by endocytosis.[14][15] Inside the endosome, the acidic environment causes iron to be released from transferrin. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) and transported into the cytoplasm by the divalent metal transporter 1 (DMT1).[14][15][16] DMT1 is a major transporter for non-heme iron.[16]
Iron Storage and Export
Excess intracellular iron is stored in the protein ferritin, which sequesters iron in a non-toxic form.[15][17] Cells can also export iron through the transmembrane protein ferroportin (FPN1).[14][18] The liver-derived hormone hepcidin (B1576463) is the master regulator of systemic iron homeostasis, controlling iron absorption from the intestine and its release from macrophages by promoting the degradation of ferroportin.[14][18]
Pathologies Associated with this compound Toxicity
Iron overload and the resultant oxidative stress are implicated in a range of human diseases.
-
Hereditary Hemochromatosis: A genetic disorder characterized by excessive intestinal iron absorption, leading to iron accumulation in various organs, particularly the liver, heart, and pancreas.[19][20][21] This can result in cirrhosis, heart failure, and diabetes.[22][23][24]
-
Neurodegenerative Diseases: Iron accumulation has been observed in specific brain regions in several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and neurodegeneration with brain iron accumulation (NBIA).[7][25][26][27] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid content.
-
Acute Iron Poisoning: Ingestion of high doses of iron supplements can lead to acute toxicity, characterized by gastrointestinal distress, metabolic acidosis, shock, and liver failure.[28][29][30]
Quantitative Data on this compound Toxicity
The following table summarizes toxicological data related to iron overdose. It is important to note that toxicity can vary based on the specific iron salt and individual patient factors.
| Parameter | Value | Description |
| Asymptomatic Dose | <20 mg/kg | Ingestion of elemental iron below this level is generally not associated with symptoms.[28][30] |
| Mild to Moderate Toxicity | 20-60 mg/kg | Primarily gastrointestinal symptoms such as vomiting and diarrhea are expected.[28][30] |
| Potential for Systemic Toxicity | 60-120 mg/kg | Ingestion in this range can lead to systemic effects beyond the gastrointestinal tract.[28] |
| Potentially Lethal Dose | >120 mg/kg | Doses exceeding this amount are considered potentially lethal.[28] |
Experimental Protocols
Measurement of Lipid Peroxidation
A common method to quantify lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), an end-product of lipid peroxidation.[4][5][31]
Protocol: TBARS Assay
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Protein Quantification: Determine the protein concentration of the homogenate or lysate for normalization.
-
Reaction Mixture: To a known amount of protein, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).
-
Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Centrifugation: After cooling, centrifuge the samples to pellet any precipitate.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA.
Note: The TBARS assay is sensitive but can be non-specific.[4][5] It is advisable to use it in conjunction with other methods, such as HPLC-based detection of specific aldehydes or mass spectrometry-based analysis of isoprostanes, for more accurate quantification of lipid peroxidation.[5][31]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic dye that accumulates in the negatively charged mitochondrial matrix.[8][9] The intensity of TMRM fluorescence is proportional to the ΔΨm.
Protocol: TMRM Assay for ΔΨm
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or a multi-well plate for plate reader analysis).
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a physiological buffer or culture medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with fresh buffer or medium to remove excess dye.
-
Imaging or Measurement:
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope with appropriate filters for rhodamine (e.g., excitation ~548 nm, emission ~573 nm).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization. A positive control, such as the mitochondrial uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), can be used to induce complete depolarization.
Note: Another common dye for measuring ΔΨm is JC-1, which exhibits a fluorescence emission shift from red (high potential) to green (low potential) as the membrane depolarizes.[32][33]
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Fenton reaction leading to oxidative stress and cellular damage.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron in Neurodegeneration – Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. antbioinc.com [antbioinc.com]
- 12. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 13. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Iron Metabolism and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 16. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron-Induced Oxidative Stress in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hereditary Hemochromatosis: Genetics, Pathogenesis, and Clinical Management | Annals of Hepatology [elsevier.es]
- 20. Pathophysiology of Hereditary Hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. irondisorders.org [irondisorders.org]
- 23. Haemochromatosis - NHS [nhs.uk]
- 24. hopkinsmedicine.org [hopkinsmedicine.org]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Role of iron in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. litfl.com [litfl.com]
- 29. Iron poisoning - Wikipedia [en.wikipedia.org]
- 30. Iron Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 31. researchgate.net [researchgate.net]
- 32. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 33. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
The Core Chemistry: Fenton and Haber-Weiss Reactions
An In-depth Technical Guide to the Role of Ferrous Ions in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role ferrous ions (Fe²⁺) play in the induction of oxidative stress, a fundamental process implicated in a wide range of physiological and pathological conditions. We will delve into the core chemical reactions, the subsequent cellular damage, the regulated cell death pathway of ferroptosis, and the methodologies used to investigate these phenomena.
The pro-oxidant nature of ferrous iron is primarily attributed to its participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH).
1.1 The Fenton Reaction
The Fenton reaction describes the oxidation of ferrous iron by hydrogen peroxide (H₂O₂), resulting in the formation of a ferric ion (Fe³⁺), a hydroxide (B78521) ion (OH⁻), and a highly reactive hydroxyl radical (•OH).[1][2][3] This hydroxyl radical is one of the most potent reactive oxygen species (ROS) and can indiscriminately oxidize a wide variety of biological macromolecules.
1.2 The Iron-Catalyzed Haber-Weiss Cycle
The Haber-Weiss cycle generates hydroxyl radicals from hydrogen peroxide and superoxide (B77818) (•O₂⁻), a reaction that is kinetically slow on its own but is efficiently catalyzed by iron ions.[4][5] The cycle involves the reduction of ferric iron back to ferrous iron by superoxide, which then allows the Fenton reaction to proceed.
-
Step 2 (Fenton Reaction): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[4][5]
-
Net Reaction: •O₂⁻ + H₂O₂ ---(Fe catalyst)--> •OH + OH⁻ + O₂[4]
While the direct reaction between superoxide and hydrogen peroxide is slow, the iron-catalyzed cycle provides a continuous source of hydroxyl radicals as long as superoxide and H₂O₂ are available.[6]
References
Methodological & Application
Quantitative Analysis of Ferrous Ions in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of ferrous ions (Fe²⁺) in biological tissue samples. The methodologies outlined are essential for researchers in various fields, including neuroscience, cardiology, and oncology, where the dysregulation of iron metabolism is implicated in numerous pathologies.
Introduction
Iron is a critical transition metal involved in a myriad of physiological processes, from oxygen transport and cellular respiration to DNA synthesis and repair. It exists in two primary oxidation states: ferric (Fe³⁺) and ferrous (Fe²⁺). The ferrous form is particularly reactive and plays a pivotal role in cellular signaling and redox reactions. However, an excess of labile Fe²⁺ can lead to the generation of highly toxic reactive oxygen species (ROS) via the Fenton reaction, contributing to oxidative stress and cellular damage. Consequently, the precise quantification of ferrous ions in tissue samples is paramount for understanding the pathophysiology of various diseases and for the development of novel therapeutic strategies.
This guide details two robust methods for the quantification of ferrous ions in tissue samples: a widely used colorimetric assay and a sensitive fluorescent imaging technique.
Method 1: Colorimetric Quantification of Ferrous Ions using a Ferrozine-Based Assay
This method relies on the ability of Ferrozine to form a stable, colored complex with ferrous ions, which can be quantified spectrophotometrically. It is a reliable and cost-effective technique for measuring the total non-heme iron content, which can be reduced to the ferrous state for detection.
Experimental Protocol
1. Materials and Reagents:
-
Tissue Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and protease inhibitor cocktail.
-
Acid Releasing Solution: 0.6 M HCl.
-
Reducing Solution: 1.4 M Ascorbic Acid in deionized water (prepare fresh).
-
Ferrozine Solution: 6.5 mM Ferrozine in deionized water.
-
Iron Standard: A certified iron standard solution (e.g., 1000 ppm Fe²⁺).
-
Protein Assay Reagent: (e.g., Bradford or BCA assay kit).
2. Tissue Sample Preparation:
-
Excise the tissue of interest and wash it with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.
-
Accurately weigh the tissue sample (typically 10-50 mg).
-
Homogenize the tissue in 10 volumes of ice-cold Tissue Homogenization Buffer using a Dounce homogenizer or a bead-based homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and store it on ice. A portion of the lysate should be reserved for protein quantification.
3. Ferrous Ion Assay Procedure:
-
Standard Curve Preparation: Prepare a series of iron standards ranging from 0 to 100 µM by diluting the iron standard solution in deionized water.
-
Sample and Standard Preparation for Assay:
-
To 50 µL of each standard and tissue lysate in a 96-well microplate, add 50 µL of the Acid Releasing Solution.
-
Incubate at 60°C for 1 hour to release iron from proteins.
-
-
Reduction of Ferric to Ferrous Iron:
-
Add 50 µL of the freshly prepared Reducing Solution to each well.
-
Incubate at room temperature for 20 minutes.
-
-
Color Development:
-
Add 100 µL of the Ferrozine Solution to each well.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[1][2]
4. Data Analysis:
-
Subtract the absorbance of the blank (0 µM iron standard) from all readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of ferrous ions in the tissue lysates using the standard curve.
-
Normalize the this compound concentration to the protein concentration of the tissue lysate (µmol Fe²⁺/mg protein).
Data Presentation
| Tissue Type | This compound Concentration (nmol/mg protein) | Reference |
| Rat Brain (Cortex) | 0.53 ± 0.02 | |
| Rat Liver | 1.29 ± 0.14 | |
| Rat Kidney | ~1.5 - 2.5 | [3] |
| Human Heart (Healthy) | ~200 µg/g dry weight | [4] |
| Human Heart (Heart Failure) | ~156 µg/g dry weight | [4] |
Note: The values presented are approximate and can vary based on the specific experimental conditions and the physiological state of the animal.
Experimental Workflow
References
Application Notes and Protocols for Colorimetric Detection of Ferrous Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the colorimetric quantification of ferrous ions (Fe²⁺) in various biological and aqueous samples. The following sections detail the principles and methodologies for two widely used assays: the Ferrozine-based assay and the 1,10-Phenanthroline (B135089) method.
Introduction
Iron is an essential metal ion involved in numerous physiological and pathological processes. The ability to accurately quantify the ferrous (Fe²⁺) state of iron is crucial for research in areas such as oxidative stress, ferroptosis, and drug development. Colorimetric assays offer a simple, rapid, and sensitive method for this purpose. These assays rely on a chromogenic agent that specifically chelates with Fe²⁺ to produce a colored complex, the absorbance of which is directly proportional to the ferrous ion concentration.
Principle of Assays
Both the Ferrozine and 1,10-phenanthroline assays are based on the formation of a stable, colored complex with ferrous ions.
-
Ferrozine Assay: Ferrous iron reacts with Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) to form a stable magenta-colored complex with a maximum absorbance at approximately 562 nm. This assay is highly sensitive and can be used to measure both ferrous iron alone or total iron after the reduction of ferric iron (Fe³⁺) to Fe²⁺.[1]
-
1,10-Phenanthroline Assay: Ferrous ions react with 1,10-phenanthroline to form an orange-red complex with a maximum absorbance around 508-510 nm.[2][3][4] Similar to the Ferrozine assay, total iron can be determined by first reducing any Fe³⁺ present to Fe²⁺ using a reducing agent like hydroxylamine (B1172632).[3][5]
Quantitative Data Summary
The following tables summarize the key performance characteristics of the Ferrozine and 1,10-phenanthroline assays based on commercially available kits and literature values.
Table 1: Ferrozine-Based Assays
| Parameter | Value | Reference |
| Wavelength | 562 nm | |
| Wavelength | 593 nm | [1][6][7] |
| Detection Limit | 0.4 µmol/L | [8][9] |
| Detection Limit | 0.850 µg/dL | [10][11] |
| Detection Limit | 2.69 µg/dL | [12] |
| Linear Range | 0.4 - 50 µmol/L | [8][9] |
| Linear Range | Up to 1000 µg/dL | [10][11][12] |
| Linear Range | 8 µM to 200 µM | [13] |
| Sensitivity | 1 µg/dL = 0.00104 A | [10][11] |
| Sensitivity | 0.8 mAbs / µg/dL iron | [12] |
Table 2: 1,10-Phenanthroline-Based Assays
| Parameter | Value | Reference |
| Wavelength | 508 nm | [3][4] |
| Wavelength | 510 nm | [14] |
| Molar Absorptivity | 11,100 M⁻¹cm⁻¹ | [3][4] |
| pH Range | 2 - 9 | [3][4] |
| Detection Limit | Down to 10 µg/L (with 5 cm path length) | [5] |
| Detection Limit | < 5 x 10⁻⁹ M (with capillary electrophoresis) | [15] |
Signaling Pathway Diagrams
The following diagrams illustrate the reaction mechanisms for the colorimetric detection of ferrous ions.
Caption: Reaction mechanism of Ferrozine with this compound.
Caption: Reaction mechanism of 1,10-Phenanthroline with this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for a colorimetric this compound assay.
Caption: General workflow for a colorimetric this compound assay.
Experimental Protocols
Protocol 1: Ferrozine-Based Assay for this compound Detection
This protocol is a generalized procedure based on commercially available kits and can be adapted for various sample types.
Materials:
-
Ferrozine solution
-
Assay Buffer (typically acidic to release iron from proteins)[1]
-
Iron Standard (e.g., Ferrous Ammonium (B1175870) Sulfate)
-
Reducing Agent (e.g., Ascorbic acid or Hydroxylamine) for total iron measurement
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Reagent Preparation:
-
Ferrozine Working Solution: Prepare according to the manufacturer's instructions. This may involve dissolving a Ferrozine salt in the provided assay buffer.
-
Iron Standard Series: Prepare a series of standards by diluting the iron standard stock solution with the assay buffer to concentrations within the linear range of the assay (e.g., 0, 5, 10, 20, 40, 50 µM).[16]
-
Reducing Agent (for total iron): If measuring total iron, prepare the reducing agent as specified in the kit protocol.
Sample Preparation:
-
Serum/Plasma: Samples can often be used directly or after dilution with the assay buffer. Hemolyzed samples should be avoided as they can falsely elevate iron levels.[12]
-
Tissue Homogenates: Homogenize tissue samples in the provided buffer, then centrifuge to pellet insoluble material. Use the supernatant for the assay.
-
Cell Lysates: Lyse cells using the recommended lysis buffer, centrifuge, and collect the supernatant.
Assay Procedure:
-
Add samples and standards to the wells of a 96-well plate or cuvettes.
-
For the determination of ferrous iron (Fe²⁺) , add the assay buffer to the samples.
-
For the determination of total iron (Fe²⁺ + Fe³⁺) , add the iron reducer to both the samples and standards and incubate for approximately 30 minutes at 37°C.[1]
-
Add the Ferrozine working solution to all wells.
-
Incubate for a specified time (e.g., 10-60 minutes) at a specific temperature (e.g., 37°C), protected from light.[1][17]
-
Measure the absorbance at 562 nm or 593 nm.
-
Calculate the this compound concentration by subtracting the blank absorbance from the sample absorbance and comparing it to the standard curve.
Protocol 2: 1,10-Phenanthroline-Based Assay for this compound Detection
This protocol is based on established chemical methods for iron determination.
Materials:
-
1,10-Phenanthroline solution (e.g., 0.1% w/v in water or ethanol)[3]
-
Hydroxylamine hydrochloride solution (e.g., 10% w/v) as a reducing agent[3]
-
Sodium acetate (B1210297) buffer solution (to maintain pH between 3 and 9)[3]
-
Iron Standard (e.g., Ferrous Ammonium Sulfate)
-
Spectrophotometer and cuvettes
Reagent Preparation:
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.[3]
-
Hydroxylamine Hydrochloride Solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[3]
-
Sodium Acetate Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[3]
-
Standard Iron Solution: Accurately weigh about 0.07 g of pure ferrous ammonium sulfate, dissolve it in water, transfer to a 1 L volumetric flask, add 2.5 mL of concentrated sulfuric acid, and dilute to the mark with distilled water.[3]
Assay Procedure:
-
Pipette known volumes of the standard iron solution into a series of 100 mL volumetric flasks to create a standard curve. Include a blank with only distilled water.
-
To each flask, add 1 mL of the hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺).
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.
-
Add 8 mL of the sodium acetate solution to adjust the pH.[3]
-
Dilute each solution to the 100 mL mark with distilled water and mix well.
-
Allow the solutions to stand for at least 10 minutes for full color development.[3]
-
Measure the absorbance of each standard and sample at 508 nm against the blank.
-
Plot a standard curve of absorbance versus iron concentration and determine the concentration of iron in the unknown sample.
Interferences and Troubleshooting
-
Contamination: Glassware can be a source of iron contamination. It is recommended to wash all glassware with diluted HCl and rinse thoroughly with deionized water.[18]
-
Interfering Ions: Strong oxidizing agents can interfere with the assay.[2] Certain metal ions such as copper, cobalt, nickel, and zinc can also interfere at high concentrations by forming complexes with the chromogenic agent.[2][5] Some kits include chelating agents to block copper interference.[1][13]
-
Sample Matrix: The presence of color or organic matter in the sample can interfere with absorbance readings. Sample digestion or ashing may be necessary in such cases.[5]
-
Photochemical Reduction: In the 1,10-phenanthroline method, exposure to light can cause photochemical reduction of ferric-phenanthroline complexes, leading to an overestimation of Fe²⁺. It is advisable to keep samples in the dark.[19]
-
Reagent Stability: Ensure that all reagents are stored correctly and are within their expiration date. Signs of deterioration may include turbidity or high blank absorbance.[11][12]
By following these detailed protocols and considering the potential interferences, researchers can obtain accurate and reliable measurements of this compound concentrations for their specific applications.
References
- 1. Iron Assay Kit (Colorimetric) (ab83366) | Abcam [abcam.com]
- 2. chemetrics.com [chemetrics.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. tau.ac.il [tau.ac.il]
- 5. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 6. Ferrous Iron Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 7. Invitrogen Cell Ferrous Iron Colorimetric Assay Kit 96 tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bio-techne.com [bio-techne.com]
- 10. spinreact.com [spinreact.com]
- 11. hemediamed.com [hemediamed.com]
- 12. linear.es [linear.es]
- 13. Iron Assay Kit (Colorimetric) (ab83366) | Abcam [abcam.com]
- 14. edu.rsc.org [edu.rsc.org]
- 15. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. medichem-me.com [medichem-me.com]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol for Measuring Ferrous Ion (Fe2+) Concentration in Cell Culture Media
Introduction
Iron is an essential micronutrient for cellular proliferation and metabolism, playing a critical role as a cofactor in numerous enzymatic reactions. In cell culture, the concentration of iron, particularly its bioavailable ferrous (Fe2+) form, can significantly influence cell growth, differentiation, and viability. Monitoring and controlling the ferrous ion concentration in cell culture media is crucial for reproducible experimental outcomes, optimizing cell growth conditions, and in studies related to oxidative stress, ferroptosis, and drug efficacy. This application note provides a detailed protocol for the quantification of ferrous iron in cell culture media using a sensitive and reliable colorimetric assay based on the chromogen ferrozine (B1204870).
Principle of the Method
The quantification of ferrous ions (Fe2+) is achieved through a colorimetric reaction with ferrozine. Ferrozine is a highly specific chelating agent that forms a stable, magenta-colored complex with ferrous ions.[1][2] The intensity of the color, which is directly proportional to the Fe2+ concentration, is measured spectrophotometrically at a wavelength of approximately 562 nm.[3] To determine the total iron concentration (Fe2+ and Fe3+), a reducing agent, such as ascorbic acid or hydroxylamine (B1172632) hydrochloride, is added to the sample to convert all ferric ions (Fe3+) to ferrous ions prior to the addition of ferrozine.[4] The concentration of ferric iron can then be calculated by subtracting the ferrous iron concentration from the total iron concentration.
Materials and Reagents
-
Ferrous Ammonium (B1175870) Sulfate (B86663) Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) or Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) for standards
-
Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, sodium salt)
-
Ammonium Acetate (B1210297)
-
Ascorbic Acid (or Hydroxylamine Hydrochloride)
-
Hydrochloric Acid (HCl)
-
Ultrapure Water (Type I)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 562 nm
-
Calibrated micropipettes and tips
Solution Preparation
1. Ferrous Iron Standard Stock Solution (10 mM): Accurately weigh 39.2 mg of ferrous ammonium sulfate hexahydrate (Molar Mass = 392.14 g/mol ) and dissolve it in 10 mL of 0.1 M HCl in a volumetric flask. This stock solution should be prepared fresh.
2. Ferrozine Solution (5 mM): Dissolve 24.6 mg of ferrozine in 10 mL of ultrapure water. Store protected from light at 4°C for up to one week.
3. Ammonium Acetate Buffer (1 M, pH 4.5): Dissolve 7.71 g of ammonium acetate in 80 mL of ultrapure water. Adjust the pH to 4.5 using glacial acetic acid and bring the final volume to 100 mL with ultrapure water.
4. Reducing Agent Solution (1 M Ascorbic Acid): Dissolve 1.76 g of ascorbic acid in 10 mL of ultrapure water. Prepare this solution fresh on the day of use.
Experimental Protocols
Part 1: Preparation of Ferrous Iron Standard Curve
-
Prepare a working stock solution of ferrous iron (1 mM) by diluting 1 mL of the 10 mM stock solution with 9 mL of 0.1 M HCl.
-
Prepare a series of dilutions from the 1 mM working stock solution in 0.1 M HCl to create standards with final concentrations ranging from 0 µM to 100 µM. A suggested dilution series is provided in the table below.
-
In a 96-well plate, add 50 µL of each standard dilution in triplicate.
-
Add 50 µL of ultrapure water to each well containing the standards.
-
Add 100 µL of Ferrozine Solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the absorbance of the 0 µM standard (blank) from all other standards.
-
Plot the blank-corrected absorbance values against the corresponding ferrous iron concentrations to generate a standard curve.
Part 2: Measurement of Ferrous Iron in Cell Culture Media
-
Sample Collection: Collect the cell culture media to be analyzed. If the media contains cells, centrifuge the sample at 1000 x g for 5 minutes and collect the supernatant.
-
Sample Preparation:
-
For Ferrous Iron (Fe2+) Measurement: In a 96-well plate, add 50 µL of the cell culture media sample in triplicate. Add 50 µL of ultrapure water to each well.
-
For Total Iron (Fe2+ + Fe3+) Measurement: In a separate set of wells, add 50 µL of the cell culture media sample in triplicate. Add 50 µL of the Reducing Agent Solution (1 M Ascorbic Acid) to each well and incubate for 10 minutes at room temperature.
-
-
Colorimetric Reaction: Add 100 µL of Ferrozine Solution to all sample wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of a blank (cell culture media without ferrozine) from the sample readings.
-
Determine the concentration of Fe2+ and Total Iron in the samples by interpolating the blank-corrected absorbance values from the linear regression of the standard curve.
-
The concentration of Fe3+ can be calculated as: [Fe3+] = [Total Iron] - [Fe2+].
-
Note on Interferences: Cell culture media components such as phenol (B47542) red can interfere with absorbance readings. It is crucial to use the specific cell culture medium as a blank to correct for background absorbance. Some metal ions, like copper, can also interfere with the ferrozine assay.[5] If high concentrations of interfering substances are suspected, further sample purification or the use of a specific chelator for the interfering ion may be necessary. The presence of ferric ions (Fe3+) can also interfere with ferrous iron measurements in the dark.[6]
Data Presentation
Table 1: Preparation of Ferrous Iron Standards
| Standard | Volume of 1 mM Fe2+ Stock (µL) | Volume of 0.1 M HCl (µL) | Final Fe2+ Concentration (µM) |
| S0 | 0 | 1000 | 0 |
| S1 | 10 | 990 | 10 |
| S2 | 20 | 980 | 20 |
| S3 | 40 | 960 | 40 |
| S4 | 60 | 940 | 60 |
| S5 | 80 | 920 | 80 |
| S6 | 100 | 900 | 100 |
Table 2: Typical Assay Parameters for Ferrozine-Based Iron Assay
| Parameter | Value | Reference |
| Wavelength (λmax) | 562 nm | [3] |
| Linear Range | 0.2 - 30 nmol | [2][7] |
| Incubation Time | 15 minutes | Protocol |
| Sample Volume | 50 µL | Protocol |
Mandatory Visualization
Caption: Workflow for this compound measurement.
Caption: Ferrozine reaction signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. matarvattensektionen.se [matarvattensektionen.se]
- 4. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 5. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ferrous Ion (Fe²⁺) Chelation Assay
Introduction
The Ferrous Ion Chelation (FIC) assay is a widely used spectrophotometric method to assess the antioxidant capacity of various substances by measuring their ability to chelate ferrous ions (Fe²⁺). Transition metal ions, particularly iron, can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage.[1] Molecules with iron-chelating properties can inhibit these reactions by forming stable complexes with Fe²⁺, rendering it inactive.[2] This assay is crucial for researchers in fields such as pharmacology, food science, and drug development for screening and characterizing novel antioxidant compounds.
Principle of the Assay
The assay is based on the competitive chelation of ferrous ions by the test compound and a chromogenic indicator, ferrozine (B1204870). Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid) reacts specifically with ferrous ions (Fe²⁺) to form a stable, water-soluble magenta-colored complex that exhibits strong absorbance at a wavelength of 562 nm.[1][3]
In the absence of a chelating agent, the absorbance at 562 nm is maximal. When a sample containing a chelating agent is introduced, it competes with ferrozine for the available Fe²⁺ ions. If the sample effectively chelates the iron, it disrupts the formation of the ferrozine-Fe²⁺ complex.[4] This results in a decrease in the color intensity and, consequently, a lower absorbance reading. The degree of color reduction is directly proportional to the chelating activity of the sample.[3] Ethylenediaminetetraacetic acid (EDTA), a well-known strong metal chelator, is typically used as a positive control or reference standard in this assay.[1][3][5]
Experimental Protocol
This protocol provides a detailed methodology for determining the this compound chelating activity of a test sample using a 96-well microplate format.
1. Materials and Reagents
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ferrozine
-
Methanol or appropriate assay buffer
-
Test compounds (extracts, pure compounds, etc.)
-
EDTA (Ethylenediaminetetraacetic acid) as a positive control
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 562 nm[1][3]
-
Deionized or Milli-Q water
2. Reagent Preparation
Proper preparation of reagents is critical for accurate and reproducible results. Prepare fresh solutions for optimal performance.
| Reagent | Stock Concentration | Working Concentration | Solvent | Preparation Notes |
| Ferrous Chloride (FeCl₂) | 20 mM | 2 mM | Deionized Water | Dissolve 39.78 mg of FeCl₂·4H₂O in 10 mL of deionized water. Prepare fresh. |
| Ferrozine | 50 mM | 5 mM | Methanol or Deionized Water | Dissolve 24.62 mg of Ferrozine in 10 mL of solvent. Store protected from light. |
| Test Sample | Varies | Serial Dilutions (e.g., 1-1000 µg/mL) | Appropriate Solvent | The solvent used should not interfere with the assay. |
| EDTA (Positive Control) | 10 mM | Serial Dilutions (e.g., 1-100 µM) | Deionized Water | Prepare a standard curve if expressing results as EDTA equivalents. |
3. Assay Procedure (96-Well Plate)
-
Sample Preparation : Prepare serial dilutions of the test samples and the EDTA positive control in the appropriate solvent.
-
Plate Setup : Add the following reagents to the respective wells of a 96-well plate. It is recommended to perform all measurements in triplicate.
| Well Type | Reagent | Volume |
| Sample Wells | Test Sample (at various concentrations) | 50 µL |
| Ferrous Chloride (2 mM) | 50 µL | |
| Positive Control | EDTA (at various concentrations) | 50 µL |
| Ferrous Chloride (2 mM) | 50 µL | |
| Control (Maximal Absorbance) | Assay Buffer/Solvent (without sample) | 50 µL |
| Ferrous Chloride (2 mM) | 50 µL | |
| Blank | Assay Buffer/Solvent (without sample) | 100 µL |
| Ferrozine (5 mM) - added in step 5 | 100 µL |
-
Initial Incubation : After adding the sample/control and ferrous chloride, mix gently and incubate the plate at room temperature (25°C) for 5-10 minutes.[1][3] This allows the chelating agent in the sample to bind with the ferrous ions.
-
Reaction Initiation : Start the colorimetric reaction by adding 100 µL of 5 mM Ferrozine solution to all wells except the Blank.[1]
-
Final Incubation : Mix the contents of the wells thoroughly and incubate the plate at room temperature for 10 minutes.[1][2][3]
-
Absorbance Measurement : Measure the absorbance of each well at 562 nm using a microplate reader.[1][3] Use the Blank wells to zero the reader.
4. Data Analysis and Presentation
The chelating activity is expressed as the percentage inhibition of ferrozine-Fe²⁺ complex formation.
-
Correct for Blank : Subtract the average absorbance of the Blank from all other absorbance readings.
-
Calculate Percentage Chelation : Use the following formula to calculate the this compound chelating activity for each sample concentration[3]:
% Chelating Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control well (FeCl₂ + Ferrozine, without sample).
-
A_sample is the absorbance of the well containing the test sample.
-
-
IC₅₀ Value : The results can be presented by plotting the percentage of chelating activity against the sample concentration. The IC₅₀ value, which is the concentration of the sample required to chelate 50% of the ferrous ions, can be determined from this graph. A lower IC₅₀ value indicates a higher chelating activity.[4]
-
EDTA Equivalents (Optional) : Alternatively, a standard curve can be generated by plotting the percentage of chelating activity of EDTA against its concentration. The chelating capacity of the samples can then be expressed as µM EDTA equivalents.[1]
Example Data Table
| Sample | Concentration (µg/mL) | Average Absorbance (562 nm) | % Chelating Activity |
| Control | 0 | 0.985 | 0% |
| Test Compound A | 10 | 0.812 | 17.56% |
| 50 | 0.553 | 43.86% | |
| 100 | 0.241 | 75.53% | |
| EDTA | 10 µM | 0.150 | 84.77% |
Visualizations
Principle of the this compound Chelation Assay
Caption: Diagram illustrating the competitive binding reaction in the FIC assay.
Experimental Workflow for this compound Chelation Assay
Caption: Flowchart of the key steps in the this compound chelation protocol.
References
Application Notes: The Role of Ferrous Ion in Fenton and Fenton-like Reactions
Introduction
The Fenton reaction, first described by H.J.H. Fenton in 1894, is a catalytic process that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic and inorganic compounds.[2][3] This property has led to the extensive application of Fenton and Fenton-like processes in environmental remediation, particularly for wastewater treatment, and more recently, in the biomedical field for cancer therapy.[1][4][5] Fenton-like reactions involve catalysts other than Fe²⁺, such as ferric iron (Fe³⁺) or other transition metals, but the foundational chemistry often revolves around the iron-peroxide system.[2][3]
These notes provide an overview of the principles, applications, and experimental protocols for utilizing ferrous ions in Fenton-like reactions, targeted at researchers, scientists, and drug development professionals.
Core Principles of the Fenton Reaction
The classic Fenton reaction involves a catalytic cycle initiated by the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide.[2]
The primary reactions are:
-
Hydroxyl Radical Generation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[2]
-
Catalyst Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺[2]
The generated hydroxyl radical (•OH) is the primary oxidizing species responsible for the degradation of target molecules.[2][3] The efficiency of the Fenton process is influenced by several key parameters:
-
pH: The reaction is most efficient under acidic conditions, typically at a pH between 2.5 and 3.5.[1] At higher pH levels, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the availability of the catalyst and can catalytically decompose H₂O₂ into oxygen and water, diminishing the production of hydroxyl radicals.[2][6]
-
Iron Concentration: The concentration of the ferrous ion catalyst is crucial. While a higher concentration can increase the reaction rate, an optimal dose range exists beyond which further addition becomes inefficient or can lead to radical scavenging.[6]
-
Hydrogen Peroxide Concentration: The H₂O₂ dose must be sufficient to oxidize the target compounds. However, excessive H₂O₂ can also act as a scavenger of the highly reactive hydroxyl radicals.[7]
-
Temperature: The reaction rate generally increases with temperature, but temperatures above 40-50°C can lead to the accelerated decomposition of H₂O₂ into oxygen and water, reducing the process efficiency.[6]
Application 1: Environmental Remediation - Wastewater Treatment
Fenton and Fenton-like processes are classified as Advanced Oxidation Processes (AOPs) used to treat industrial wastewater containing recalcitrant organic pollutants such as phenols, dyes, and pesticides.[1][3] The process mineralizes these complex organic compounds into simpler, less harmful substances like CO₂, water, and inorganic salts.[2][7]
Advantages:
-
High Efficacy: Capable of degrading a wide variety of persistent organic pollutants.[8]
-
Simple Equipment: The process does not require complex or expensive machinery.[9]
-
Cost-Effective: The reagents, iron sulfate (B86663) and hydrogen peroxide, are relatively inexpensive and widely available.[9]
Limitations:
-
Narrow pH Range: The requirement for acidic conditions often necessitates pH adjustment of the wastewater before and after treatment.[3][8]
-
Sludge Production: The process generates iron-containing sludge that requires proper disposal.[3][8]
-
Reagent Handling: The transportation and storage of hydrogen peroxide require careful handling due to its corrosive and reactive nature.[8]
To overcome these limitations, variations like the photo-Fenton process (using UV or solar light to enhance radical production and iron regeneration) and heterogeneous Fenton processes (using solid iron-based catalysts) have been developed.[3][10]
Quantitative Data for Wastewater Treatment
The following tables summarize typical parameters and efficiencies for Fenton-based wastewater treatment.
Table 1: Typical Operating Parameters for Fenton Treatment of Organic Pollutants.
| Parameter | Typical Range | Rationale & Reference |
|---|---|---|
| pH | 2.5 - 3.5 | Optimal for maximizing •OH generation and preventing iron precipitation.[1][2] |
| Fe²⁺ Concentration | 3 - 15 mg/L (minimum) | A threshold concentration is needed to initiate the reaction effectively.[6] |
| H₂O₂/COD Ratio | Varies (e.g., 0.5 - 2.5 w/w) | Stoichiometry depends on the specific contaminant and desired level of degradation.[1] |
| Reaction Time | 30 - 60 minutes | Sufficient time for the degradation of target pollutants.[1] |
| Temperature | 20 - 40 °C | Balances reaction kinetics with H₂O₂ stability.[6] |
Table 2: Comparative Mineralization Efficiency for Phenol (B47542) Degradation.
| Process | Fe²⁺ Concentration | Mineralization Efficiency | Reference |
|---|---|---|---|
| Fenton | 0.8 mM | 41% | [10] |
| Solar Photo-Fenton | 0.4 mM | 96% | [10] |
| UV-Fenton | 0.4 mM | 97% |[10] |
Application 2: Biomedical - Cancer Chemodynamic Therapy (CDT)
A promising application of the Fenton reaction is in cancer treatment, a modality known as Chemodynamic Therapy (CDT).[4][11] CDT leverages the unique characteristics of the tumor microenvironment (TME), which include mild acidity and elevated levels of endogenous hydrogen peroxide compared to normal tissues.[11][12]
Iron-based nanomaterials are designed to be delivered specifically to tumor sites.[5] Once inside the cancer cells, these nanomaterials release ferrous ions (Fe²⁺).[12] The released Fe²⁺ then catalyzes the conversion of endogenous H₂O₂ into highly cytotoxic hydroxyl radicals (•OH) via the Fenton reaction.[4][11] This surge in reactive oxygen species (ROS) induces oxidative stress, damaging DNA, proteins, and lipids, ultimately leading to cancer cell death through processes like ferroptosis.[4][13]
Key Features of CDT:
-
High Specificity: The reaction is preferentially activated in the TME, minimizing damage to healthy tissues.[11]
-
Overcomes Drug Resistance: The mechanism of cell death by overwhelming oxidative stress is less prone to the development of conventional drug resistance.[11]
-
No External Stimulation Required: Unlike photodynamic or photothermal therapies, CDT does not require an external energy source to be activated.[11]
Quantitative Data for Chemodynamic Therapy
Table 3: Key Factors and Conditions for Fenton-based Chemodynamic Therapy.
| Factor | Condition in Tumor Microenvironment (TME) | Role in Enhancing CDT & Reference |
|---|---|---|
| pH | Mildly Acidic (pH ~6.5-6.8) | Promotes the Fenton reaction and the release of Fe²⁺ from nanocarriers.[11][12] |
| H₂O₂ Concentration | Elevated (up to 100 µM - 1 mM) | Serves as the endogenous substrate for the Fenton reaction to generate ROS.[12] |
| Glutathione (GSH) | Overexpressed | Can reduce Fe³⁺ back to Fe²⁺, enhancing the catalytic cycle, but also acts as an antioxidant. Balancing GSH levels is critical.[11] |
| Iron Source | Iron-based Nanoparticles | Deliver a high concentration of iron ions specifically to the tumor site.[5][12] |
Diagrams: Mechanisms and Workflows
Caption: The catalytic cycle of the Fenton reaction.
Caption: Experimental workflow for Fenton wastewater treatment.
Caption: Mechanism of Chemodynamic Therapy (CDT) in cancer cells.
Experimental Protocols
Protocol 1: General Protocol for Degradation of Organic Pollutants in Wastewater using Fenton's Reagent
Objective: To degrade a model organic pollutant (e.g., phenol) in a simulated wastewater sample using the Fenton process.
Materials:
-
Stock solution of the model pollutant (e.g., 1 g/L Phenol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄, 1 M)
-
Sodium hydroxide (NaOH, 1 M)
-
Beakers, magnetic stirrer, pH meter
-
Analytical equipment for pollutant quantification (e.g., HPLC or TOC analyzer)
Procedure:
-
Sample Preparation: Prepare a 500 mL solution of the model pollutant at a known concentration (e.g., 100 mg/L) in a 1 L beaker.
-
pH Adjustment: While stirring, slowly add 1 M H₂SO₄ to adjust the initial pH of the solution to 3.0 ± 0.2.[1] Monitor the pH continuously.
-
Catalyst Addition: Weigh the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L). Dissolve it in a small amount of deionized water and add it to the pollutant solution. Allow it to mix for 2-3 minutes.
-
Initiation of Fenton Reaction: Slowly add the predetermined volume of 30% H₂O₂ to the solution. Be cautious as the reaction can be exothermic.[2] The reaction begins immediately upon H₂O₂ addition.
-
Reaction Period: Allow the reaction to proceed for a set duration (e.g., 60 minutes) under continuous stirring.[1] Take aliquots at specific time intervals (e.g., 0, 15, 30, 60 min) for analysis. Immediately quench the reaction in the aliquots by adding an excess of a radical scavenger like sodium sulfite (B76179) or by raising the pH.
-
Reaction Termination and Sludge Removal: After the reaction period, terminate the reaction in the main beaker by adding 1 M NaOH to raise the pH to between 7.0 and 8.0.[1] This will precipitate the iron as Fe(OH)₃.
-
Sedimentation: Stop stirring and allow the iron sludge to settle for at least 30 minutes.
-
Analysis: Collect the supernatant and analyze the residual concentration of the model pollutant and/or Total Organic Carbon (TOC) to determine the degradation efficiency.
Protocol 2: In Vitro Assessment of Cancer Cell Viability following Fenton-like Chemodynamic Therapy (CDT)
Objective: To evaluate the cytotoxicity of an iron-based nanoparticle formulation in cancer cells via the Fenton reaction with endogenous H₂O₂.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., MCF-10A) for control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Iron-based nanoparticles (Fe-NPs) suspension
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates, incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to attach and grow for 24 hours in a CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of the Fe-NP suspension in serum-free cell culture medium.
-
Remove the old medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the Fe-NP dilutions to the respective wells. Include untreated cells as a negative control.
-
-
Incubation: Incubate the cells with the nanoparticles for a predetermined period (e.g., 12-24 hours) to allow for cellular uptake and the initiation of the Fenton-like reaction with endogenous H₂O₂.[4]
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium containing the nanoparticles and wash the cells gently with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus nanoparticle concentration to determine the dose-dependent cytotoxicity and the IC₅₀ value. Compare the results between cancer cells and normal cells to assess selectivity.
The application of ferrous ions in Fenton and Fenton-like reactions represents a versatile and powerful chemical tool. In environmental science, it remains a robust method for treating highly contaminated industrial effluents, with ongoing research focused on developing heterogeneous catalysts to improve reusability and broaden the effective pH range.[3][8] In the biomedical field, its application in chemodynamic therapy is a rapidly advancing frontier in cancer treatment.[5][11] Future work in this area will likely focus on designing more sophisticated nanocarriers for targeted iron delivery, enhancing the catalytic efficiency within the tumor microenvironment, and combining CDT with other therapeutic modalities like immunotherapy to achieve synergistic anti-tumor effects.[4][12]
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in the Application of the Fenton Reaction in the Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenton Reaction Induced by Fe-Based Nanoparticles for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usptechnologies.com [usptechnologies.com]
- 7. youtube.com [youtube.com]
- 8. watermanaustralia.com [watermanaustralia.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of this compound in Fenton and photo-Fenton processes for the degradation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances of cancer chemodynamic therapy based on Fenton/Fenton-like chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenton/Fenton-like metal-based nanomaterials combine with oxidase for synergistic tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ferrous Ion as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of earth-abundant, inexpensive, and low-toxicity metals as catalysts in organic synthesis is a rapidly growing area of research, driven by the principles of green chemistry and sustainable development. Iron, in its +2 oxidation state (ferrous ion, Fe(II)), has emerged as a powerful and versatile catalyst for a wide range of organic transformations. Its rich redox chemistry, ability to participate in single-electron transfer processes, and compatibility with a variety of functional groups make it an attractive alternative to precious metal catalysts like palladium, rhodium, and ruthenium.[1][2]
These application notes provide an overview of the utility of this compound catalysts in key organic reactions, including cross-coupling, C-H activation, and redox reactions. Detailed experimental protocols for selected transformations are provided to facilitate their implementation in a laboratory setting.
This compound-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. While traditionally dominated by palladium catalysis, iron-based systems have gained significant traction.[3][4] Ferrous ions can effectively catalyze various cross-coupling reactions, often with unique reactivity and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation. Iron-catalyzed versions of this reaction have been developed, providing a cost-effective alternative to palladium. These reactions often proceed via a radical mechanism, which can be advantageous for specific substrates.[5][6]
Table 1: this compound-Catalyzed Suzuki-Miyaura Coupling of Alkyl Halides and Arylboronic Esters [6]
| Entry | Alkyl Halide | Arylboronic Ester | Product | Yield (%) |
| 1 | 1-bromoadamantane | Phenylboronic acid pinacol (B44631) ester | 1-Phenyladamantane | 89 |
| 2 | Cyclohexyl iodide | 4-Methoxyphenylboronic acid pinacol ester | 1-Cyclohexyl-4-methoxybenzene | 75 |
| 3 | tert-Butyl bromide | 4-Trifluoromethylphenylboronic acid pinacol ester | 1-(tert-Butyl)-4-(trifluoromethyl)benzene | 81 |
| 4 | 1-Bromo-4-phenylbutane | Naphthylboronic acid pinacol ester | 1-Naphthyl-4-phenylbutane | 68 |
Negishi Coupling
The Negishi coupling, involving the reaction of an organozinc reagent with an organic halide, is another powerful C-C bond-forming reaction. Ferrous chloride, in combination with suitable ligands, has been shown to be an effective catalyst for this transformation.[7][8][9]
Table 2: this compound-Catalyzed Negishi Coupling of Alkyl Bromides with Diphenylzinc [8]
| Entry | Alkyl Bromide | Ligand | Product | Yield (%) |
| 1 | Benzyl bromide | PEt₃ | Dibenzylmethane | 85 |
| 2 | 1-Bromo-4-chlorobutane | P(c-Hex)₃ | 1-Chloro-4-phenylbutane | 72 |
| 3 | 1-Bromo-3-phenylpropane | PPh₃ | 1,3-Diphenylpropane | 78 |
| 4 | Ethyl bromoacetate | dppe | Ethyl 3-phenylpropanoate | 65 |
This compound-Catalyzed C-H Activation
Direct functionalization of otherwise inert C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. This compound catalysts have enabled a variety of C-H activation reactions, including arylations, alkylations, and annulations.[10][11]
C-H Arylation
Iron-catalyzed C-H arylation allows for the direct formation of biaryl compounds from simple arenes and aryl halides, avoiding the need for pre-functionalized starting materials.[12][13]
Table 3: this compound-Catalyzed Direct C-H Arylation of Benzene [13]
| Entry | Aryl Bromide | Ligand | Product | Yield (%) |
| 1 | 4-Bromoanisole | Pivalic Acid | 4-Methoxybiphenyl | 85 |
| 2 | 4-Bromotoluene | Pivalic Acid | 4-Methylbiphenyl | 82 |
| 3 | 3-Bromopyridine | Pivalic Acid | 3-Phenylpyridine | 70 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pivalic Acid | 4-(Trifluoromethyl)biphenyl | 78 |
C-H Alkylation
The introduction of alkyl groups through C-H activation is a valuable transformation. Iron catalysts have been successfully employed in the vinylic C-H alkylation of olefins using alkyl peroxides as the alkylating agents.[14]
Table 4: this compound-Catalyzed Vinylic C-H Alkylation of Styrene [14]
| Entry | Alkyl Peroxide | Product | Yield (%) | |---|---|---|---|---| | 1 | Di-tert-butyl peroxide | (E)-1-tert-Butyl-2-phenylethene | 75 | | 2 | Dicumyl peroxide | (E)-1-Phenyl-2-(1-phenyl-1-methylethyl)ethene | 68 | | 3 | Lauroyl peroxide | (E)-1-Phenyl-2-undecylethene | 82 | | 4 | Benzoyl peroxide | (E)-1,2-Diphenylethene | 91 |
This compound-Catalyzed Redox Reactions
The ability of iron to readily cycle between different oxidation states makes it an excellent catalyst for redox reactions. This includes asymmetric reductions of ketones and redox-neutral annulations.[1]
Asymmetric Hydrogenation of Ketones
The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Iron complexes bearing chiral ligands have been developed for the asymmetric hydrogenation of ketones, offering a more sustainable alternative to ruthenium and rhodium catalysts.[15][16]
Table 5: this compound-Catalyzed Asymmetric Hydrogenation of Ketones [15]
| Entry | Ketone | Product | Enantiomeric Excess (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 |
| 2 | 1-(4-Methoxyphenyl)ethan-1-one | (R)-1-(4-Methoxyphenyl)ethanol | 97 |
| 3 | 1-(2-Naphthyl)ethan-1-one | (R)-1-(2-Naphthyl)ethanol | 92 |
| 4 | Propiophenone | (R)-1-Phenylpropan-1-ol | 94 |
Redox-Neutral Annulation
Iron carbonyls have been shown to catalyze the redox-neutral [4+2] annulation of N-H imines and internal alkynes to produce dihydroisoquinolines. This reaction proceeds with high atom economy and stereoselectivity.[17]
Table 6: this compound-Catalyzed Redox-Neutral [4+2] Annulation [17]
| Entry | N-H Imine | Internal Alkyne | Product | Yield (%) |
| 1 | Benzylideneamine | Diphenylacetylene | 1,2-Diphenyl-3,4-dihydroisoquinoline | 88 |
| 2 | 4-Methoxybenzylideneamine | 1,2-bis(4-methylphenyl)acetylene | 1,2-bis(4-Methylphenyl)-6-methoxy-3,4-dihydroisoquinoline | 92 |
| 3 | 4-Chlorobenzylideneamine | 1-Phenyl-2-(trimethylsilyl)acetylene | 6-Chloro-1-phenyl-2-(trimethylsilyl)-3,4-dihydroisoquinoline | 75 |
| 4 | Naphthalen-2-ylmethyleneamine | Di-p-tolylacetylene | 1,2-Di-p-tolyl-3,4-dihydrophenanthridine | 85 |
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Suzuki-Miyaura Coupling of Alkyl Halides and Arylboronic Esters[6]
Materials:
-
FeCl₂ (Iron(II) chloride)
-
Ligand (e.g., cyanobis(oxazoline) ligand)
-
Lithium amide base (e.g., LiHMDS)
-
Alkyl halide
-
Arylboronic ester
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add FeCl₂ (5 mol%) and the ligand (5.5 mol%).
-
Add anhydrous THF (to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Cool the mixture to 0 °C and add the lithium amide base (1.5 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic ester (1.2 equivalents) followed by the alkyl halide (1.0 equivalent).
-
Heat the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Iron-Catalyzed Vinylic C-H Alkylation of Olefins[14]
Materials:
-
Fe(acac)₂ (Iron(II) acetylacetonate)
-
Olefin (e.g., styrene)
-
Alkyl peroxide
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a reaction vessel, add Fe(acac)₂ (10 mol%), the olefin (1.0 equivalent), and the solvent.
-
Add the alkyl peroxide (2.0 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature (e.g., 100 °C) for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 3: General Procedure for Iron-Catalyzed Asymmetric Hydrogenation of Ketones[15]
Materials:
-
Fe₃(CO)₁₂ (Triiron dodecacarbonyl)
-
Chiral macrocyclic ligand
-
Ketone
-
Base (e.g., t-BuOK)
-
Solvent (e.g., toluene)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge an autoclave vial with Fe₃(CO)₁₂ (1 mol% Fe), the chiral ligand (1.1 mol%), and the base (10 mol%).
-
Add the solvent and stir the mixture for 10 minutes.
-
Add the ketone (1.0 equivalent).
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and heat to the desired temperature (e.g., 60 °C).
-
Stir the reaction for the specified time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture through a short pad of silica gel and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Diagrams
Caption: Proposed catalytic cycle for Fe-catalyzed Suzuki-Miyaura coupling.
Caption: Experimental workflow for Fe-catalyzed C-H alkylation.
Caption: Simplified catalytic cycle for Fe-catalyzed asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Well-Defined Aryl-FeII Complexes in Cross-Coupling and C–H Activation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iron-Catalyzed Vinylic C-H Alkylation with Alkyl Peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron catalyzed asymmetric hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 17. Iron-Carbonyl-Catalyzed Redox-Neutral [4+2] Annulation of N-H Imines and Internal Alkynes by C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Techniques for Stabilizing Ferrous Ion (Fe²⁺) Solutions for Experiments
Introduction
Ferrous iron (Fe²⁺) plays a critical role in a multitude of biological and chemical processes, including enzyme catalysis, oxygen transport, and Fenton-like reactions.[1][2][3] However, the experimental use of ferrous ion solutions is often hampered by its rapid oxidation to ferric iron (Fe³⁺) in the presence of oxygen, particularly at neutral or alkaline pH.[4][5][6] This oxidation can significantly impact experimental reproducibility and lead to erroneous results. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of effective techniques to stabilize this compound solutions, ensuring their integrity for various experimental applications.
Key Principles of this compound Stabilization
The primary goal of stabilizing this compound solutions is to prevent or minimize the oxidation of Fe²⁺ to Fe³⁺. This can be achieved by addressing the key factors that promote this reaction: the presence of dissolved oxygen and unfavorable pH conditions. The core strategies for stabilization are:
-
Acidification: Lowering the pH of the solution significantly decreases the rate of this compound oxidation.[4][5][6]
-
Deoxygenation: Removing dissolved oxygen from the solvent is a crucial step in preventing oxidation.
-
Use of Reducing Agents: The addition of a reducing agent can help maintain iron in its ferrous state.
-
Chelation: The formation of stable complexes with chelating agents can protect the this compound from oxidation and prevent its precipitation.
Data Presentation: Efficacy of Stabilization Techniques
The following tables summarize quantitative data on the effectiveness of various stabilization methods.
Table 1: Effect of pH on the Rate of this compound Oxidation
| pH | Initial Fe²⁺ Concentration (mg/L) | Percentage of Fe²⁺ Oxidized after 60 minutes | Oxidation Rate Constant | Reference |
| 5.5 | 3 | 28.34% | - | [7] |
| 6.5 | 3 | 41.33% | - | [7] |
| 7.0 | ~1.7 (30 µM) | ~50% in ~150 min | - | [5] |
| 7.5 | 3 | 67.27% | - | [7] |
| 8.5 | 3 | 85.35% | - | [7] |
As evident from the data, the rate of Fe²⁺ oxidation increases significantly with an increase in pH.
Table 2: Effect of Ascorbic Acid on this compound Stability
| Ascorbic Acid Concentration (M) | Initial Fe²⁺ Concentration (M) | pH | Temperature (°C) | Observation | Reference |
| Varied | 0.1 | 6.5 | 37 | Increased ascorbic acid concentration leads to increased Fe²⁺ absorbance, indicating greater stability. | [8] |
| Varied | 0.1 | 6.5 | 37 | Increasing the incubation time of ascorbic acid with ferrous sulfate (B86663) (up to one hour) increases Fe²⁺ absorption. | [8] |
Ascorbic acid acts as a reducing agent, maintaining iron in the Fe²⁺ state.[8][9]
Table 3: Stability Constants of Fe²⁺ with Common Chelating Agents
| Chelating Agent | Stability Constant (Log K) | Reference |
| EDTA | 14.3 | [10] |
| DTPA | 16.4 | [10] |
| Citric Acid | 4.4 | - |
Higher stability constants indicate a stronger complex, which can enhance the stability of the this compound in solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ferrous Sulfate Solution using Acidification and Deoxygenation
This protocol describes the preparation of a stock solution of ferrous sulfate stabilized by low pH and the removal of dissolved oxygen.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Nitrogen or Argon gas supply with tubing
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
Procedure:
-
Deoxygenation of Water:
-
Place the desired volume of deionized water in a beaker with a magnetic stir bar.
-
Heat the water to boiling and maintain a gentle boil for at least 30 minutes to reduce dissolved oxygen.[11]
-
Alternatively, for more stringent requirements, sparge the water with an inert gas (nitrogen or argon) for 30-60 minutes.[12]
-
Allow the water to cool to room temperature under a continuous stream of the inert gas to prevent re-oxygenation.
-
-
Acidification:
-
In a fume hood, carefully add a calculated amount of concentrated sulfuric acid to the deoxygenated water to achieve the desired final pH (typically between 2 and 4). For example, to prepare a 0.1 M H₂SO₄ solution, add 5.6 mL of concentrated H₂SO₄ per liter of water. Always add acid to water, never the other way around.
-
-
Dissolution of Ferrous Sulfate:
-
Weigh the required amount of ferrous sulfate heptahydrate.
-
Slowly add the ferrous sulfate to the acidified, deoxygenated water while stirring continuously until it is completely dissolved.
-
-
Storage:
-
Transfer the stabilized ferrous sulfate solution to a tightly sealed, amber glass bottle to protect it from light.
-
For long-term storage, flush the headspace of the bottle with an inert gas before sealing.
-
Store the solution at 4°C.
-
Protocol 2: Stabilization of a this compound Solution with Ascorbic Acid
This protocol is suitable for experiments where a low pH is not desirable.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
L-Ascorbic acid
-
Deoxygenated deionized water (prepared as in Protocol 1)
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Deoxygenated Water: Follow step 1 from Protocol 1.
-
Prepare Ascorbic Acid Solution:
-
Weigh the desired amount of L-ascorbic acid. A molar ratio of ascorbic acid to this compound of at least 2:1 is recommended.
-
Dissolve the ascorbic acid in a portion of the deoxygenated water.
-
-
Prepare Ferrous Sulfate Solution:
-
Weigh the required amount of ferrous sulfate heptahydrate.
-
Dissolve the ferrous sulfate in the remaining deoxygenated water.
-
-
Combine Solutions:
-
Slowly add the ferrous sulfate solution to the ascorbic acid solution while stirring.
-
Bring the final volume to the desired level with deoxygenated water in a volumetric flask.
-
-
Storage: Store the solution in a tightly sealed, amber glass bottle, flushed with inert gas, at 4°C. This solution should be used as fresh as possible.
Protocol 3: Experimental Workflow for a Fenton Reaction
The Fenton reaction utilizes ferrous ions to catalyze the decomposition of hydrogen peroxide, generating highly reactive hydroxyl radicals. The stability of the initial this compound solution is critical for the efficiency and reproducibility of this reaction.[13][14]
Materials:
-
Stabilized ferrous sulfate solution (from Protocol 1 or 2)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment and quenching the reaction)
-
Wastewater or substrate solution to be treated
-
Beaker or reactor vessel
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
pH Adjustment:
-
Addition of Ferrous Ions:
-
Add the stabilized ferrous sulfate solution to the reactor to achieve the desired catalyst concentration.
-
-
Initiation of the Fenton Reaction:
-
Slowly add the hydrogen peroxide solution to the reactor. The addition should be gradual to control the reaction rate and temperature.[14]
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for the desired amount of time, typically 30-60 minutes, while continuously stirring.[14]
-
-
Quenching the Reaction:
-
To stop the reaction, increase the pH to above 7 by adding sodium hydroxide. This will cause the precipitation of ferric hydroxide (Fe(OH)₃) and halt the generation of hydroxyl radicals.[13]
-
Visualizations
Caption: Workflow for preparing and using a stabilized this compound solution.
Caption: Signaling pathway of the Fenton reaction and its downstream effects.
References
- 1. Ferrous Iron–Dependent Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking iron: nutritional origins, metabolic pathways, and systemic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlas-scientific.com [atlas-scientific.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. iwaponline.com [iwaponline.com]
- 14. usptechnologies.com [usptechnologies.com]
Application Notes and Protocols for Ferrous Ion Supplementation in Microbial Growth Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient for nearly all microorganisms, playing a critical role as a cofactor in a wide array of metabolic processes, including cellular respiration, DNA biosynthesis, and nitrogen fixation.[1][2] While abundant in the environment, the bioavailability of iron is often limited, particularly in aerobic conditions at neutral pH where it predominantly exists as insoluble ferric (Fe³⁺) hydroxides. In host environments, iron is actively sequestered by proteins like transferrin and lactoferrin as a defense mechanism against invading pathogens.[2][3][4] Consequently, microorganisms have evolved sophisticated systems to acquire iron, including the secretion of high-affinity iron chelators called siderophores and the uptake of heme.[3][5][6]
Many bacteria also possess specific transport systems for the more soluble ferrous (Fe²⁺) form of iron, which is more prevalent in anaerobic or low-pH environments.[1][5] The most widespread of these is the Feo system.[1][5][7] Supplementing microbial growth media with ferrous ions can be crucial for achieving optimal growth, studying iron-dependent metabolic pathways, investigating virulence factor expression, and understanding microbial physiology in iron-replete conditions. These notes provide detailed protocols and data on the application of ferrous ion supplementation in microbial research.
Data Presentation: Quantitative Effects of this compound Supplementation
The optimal concentration of ferrous ions can vary significantly between microbial species and even strains. Below are tables summarizing the observed effects of ferrous (Fe²⁺) and ferric (Fe³⁺) ion supplementation on the growth of several common laboratory microorganisms. It is important to note that the specific experimental conditions (e.g., basal medium composition, pH, aeration) can influence these outcomes.
Table 1: Effect of Ferrous Sulfate (B86663) (FeSO₄) Supplementation on Escherichia coli Growth
| Concentration | Observation | Reference |
| 0.05 µM | Minimum concentration for aerobic growth. | [8] |
| 0.05 - 2 µM | Growth rate increases with concentration. | [8] |
| 20 µg/L (~0.36 µM) | Significant increase in total cell number in drinking water. | [9] |
| Below 0.5 µM | Demonstrated iron-limited growth in chemostat culture. | [10] |
| 1.563 - 100 mg/mL | Inhibitory to E. coli growth. | [11] |
Table 2: Effect of Iron Supplementation on Pseudomonas aeruginosa Growth
| Iron Source | Concentration | Observation | Reference |
| Ferric Citrate | 50 µM | Strong positive growth response. | [12] |
| Ferric Oxalate | 100 µM | Similar growth-enhancing response to ferric citrate. | [12] |
| Ferric Iron (Fe³⁺) | ~200 µM | Considered iron-rich condition for optimal growth. | [12] |
| Ferric Iron (Fe³⁺) | > 400 µM | Growth inhibition and toxicity observed. | [12] |
| Ferrous Sulfate (FeSO₄) | 40 µM | Used to maintain growth of tonB1 deletion mutants. | [13] |
Table 3: Effect of Iron Supplementation on Staphylococcus aureus Growth
| Iron Source/Chelator | Concentration | Observation | Reference |
| Ferrous Sulfate (FeSO₄) | Addition to media with iron chelator | Restored biofilm formation. | [14] |
| Ferric Chloride (FeCl₃) | Dose-dependent | Significantly decreased the ability of MRSA to form biofilms. | [15] |
| 2,2'-dipyridyl (Iron Chelator) | 0.25 - 4 mM | Significant reduction in growth rate of respiring wild-type S. aureus. | [16] |
Experimental Protocols
Protocol 1: Preparation of Ferrous Sulfate Stock Solution
Objective: To prepare a sterile stock solution of ferrous sulfate for supplementing microbial growth media. Ferrous sulfate is susceptible to oxidation, especially at neutral or alkaline pH. Preparing a fresh, acidic stock solution is crucial for ensuring the availability of Fe²⁺ ions.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized, distilled water (ddH₂O)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sterile, acid-washed glassware (volumetric flask, beaker)
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of FeSO₄·7H₂O. For a 100 mM stock solution, weigh 2.78 g of FeSO₄·7H₂O for a final volume of 100 mL.
-
Dissolution: In a beaker, dissolve the weighed FeSO₄·7H₂O in approximately 80 mL of ddH₂O.
-
Acidification: To prevent oxidation of Fe²⁺ to Fe³⁺, acidify the solution. Add a small amount of concentrated H₂SO₄ or HCl dropwise while stirring until the pH is between 1 and 2. This will help to keep the iron in its ferrous state.
-
Volume Adjustment: Transfer the acidified solution to a 100 mL volumetric flask and bring the volume to the mark with ddH₂O.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave ferrous sulfate solutions , as this can promote oxidation and precipitation.
-
Storage: Store the sterile stock solution in small aliquots at 4°C in the dark. For longer-term storage, aliquots can be stored at -20°C. It is recommended to use fresh stock solutions for optimal results.
Protocol 2: Supplementation of Microbial Growth Media with Ferrous Ions
Objective: To supplement liquid or solid microbial growth media with a defined concentration of ferrous ions.
Materials:
-
Prepared microbial growth medium (e.g., LB broth, M9 minimal medium)
-
Sterile ferrous sulfate stock solution (from Protocol 1)
-
Sterile pipettes
Procedure:
-
Medium Preparation: Prepare the desired microbial growth medium according to the standard protocol. Autoclave the medium and allow it to cool to a handleable temperature (around 50-55°C for agar-based media to prevent solidification).
-
Calculating Dilution: Determine the volume of the ferrous sulfate stock solution needed to achieve the desired final concentration in the medium. For example, to supplement 1 L of medium to a final concentration of 100 µM with a 100 mM stock solution, you would add 1 mL of the stock solution.
-
Calculation: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add
-
(100 µM × 1 L) / 100,000 µM = 0.001 L = 1 mL
-
-
Supplementation: Aseptically add the calculated volume of the sterile ferrous sulfate stock solution to the cooled, sterile medium.
-
Mixing: Gently swirl the medium to ensure uniform distribution of the ferrous ions.
-
Dispensing: For liquid cultures, dispense the supplemented medium into sterile flasks or tubes. For solid media, pour the supplemented agar (B569324) into sterile petri dishes.
-
Use: Use the supplemented media immediately for the best results.
Protocol 3: Measuring Microbial Growth in Response to this compound Supplementation
Objective: To quantify the effect of different this compound concentrations on microbial growth using a microplate reader.
Materials:
-
Microbial strain of interest
-
Basal growth medium (iron-limited, if necessary)
-
Sterile ferrous sulfate stock solution
-
Sterile 96-well microplates
-
Microplate reader with temperature and shaking capabilities
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the microbial strain in the basal medium. The next day, dilute the overnight culture in fresh basal medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Serial Dilutions of Ferrous Sulfate: In a separate sterile 96-well plate or in sterile microcentrifuge tubes, prepare serial dilutions of the ferrous sulfate stock solution in the basal medium to create a range of desired final concentrations.
-
Plate Setup:
-
In the wells of a new sterile 96-well plate, add a defined volume (e.g., 180 µL) of the diluted inoculum.
-
Add a corresponding small volume (e.g., 20 µL) of the serially diluted ferrous sulfate solutions to the appropriate wells. Include a negative control with no added iron and a positive control with a known optimal iron concentration.
-
-
Incubation and Measurement:
-
Place the microplate in a microplate reader set to the optimal growth temperature for the microorganism.
-
Set the microplate reader to shake continuously or at regular intervals to ensure aeration.
-
Measure the OD₆₀₀ of each well at regular time intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 24-48 hours).[17]
-
-
Data Analysis:
-
Subtract the initial OD₆₀₀ reading (time zero) from all subsequent readings for each well to normalize the data.
-
Plot the OD₆₀₀ values against time to generate growth curves for each this compound concentration.
-
From the growth curves, determine key growth parameters such as the lag phase duration, maximum growth rate (µ_max), and final cell density.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Feo system for ferrous iron (Fe²⁺) uptake in Gram-negative bacteria.
Caption: Experimental workflow for assessing the effect of this compound supplementation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Exploration of the Antibacterial Mechanism of FE3+ against Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial ferrous iron transport: the Feo system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron acquisition and virulence in Helicobacter pylori: a major role for FeoB, a high-affinity ferrous iron transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward a mechanistic understanding of Feo-mediated ferrous iron uptake - Metallomics (RSC Publishing) [pubs.rsc.org]
- 8. Iron uptake and iron limited growth of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantage Provided by Iron for Escherichia coli Growth and Cultivability in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Iron Concentration on the Growth Rate of Pseudomonas syringae and the Expression of Virulence Factors in hrp-Inducing Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Iron Uptake Systems in Pseudomonas aeruginosa Virulence and Airway Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Iron in Biofilm Formation by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Iron restriction induces the small-colony variant phenotype in Staphylococcus aureus [frontiersin.org]
- 17. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Ferroptosis with Ferrous Ion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing ferroptosis in vitro using ferrous ions (Fe²⁺). Detailed protocols for cell treatment and subsequent analysis of key ferroptotic markers are outlined to facilitate the study of this iron-dependent form of regulated cell death.
Introduction to Ferrous Ion-Induced Ferroptosis
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. The process is initiated by an increase in the intracellular labile iron pool (LIP), which participates in the Fenton reaction, generating highly reactive hydroxyl radicals[3][4][5]. These radicals trigger a cascade of lipid peroxidation, leading to membrane damage and eventual cell death[6][7]. Direct administration of ferrous ions, such as in the form of ferrous sulfate (B86663) (FeSO₄), can effectively increase the LIP and induce ferroptosis, providing a straightforward model to study its mechanisms and identify potential therapeutic targets[3].
Signaling Pathways in this compound-Induced Ferroptosis
The induction of ferroptosis by ferrous ions primarily involves the iron-dependent production of ROS and subsequent lipid peroxidation. The core mechanism is the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH), a highly reactive ROS. This initiates a chain reaction of lipid peroxidation, particularly affecting polyunsaturated fatty acids (PUFAs) in cell membranes. This leads to membrane damage and cell death. The cell has endogenous antioxidant systems to counteract this process, primarily the glutathione (B108866) (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols[3][5]. An overload of ferrous ions can overwhelm this protective mechanism, leading to ferroptosis.
Figure 1: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
The following protocols provide a general framework for inducing ferroptosis with ferrous sulfate and assessing key markers. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Induction of Ferroptosis with Ferrous Sulfate (FeSO₄)
This protocol describes the general procedure for treating adherent cancer cell lines with ferrous sulfate to induce ferroptosis.
Materials:
-
Cancer cell lines (e.g., HT-1080, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well plates (6, 24, or 96-well)
-
Incubator (37°C, 5% CO₂)
-
Ferrostatin-1 (Fer-1) (optional, as a ferroptosis inhibitor control)
-
Deferoxamine (DFO) (optional, as an iron chelator control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Preparation:
-
Prepare a fresh stock solution of FeSO₄·7H₂O in sterile water or culture medium immediately before use to minimize oxidation.
-
Prepare a series of dilutions of the FeSO₄ stock solution in complete culture medium to achieve the desired final concentrations. A starting range of 10 µM to 1 mM is recommended for dose-response experiments.
-
For inhibitor controls, pre-treat cells with Fer-1 (e.g., 1 µM) or DFO (e.g., 100 µM) for 1-2 hours before adding FeSO₄.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of FeSO₄ or control solutions.
-
-
Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined empirically.
-
Assessment of Cell Viability: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay to determine the effective concentration of FeSO₄.
Quantitative Data Summary:
| Cell Line | Iron Source | Concentration Range | Incubation Time | Outcome |
| HT-1080 | Ferrous ammonium (B1175870) sulfate | 1 mM | 2 hours | Positive control for labile iron increase[8] |
| HepG2 | Ferric ammonium citrate | 100 µM - 1000 µM | 24 - 48 hours | Iron overload model establishment[9] |
| E. coli | Ferrous sulfate | 1 mM - 2 mM | 180 minutes | Induction of ferroptosis |
Protocol 2: Detection of Lipid Peroxidation with C11-BODIPY™ 581/591
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591[10][11][12].
Figure 2: Workflow for C11-BODIPY™ 581/591 staining.
Materials:
-
Cells treated with FeSO₄ as described in Protocol 1
-
C11-BODIPY™ 581/591 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: 30-60 minutes before the end of the FeSO₄ treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh PBS or imaging buffer and immediately visualize the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized probe is detected in the green channel (e.g., FITC), and the reduced probe in the red channel (e.g., PE-Texas Red). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Protocol 3: Malondialdehyde (MDA) Assay
This protocol quantifies malondialdehyde, a stable product of lipid peroxidation, as an indicator of ferroptosis[13][14][15].
Materials:
-
Cells treated with FeSO₄ as described in Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
MDA assay kit (Thiobarbituric Acid Reactive Substances - TBARS based)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
MDA Reaction: Perform the MDA assay according to the manufacturer's instructions. This typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature (e.g., 95°C) to form a colored product.
-
Measurement: Measure the absorbance of the resulting product at the specified wavelength (usually around 532 nm) using a microplate reader.
-
Data Analysis: Calculate the MDA concentration based on a standard curve and normalize to the protein concentration of each sample.
Protocol 4: Prussian Blue Staining for Intracellular Iron
This protocol visualizes the accumulation of ferric iron (Fe³⁺) in cells, a key feature of iron overload in ferroptosis[11][16][17][18][19][20].
Figure 3: Workflow for Prussian Blue staining.
Materials:
-
Cells grown on coverslips and treated with FeSO₄
-
4% Paraformaldehyde (PFA) in PBS
-
Perls' Solution: Equal parts of fresh 2% potassium ferrocyanide and 2% hydrochloric acid
-
Nuclear Fast Red solution (for counterstaining)
-
Distilled water
-
Ethanol series (for dehydration)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Cell Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with distilled water.
-
Staining: Incubate the cells with freshly prepared Perls' Solution for 20-30 minutes at room temperature.
-
Washing: Wash the cells thoroughly with distilled water.
-
Counterstaining: Incubate the cells with Nuclear Fast Red solution for 5 minutes.
-
Washing: Wash briefly with distilled water.
-
Dehydration and Mounting: Dehydrate the cells through a graded series of ethanol, clear with xylene, and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualization: Observe the cells under a bright-field microscope. Iron deposits will appear as blue precipitates.
Protocol 5: Glutathione (GSH) Assay
This protocol measures the intracellular levels of reduced glutathione (GSH), which are expected to decrease during ferroptosis[1][7][21].
Materials:
-
Cells treated with FeSO₄ as described in Protocol 1
-
GSH assay kit (colorimetric or fluorometric)
-
Lysis buffer provided with the kit
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the GSH assay kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
GSH Measurement: Perform the GSH assay according to the manufacturer's instructions. This typically involves a reaction that produces a colored or fluorescent product in proportion to the amount of GSH.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of each sample.
Troubleshooting and Interpretation of Results
-
High background in C11-BODIPY™ staining: Ensure complete removal of the probe-containing medium and adequate washing. Optimize probe concentration and incubation time.
-
No significant cell death with FeSO₄: The cell line may be resistant to ferroptosis. Confirm the expression of key ferroptosis-related proteins. Increase the concentration of FeSO₄ or the incubation time.
-
Variable results: Ensure that the FeSO₄ solution is freshly prepared for each experiment to avoid oxidation. Maintain consistent cell seeding density and confluency.
-
Confirmation of ferroptosis: To confirm that the observed cell death is indeed ferroptosis, it is crucial to demonstrate its reversal by ferroptosis inhibitors like Ferrostatin-1 and iron chelators like Deferoxamine.
References
- 1. Ferroptosis: An Iron-Dependent Form of Non-Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 3. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in ferrous iron and glutathione promote ferroptosis and frailty in aging Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arigobio.com [arigobio.com]
- 14. researchgate.net [researchgate.net]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. newcomersupply.com [newcomersupply.com]
- 19. biopal.com [biopal.com]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Ferrous Ion-Based Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the development and use of electrochemical sensors employing ferrous ions (Fe²⁺) as a key component for signal generation and amplification. Two primary strategies are highlighted: Fenton reaction-based detection and Horseradish Peroxidase (HRP)-mediated biosensing.
Application Note 1: Analyte Detection via Fenton Reaction-Mediated Signal Amplification
Introduction
The Fenton reaction, a process involving ferrous ions and hydrogen peroxide (H₂O₂), generates highly reactive hydroxyl radicals (•OH). This reaction can be harnessed in electrochemical sensing to create a detectable signal. In this approach, the analyte of interest is typically involved in the generation or consumption of H₂O₂, or the Fenton reaction is used to induce a measurable change in a reporter molecule, such as the oxidation of a substrate or the cleavage of DNA. This method offers high sensitivity due to the catalytic cycling of the ferrous ion.
Signaling Pathway
The core of this detection method is the generation of hydroxyl radicals, which then interact with a signaling probe.
Caption: Fenton reaction signaling pathway for electrochemical detection.
Experimental Protocols
Protocol 1.1: Detection of Hydroxyl Radicals
This protocol describes the detection of hydroxyl radicals generated by the Fenton reaction using a DNA-modified electrode. The cleavage of DNA by •OH leads to a decrease in the electrochemical signal of a redox indicator.
-
Electrode Preparation:
-
Polish a gold (Au) electrode with 0.05 µm alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄.
-
Immerse the cleaned Au electrode in a solution containing thiolated single-stranded DNA (ssDNA) probes (e.g., 1 µM in a suitable buffer) for 12-24 hours at room temperature to allow for self-assembly.
-
Rinse the electrode with buffer to remove non-specifically bound DNA.
-
Incubate the electrode in a solution of a blocking agent, such as 1 mM 6-mercapto-1-hexanol (B159029) (MCH), for 1 hour to passivate the remaining electrode surface.
-
-
Fenton Reaction and Detection:
-
Prepare the Fenton reagent by mixing solutions of FeSO₄ and H₂O₂ in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Final concentrations to be tested could range from pM to µM levels.
-
Immerse the DNA-modified electrode in the Fenton reagent solution for a defined incubation period (e.g., 60 minutes).
-
Rinse the electrode thoroughly with buffer.
-
Perform electrochemical measurement in a solution containing a redox indicator that binds to DNA, such as [Ru(NH₃)₆]³⁺ (e.g., 50 µM in PBS).[1]
-
Use an electrochemical technique like Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) to measure the signal of the redox indicator. A decrease in the signal compared to a control electrode (not exposed to the Fenton reagent) indicates DNA cleavage by hydroxyl radicals.[1][2]
-
Protocol 1.2: Detection of Tyrosine Oxidation
This protocol is designed to detect damage to peptides containing tyrosine residues caused by the Fenton reaction.[3]
-
Electrode Preparation:
-
Use an Indium Tin Oxide (ITO) electrode as the substrate.
-
Immobilize poly(glu, tyr) peptides on the ITO surface using a layer-by-layer assembly technique.[3]
-
-
Fenton Reaction and Detection:
-
Incubate the peptide-modified electrode in a solution containing Fenton reagents (e.g., 10 µM Fe²⁺ and 10 µM H₂O₂).[3]
-
After incubation, rinse the electrode.
-
Perform electrochemical measurements in the presence of a redox mediator, such as Os(bpy)₃²⁺, to monitor the oxidation of tyrosine.[3]
-
A decrease in the tyrosine oxidation current indicates damage to the peptide by hydroxyl radicals.[3]
-
Data Presentation
| Analyte | Sensor Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Hydroxyl Radical (•OH) | Fenton-induced DNA cleavage | 125 pM - 625 nM | 80 pM | [1][2] |
| Tyrosine Oxidation | Fenton-induced peptide damage | - | 10 µM (for Fe²⁺ or H₂O₂) | [3] |
| Prostate-Specific Antigen (PSA) | Photoassisted heterogeneous Fenton self-oxidation | 0.5 pg/mL - 40 ng/mL | 0.17 pg/mL | [4] |
Application Note 2: this compound as a Co-factor in HRP-Based Electrochemical Biosensors
Introduction
Horseradish Peroxidase (HRP) is an enzyme widely used in electrochemical biosensors due to its ability to catalyze the reduction of hydrogen peroxide. The active site of HRP contains a heme group with a central iron atom that cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states during the catalytic process. These biosensors can be used for the direct detection of H₂O₂ or for the indirect detection of analytes produced by other enzymatic reactions that generate H₂O₂, such as glucose oxidase.
Signaling Pathway
The enzymatic cascade in an HRP-based biosensor involves the oxidation and reduction of the iron center in the heme group.
Caption: HRP catalytic cycle and electrochemical detection mechanism.
Experimental Protocols
Protocol 2.1: Fabrication of an HRP-Modified Electrode for H₂O₂ Detection
This protocol details the construction of a simple HRP-based biosensor for hydrogen peroxide.
-
Electrode Preparation:
-
Start with a clean Glassy Carbon Electrode (GCE).
-
Prepare a stable dispersion of a nanocomposite material, for example, black phosphorene and single-walled carbon nanotubes (SWCNTs-BP), in a suitable solvent.[5]
-
Drop-cast a small volume (e.g., 10 µL) of the nanocomposite suspension onto the GCE surface and allow it to dry at room temperature.[6]
-
Next, drop-cast a solution of HRP (e.g., 10 µL of 15.0 mg/mL HRP) onto the modified electrode surface and let it dry.[6]
-
Finally, apply a protective layer by drop-casting a dilute Nafion solution (e.g., 10 µL of 0.5%) over the HRP layer and dry under nitrogen.[6]
-
-
Electrochemical Detection of H₂O₂:
-
Place the modified electrode in an electrochemical cell with a suitable reference (e.g., Ag/AgCl) and counter (e.g., Pt wire) electrode in a buffered solution (e.g., PBS, pH 7.0).
-
Perform Cyclic Voltammetry (CV) to characterize the direct electron transfer of the immobilized HRP. A pair of redox peaks corresponding to the HRP Fe(III)/Fe(II) couple should be observed.[5]
-
For amperometric detection, apply a constant potential (e.g., -0.2 V vs. Ag/AgCl) and add successive aliquots of H₂O₂ to the stirred buffer solution.
-
Record the catalytic reduction current as a function of H₂O₂ concentration. The current will increase with increasing H₂O₂ concentration.
-
Protocol 2.2: Bienzyme Sensor for Glucose Detection
This protocol extends the HRP sensor for the detection of glucose by co-immobilizing glucose oxidase (GOx).
-
Electrode Fabrication:
-
Prepare a GOx-HRP bi-enzyme network. This can be achieved by co-immobilizing both enzymes on a modified electrode, for instance, using a multiporous tin oxide (SnO₂) modified GCE.[5]
-
The immobilization can be done by drop-casting a mixture of GOx, HRP, and the nanomaterial suspension onto the GCE.
-
-
Glucose Detection:
-
The detection principle relies on the GOx-catalyzed oxidation of glucose, which produces H₂O₂.
-
The generated H₂O₂ is then detected by the immobilized HRP as described in Protocol 2.1.
-
Perform amperometric measurements at a suitable potential (e.g., -400 mV) while adding different concentrations of glucose to the electrochemical cell.[5] The resulting current is proportional to the glucose concentration.
-
Data Presentation
| Analyte | Sensor Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Trichloroacetic Acid (TCA) | HRP-catalyzed reduction | 4.0–600.0 mmol/L | 0.03 mmol/L | [3] |
| Potassium Bromate (KBrO₃) | HRP-catalyzed reduction | 2.0–57.0 mmol/L | 0.18 mmol/L | [3] |
| Hydrogen Peroxide (H₂O₂) | HRP-catalyzed reduction | 0.01–100 µM | 0.01 µM | [7] |
| Glucose | GOx-HRP bienzyme system | 0.25 to 7.0 mM | 0.025 mM | [5] |
| Caffeic Acid | HRP with Prussian Blue mediator | 5 - 74 µM | 0.90 µM | [8] |
References
- 1. Horseradish Peroxidase (HRP) Immobilized Poly(aniline-co-m-aminophenol) Film Electrodes–fabrication and Evaluation as Hydrogen Peroxide Sensor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Biosensor Based on Horseradish Peroxidase and Black Phosphorene Quantum Dot Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediatorless amperometric bienzyme glucose biosensor based on horseradish peroxidase and glucose oxidase cross-linked t… [ouci.dntb.gov.ua]
- 5. Glucose Biosensor Based on Glucose Oxidase-Horseradish Peroxidase/Multiporous Tin Oxide (SnO₂) Modified Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical H2O2 biosensor based on horseradish peroxidase encapsulated protein nanoparticles with reduced graphene oxide-modified gold electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Differentiating Ferrous (Fe2+) and Ferric (Fe3+) Iron in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes: Choosing the Right Method for Your Research
The ability to distinguish between the ferrous (Fe2+) and ferric (Fe3+) oxidation states of iron is critical for understanding its diverse roles in biological systems. From oxygen transport and cellular respiration to pathological processes like ferroptosis and oxidative stress, the specific valence of iron dictates its reactivity and function. This document provides an overview of common methods for differentiating and quantifying Fe2+ and Fe3+ in biological samples, along with detailed protocols to guide your experimental design.
The choice of method depends on several factors, including the required sensitivity, spatial resolution, sample type, and available instrumentation. Colorimetric assays are widely accessible and cost-effective for bulk measurements in lysates and fluids. For visualizing the distribution of ferric iron in tissues, histochemical staining like Prussian Blue is invaluable. Fluorescent probes offer the advantage of real-time imaging of labile iron pools within living cells, providing dynamic information. For highly sensitive and specific quantification and characterization of the iron environment, advanced biophysical techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy are the gold standards, though they require specialized equipment and expertise.
These notes will guide you through the principles, advantages, and limitations of each technique, enabling you to select the most appropriate method for your specific research question in cellular biology, neuroscience, or drug development.
II. Comparative Overview of Methods
The following tables summarize the key quantitative parameters of the described methods to facilitate comparison.
Table 1: Quantitative Comparison of Spectrophotometric and Fluorescent Methods
| Method | Analyte(s) | Sample Type | Detection Limit | Dynamic Range | Principle |
| Ferrozine Assay | Fe2+, Total Iron | Cell lysates, Serum, Plasma, Tissue homogenates | ~0.2 - 2.7 µg/dL[1][2] | Up to 1000 µg/dL[1][2] | Colorimetric; Ferrozine chelates Fe2+ to form a colored complex. |
| Prussian Blue Stain | Fe3+ (Hemosiderin) | Tissue sections, Bone marrow smears | Can detect single granules of iron[3] | Qualitative/Semi-quantitative | Histochemical; Fe3+ reacts with ferrocyanide to form an insoluble blue pigment. |
| Fluorescent Probes (Turn-on) | Fe2+ | Living cells, Tissues | Nanomolar (nM) range[4] | Varies by probe | Fluorescence; Probe reacts with Fe2+ leading to an increase in fluorescence intensity. |
| Fluorescent Probes (Ratiometric) | Fe3+ | Living cells, Environmental samples | ~0.1 - 0.5 µM[5][6] | Varies by probe | Fluorescence; Binding of Fe3+ causes a shift in the emission spectrum. |
Table 2: Comparison of Advanced Biophysical Methods
| Method | Analyte(s) | Sample Type | Key Information Provided | Advantages | Limitations |
| Electron Paramagnetic Resonance (EPR) | Fe3+ (paramagnetic species) | Tissues, Cells, Isolated proteins | g-value, hyperfine coupling | High sensitivity and specificity for paramagnetic iron.[7] | Requires cryogenic temperatures; Not directly sensitive to diamagnetic Fe2+. |
| Mössbauer Spectroscopy | Fe2+, Fe3+ | Tissues, Cells, Isolated proteins | Isomer shift, quadrupole splitting, magnetic hyperfine field | Can distinguish and quantify different iron oxidation and spin states.[8] | Requires a 57Fe source and specialized equipment; Low throughput. |
III. Signaling Pathways Involving Ferrous and Ferric Iron
The balance between Fe2+ and Fe3+ is tightly regulated and central to critical cellular processes.
A. Iron Homeostasis
Cellular iron homeostasis is maintained by a complex interplay of proteins that regulate iron uptake, storage, and export to prevent both iron deficiency and toxicity.
B. Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. The availability of ferrous iron is a key driver of this process.
IV. Experimental Protocols
A. Colorimetric Assay: Ferrozine-Based Method for Fe2+ and Total Iron
This protocol allows for the quantification of both ferrous iron and total iron in biological samples. To measure ferric iron, it is first reduced to ferrous iron.
1. Materials:
-
Ferrozine solution (e.g., 10 mM in water)
-
Ascorbic acid solution (for total iron measurement, e.g., 10% w/v, freshly prepared)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Iron standard solution (e.g., ferrous ammonium sulfate (B86663) or a commercial standard)
-
Microplate reader
-
96-well microplates
2. Sample Preparation (Cell Lysate):
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay. Determine the protein concentration of the lysate for normalization.
3. Assay Procedure:
-
Standard Curve: Prepare a series of iron standards (e.g., 0, 10, 25, 50, 100 µM) from the stock solution.
-
For Fe2+ Measurement:
-
In a 96-well plate, add 50 µL of sample or standard.
-
Add 50 µL of ammonium acetate buffer.
-
Add 100 µL of Ferrozine solution.
-
-
For Total Iron Measurement:
-
In a separate set of wells, add 50 µL of sample or standard.
-
Add 50 µL of ascorbic acid solution and incubate for 10 minutes at room temperature to reduce Fe3+ to Fe2+.
-
Add 50 µL of ammonium acetate buffer.
-
Add 100 µL of Ferrozine solution.
-
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Subtract the blank reading from all measurements. Calculate the iron concentration based on the standard curve. The Fe3+ concentration can be determined by subtracting the Fe2+ concentration from the total iron concentration.
B. Histochemical Staining: Prussian Blue for Ferric Iron in Tissues
This method is used to visualize the localization of ferric iron deposits in fixed tissue sections.
1. Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%)
-
20% Hydrochloric acid (HCl)
-
10% Potassium ferrocyanide
-
Nuclear Fast Red solution (counterstain)
-
Mounting medium
2. Staining Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[9]
-
Prepare the working Prussian Blue solution immediately before use by mixing equal parts of 20% HCl and 10% potassium ferrocyanide.[3]
-
Immerse the slides in the working solution for 20 minutes.[3]
-
Rinse the slides thoroughly in several changes of distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes to stain the nuclei.[3]
-
Rinse briefly in distilled water.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
3. Results:
-
Ferric iron deposits: Bright blue[10]
-
Nuclei: Pink/Red
-
Cytoplasm: Light pink
C. Fluorescent Imaging of Labile Ferrous Iron in Living Cells
This protocol describes the use of a "turn-on" fluorescent probe to visualize changes in the labile Fe2+ pool in real-time.
1. Materials:
-
Fe2+-selective fluorescent probe (e.g., RhoNox-1, SiRhoNox-1)
-
Cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
2. Staining and Imaging Procedure:
-
Grow cells to the desired confluency.
-
Wash the cells twice with the live-cell imaging medium.
-
Prepare the probe working solution by diluting the stock solution in the imaging medium to the final concentration recommended by the manufacturer (typically in the low micromolar range).
-
Incubate the cells with the probe working solution at 37°C for 30-60 minutes.
-
Wash the cells twice with fresh imaging medium to remove excess probe.
-
Image the cells using the appropriate excitation and emission wavelengths for the specific probe. For example, some probes are excited around 561 nm and emit around 585 nm.[11]
-
Acquire images at different time points or after experimental treatments to observe dynamic changes in the labile Fe2+ pool.
D. Sample Preparation for Advanced Biophysical Methods
1. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Tissue Samples: Tissues should be rapidly dissected and flash-frozen in liquid nitrogen to preserve the in vivo redox state of iron. The frozen tissue can then be ground into a fine powder under liquid nitrogen.[12] The powder is then packed into an EPR tube.
-
Cell Samples: Cell pellets are washed with cold PBS and then packed into an EPR tube by centrifugation. The packed cells are then flash-frozen.
-
General Considerations: Samples are typically measured at cryogenic temperatures (e.g., liquid helium temperature) to increase sensitivity. It is crucial to avoid contamination with extraneous paramagnetic species.[13]
2. Mössbauer Spectroscopy:
-
Sample State: Samples for Mössbauer spectroscopy must be in a solid state to allow for recoilless gamma-ray absorption.[14]
-
Preparation: Liquid samples (e.g., cell suspensions, protein solutions) must be frozen. The sample is placed in a sample holder and frozen in liquid nitrogen.[14] For dry samples, the powder is mixed with a binder and pressed into a thin pellet.
-
Isotope Enrichment: For biological samples with low iron content, it may be necessary to enrich the sample with the 57Fe isotope to obtain a sufficient signal. This can be done by growing cells in 57Fe-enriched medium or by reconstituting purified proteins with 57Fe.[15]
V. Conclusion
The differentiation of ferrous and ferric iron is fundamental to understanding the intricate roles of this essential metal in health and disease. The methods outlined in these application notes provide a range of tools, from accessible colorimetric assays to sophisticated biophysical techniques. By carefully considering the specific requirements of your research, you can select and implement the most appropriate method to unravel the complexities of iron metabolism and its impact on biological systems.
References
- 1. A carbon dot-based ratiometric fluorescent probe for the fluorescence “on–off–on” detection of Fe3+ and amitrole herbicides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 4. Construction of novel π-bridged fluorescent probes for Fe2+ monitoring in living cells and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Ratiometric Fluorescent Probe Based on RhB Functionalized Tb-MOFs for the Continuous Visual Detection of Fe3+ and AA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ratiometric fluorescent probe for the detection of co-existing Fe3+ and Ag+ ions: characterization and mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mössbauer Spectroscopy [serc.carleton.edu]
- 9. newcomersupply.com [newcomersupply.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. A highly selective turn-on fluorescent probe for iron(II) to visualize labile iron in living cells | Semantic Scholar [semanticscholar.org]
- 12. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 13. acif.ucr.edu [acif.ucr.edu]
- 14. Mosstool - Learn [mosstool.com]
- 15. Mössbauer Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application of Mössbauer Spectroscopy for Ferrous Ion (Fe²⁺) Characterization in Pharmaceutical Development
Application Notes
Mössbauer spectroscopy is a powerful analytical technique for the characterization of the oxidation state and local chemical environment of iron atoms. In the pharmaceutical industry, particularly in the development and quality control of iron-based drugs, this technique offers unparalleled insight into the speciation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions. This is of critical importance as the bioavailability and therapeutic efficacy of oral iron supplements are highly dependent on the oxidation state of the iron, with ferrous salts generally being more readily absorbed by the body.[1][2]
This document provides a comprehensive overview of the application of ⁵⁷Fe Mössbauer spectroscopy for the characterization of ferrous ions in pharmaceutical formulations. It is intended for researchers, scientists, and drug development professionals seeking to employ this technique for product development, stability testing, and quality assurance.
Principle of Mössbauer Spectroscopy:
The Mössbauer effect is a phenomenon of recoilless nuclear resonance fluorescence of gamma rays. In ⁵⁷Fe Mössbauer spectroscopy, a radioactive ⁵⁷Co source, which decays to an excited state of ⁵⁷Fe, is used. The subsequent decay of the excited ⁵⁷Fe nucleus to its ground state emits a 14.4 keV gamma-ray. When this gamma-ray interacts with a ⁵⁷Fe nucleus in a sample (the absorber), it can be resonantly absorbed if the nuclear energy levels of the source and absorber are identical.
However, the chemical environment of the iron nucleus in the sample can cause slight shifts in these energy levels. To achieve resonance, the energy of the emitted gamma-ray is modulated by moving the source relative to the absorber, creating a Doppler effect. A Mössbauer spectrum is a plot of gamma-ray transmission through the sample as a function of the source velocity. The key parameters derived from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), and for magnetic materials, the magnetic hyperfine field (B_hf).
-
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state and covalency of the iron atom. Fe²⁺ and Fe³⁺ ions exhibit distinct ranges of isomer shifts, allowing for their unambiguous identification.
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. The magnitude of the quadrupole splitting provides information about the local symmetry of the iron site and the electronic configuration of the iron ion.
Applications in Ferrous Ion Characterization:
-
Determination of Fe²⁺/Fe³⁺ Ratio: Mössbauer spectroscopy is a primary method for the quantitative determination of the relative amounts of ferrous and ferric iron in a sample. This is crucial for assessing the quality and stability of iron supplements, as oxidation of Fe²⁺ to Fe³⁺ can reduce bioavailability.[3][4]
-
Identification of Iron Phases: Different ferrous compounds (e.g., ferrous sulfate, ferrous fumarate, ferrous gluconate) have unique Mössbauer parameters, enabling their identification and the detection of impurities or degradation products.[4][5]
-
Characterization of Local Environment: The technique provides information on the coordination number, site symmetry, and bonding characteristics of the this compound within the drug formulation.
-
Stability Studies: By analyzing samples over time under various storage conditions, Mössbauer spectroscopy can monitor the oxidation of Fe²⁺ and help establish the shelf-life of the product.
Quantitative Data Summary
The following tables summarize typical Mössbauer parameters for common ferrous compounds found in pharmaceutical preparations, as well as for potential ferric impurities. These values are typically measured at room temperature and isomer shifts are reported relative to α-Fe.
Table 1: Mössbauer Parameters of Common Pharmaceutical Ferrous (Fe²⁺) Compounds
| Ferrous Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| Ferrous Sulfate (FeSO₄·7H₂O) | ~1.25 | ~3.20 |
| Ferrous Fumarate (C₄H₂FeO₄) | ~1.23 | ~2.22 |
| Ferrous Gluconate (C₁₂H₂₂FeO₁₄) | ~1.24 | ~2.60 |
| Ferrous Bisglycinate Chelate | ~1.15 | ~2.70 |
Note: These values can vary slightly depending on the specific formulation and measurement conditions.
Table 2: Mössbauer Parameters of Potential Ferric (Fe³⁺) Impurities
| Ferric Compound/Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| Ferric Sulfate (Fe₂(SO₄)₃) | ~0.45 | ~0.30 |
| Ferric Oxide (α-Fe₂O₃) | ~0.37 | ~-0.20 (magnetic) |
| Ferric Hydroxide (FeOOH) | ~0.35 | ~0.60 |
Experimental Protocols
This section outlines a general protocol for the characterization of ferrous ions in a solid oral dosage form (e.g., a tablet) using Mössbauer spectroscopy.
Protocol 1: Sample Preparation
-
Sample Acquisition: Obtain a representative sample of the pharmaceutical tablets to be analyzed.
-
Grinding: Carefully grind one or more tablets into a fine, homogeneous powder using a mortar and pestle. This ensures a uniform thickness of the absorber.
-
Sample Holder Assembly:
-
Place a piece of Kapton tape, adhesive side up, over the opening of a standard Mössbauer sample holder.
-
Carefully and evenly spread a thin layer of the powdered sample onto the adhesive surface of the Kapton tape. The optimal sample thickness depends on the iron concentration and should be sufficient to provide a good signal-to-noise ratio without causing excessive line broadening due to thickness effects. A general guideline is to aim for a thickness that results in an absorption of around 10-20%.
-
Seal the sample by placing another piece of Kapton tape over the powder.
-
-
Labeling: Clearly label the sample holder with a unique identifier.
Protocol 2: Mössbauer Spectrometer Setup and Data Acquisition
-
Spectrometer Calibration: Calibrate the velocity scale of the Mössbauer spectrometer using a standard α-Fe foil at room temperature. The positions of the six absorption lines of α-Fe are well-known and can be used to ensure accurate velocity measurements.[6]
-
Source and Detector Setup:
-
Ensure the ⁵⁷Co Mössbauer source is properly mounted in the velocity transducer.
-
Position the detector (typically a proportional counter) to receive the gamma-rays transmitted through the sample.
-
-
Sample Mounting: Place the prepared sample holder in the sample compartment between the source and the detector. For temperature-dependent studies, a cryostat or furnace can be used.
-
Data Acquisition Parameters:
-
Set the velocity range appropriate for observing both Fe²⁺ and Fe³⁺ species. A range of ±4 mm/s is typically sufficient.
-
Set the data acquisition time to achieve a satisfactory signal-to-noise ratio. This can range from a few hours to several days depending on the iron concentration in the sample.
-
-
Initiate Data Collection: Start the data acquisition software to collect the Mössbauer spectrum.
Protocol 3: Data Analysis
-
Data Import: Import the collected spectral data into a suitable Mössbauer fitting software.
-
Spectrum Fitting:
-
Fit the experimental spectrum with a theoretical model consisting of one or more Lorentzian doublets (for paramagnetic Fe²⁺ and Fe³⁺ species) or sextets (for magnetically ordered species).
-
For each component, the software will refine the isomer shift (δ), quadrupole splitting (ΔE_Q), line width (Γ), and relative area (A).
-
-
Component Identification:
-
Compare the fitted isomer shift and quadrupole splitting values for each component with the reference data in Tables 1 and 2 to identify the corresponding iron species (e.g., ferrous fumarate, ferric impurity).
-
-
Quantification: The relative area of each spectral component is proportional to the relative abundance of that iron species in the sample. The percentage of each iron form can be calculated from the relative areas of the corresponding subspectra.
Visualizations
Signaling Pathway of Oral Ferrous Gluconate Absorption
The following diagram illustrates the key steps involved in the absorption and initial metabolism of ferrous gluconate, a common oral iron supplement.
Caption: Cellular uptake and transport of ferrous iron from an oral supplement.
Experimental Workflow for Mössbauer Analysis of a Pharmaceutical Tablet
This diagram outlines the logical flow of the experimental procedure for analyzing the this compound content in a pharmaceutical tablet.
Caption: Workflow for Mössbauer spectroscopy analysis of pharmaceutical tablets.
References
- 1. researchgate.net [researchgate.net]
- 2. ferrous gluconate [glowm.com]
- 3. Determination of the iron state in ferrous iron containing vitamins and dietary supplements: application of Mössbauer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation and Standardization of Ferrous Ion Standard Solution for Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Accurate calibration is fundamental to quantitative analysis in research and drug development. A precisely prepared ferrous ion (Fe²⁺) standard solution is crucial for calibrating analytical instruments and validating methods that measure iron content, such as spectrophotometry or titrimetry. Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O, also known as Mohr's salt, is a preferred primary standard for this purpose due to its high purity and stability against oxidation in the solid form. This document provides detailed protocols for the preparation, standardization, and storage of this compound standard solutions.
Data Presentation: Reagent Quantities for Standard Solutions
The following table summarizes the required quantities for preparing common concentrations of this compound standard solutions using Ferrous Ammonium Sulfate (FAS) hexahydrate (Molar Mass: 392.14 g/mol ).
| Target Concentration | Reagent | Mass of FAS (g/L) | Acidification Medium | Final Volume (mL) | Notes |
| 0.1 M (or 0.1 N) | Ferrous Ammonium Sulfate Hexahydrate | 39.21 g[1] | Cooled mixture of 40 mL H₂SO₄ and 200 mL water[1][2] | 1000 | Use freshly boiled and cooled water to minimize dissolved oxygen.[2][3] |
| 10 ppm Fe²⁺ | Ferrous Ammonium Sulfate Hexahydrate | 0.07022 g | 25 mL of 1M H₂SO₄[4][5][6] | 1000 | Alternatively, prepare a 1000 ppm stock and dilute 1:100.[5] |
| 50 ppm Fe²⁺ | Ferrous Ammonium Sulfate Hexahydrate | 0.351 g (or 175 mg in 500 mL) | 1 mL of concentrated H₂SO₄ in 100 mL of water[7] | 500 | Ensure the salt is fully dissolved before final dilution. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Stock Solution
Objective: To prepare a 1000 mL stock solution of 0.1 M ferrous ammonium sulfate.
Materials and Reagents:
-
Ferrous Ammonium Sulfate Hexahydrate (AR grade)
-
Concentrated Sulfuric Acid (H₂SO₄, AR grade)
-
Purified, distilled, or deionized water
-
1000 mL volumetric flask (Class A)
-
Analytical balance
-
Glass beakers and graduated cylinders
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions:
-
Always wear appropriate personal protective equipment when handling chemicals.[1]
-
Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood, adding acid to water slowly to dissipate heat.
Procedure:
-
Prepare Acidified Water: In a fume hood, carefully add 40 mL of concentrated sulfuric acid to approximately 200 mL of purified water in a large beaker. The mixture will become hot. Allow it to cool completely to room temperature.[1][2] For best results, use water that has been freshly boiled and cooled to minimize dissolved oxygen, which can oxidize Fe²⁺ to Fe³⁺.[3]
-
Weigh the Primary Standard: Accurately weigh 39.21 g of ferrous ammonium sulfate hexahydrate using an analytical balance.[1]
-
Dissolve the Salt: Transfer the weighed salt into the beaker containing the cooled sulfuric acid solution.[1] Stir gently with a glass rod until the salt is completely dissolved.
-
Dilute to Volume: Quantitatively transfer the dissolved solution into a 1000 mL volumetric flask. Rinse the beaker several times with small portions of freshly boiled and cooled purified water, adding the rinsings to the flask.
-
Final Dilution: Carefully add more freshly boiled and cooled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[1]
-
Homogenize: Stopper the flask and invert it multiple times (at least 15-20 times) to ensure the solution is thoroughly mixed and homogeneous.
Protocol 2: Standardization of the this compound Solution
Objective: To determine the exact concentration of the prepared this compound solution by titration.
Methodology: Titration with a standardized 0.1 N ceric sulfate solution using orthophenanthroline as an indicator.
Materials and Reagents:
-
Prepared ~0.1 M this compound Solution
-
Standardized 0.1 N Ceric (IV) Sulfate solution
-
Orthophenanthroline indicator solution
-
Buret, pipettes, and conical flasks
Procedure:
-
Sample Preparation: Accurately pipette 25.0 mL of the prepared this compound solution into a 250 mL conical flask.[2][3]
-
Add Indicator: Add 2 drops of orthophenanthroline indicator solution to the flask.[1][2] The solution will turn red.
-
Titration: Fill a clean buret with the standardized 0.1 N ceric sulfate solution and record the initial volume. Titrate the this compound solution dropwise while constantly swirling the flask.
-
Endpoint Determination: The endpoint is reached when the color of the solution sharply changes from red to a pale blue.[1][2][3] Record the final volume of the titrant.
-
Calculation: Calculate the exact normality (N) of the this compound solution using the formula: N_Fe²⁺ = (V_Ce⁴⁺ × N_Ce⁴⁺) / V_Fe²⁺ Where:
-
V_Ce⁴⁺ = Volume of ceric sulfate solution used (mL)
-
N_Ce⁴⁺ = Normality of the standard ceric sulfate solution
-
V_Fe²⁺ = Volume of the this compound solution taken (25.0 mL)
-
Storage and Stability:
-
Store the standardized this compound solution in a tightly sealed, well-fitted glass bottle protected from light to prevent photo-oxidation.[1][3]
-
The acidic conditions help to maintain the stability of the Fe²⁺ ions. However, for best results, the solution should be standardized periodically, especially if used over a long period. Solutions should not be kept overnight if high precision is required.[8]
Workflow Visualization
The following diagram illustrates the logical workflow for the preparation and standardization of a this compound standard solution.
Caption: Workflow for this compound Standard Solution Preparation.
References
- 1. pharmaupdater.com [pharmaupdater.com]
- 2. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 3. pharmapath.in [pharmapath.in]
- 4. PHARMACEUTICALS STUDIES: Preparation of Iron Standard Solution (10ppm) for Limit Test [medikems.blogspot.com]
- 5. Preparation of Standard Solutions | Pharmaguideline [pharmaguideline.com]
- 6. brainly.in [brainly.in]
- 7. Procedure [chem.fsu.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ferrous Ion (Fe²⁺) Instability in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of ferrous ion (Fe²⁺) in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and reliability of your Fe²⁺ solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (e.g., turning yellow/brown)?
A1: A color change from pale green or colorless to yellow or brown is a common indicator that your this compound (Fe²⁺) is oxidizing to ferric ion (Fe³⁺). This is primarily caused by dissolved oxygen in your buffer. The rate of this oxidation is significantly influenced by the pH of the solution; higher pH levels dramatically accelerate the oxidation process.
Q2: What is the optimal pH for maintaining Fe²⁺ in its reduced state?
A2: Ferrous iron is most stable in acidic conditions. At a pH below 4, the rate of oxidation by dissolved oxygen is significantly slower.[1] Conversely, as the pH increases, particularly above pH 7, the rate of oxidation increases substantially.[1][2][3] For experiments requiring neutral or alkaline conditions, additional stabilization methods are necessary.
Q3: How can I remove dissolved oxygen from my buffers?
A3: To minimize oxidation, it is crucial to remove dissolved oxygen from your water and buffers before adding your ferrous salt. Common laboratory methods include:
-
Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solution for an extended period (e.g., 15-30 minutes) can effectively displace dissolved oxygen.
-
Boiling and Cooling: Boiling the water or buffer for several minutes will decrease the concentration of dissolved gases. It is important to cool the solution under an inert gas atmosphere to prevent oxygen from redissolving.
-
Freeze-Pump-Thaw: For highly sensitive experiments, performing multiple cycles of freezing the solution, applying a vacuum to remove gases, and then thawing can significantly reduce oxygen levels.
Q4: Are there any chemical additives that can help stabilize my Fe²⁺ solution?
A4: Yes, several chemical additives can help maintain iron in its ferrous state:
-
Reducing Agents: Ascorbic acid is a commonly used reducing agent that can convert any Fe³⁺ that forms back to Fe²⁺.[4][5][6][7]
-
Chelating Agents: Chelators like Ethylenediaminetetraacetic acid (EDTA) can bind to Fe²⁺, forming a complex that can be more stable against oxidation depending on the experimental conditions.[8][9][10][11] However, it's important to note that chelation can also alter the reactivity and availability of the iron, which may or may not be desirable for your experiment.
Q5: Which ferrous salt is the most stable to use for preparing solutions?
A5: Mohr's salt (ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) is often recommended for preparing standard Fe²⁺ solutions as it is more resistant to oxidation in its solid form compared to ferrous sulfate.[6] Iron(II) ethylene (B1197577) diammonium sulfate is another stable alternative.[6] Regardless of the salt used, proper solution preparation techniques are critical for stability.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with this compound instability.
Problem: Rapid discoloration and/or precipitation in the Fe²⁺-containing buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Fe²⁺ instability.
| Possible Cause | Troubleshooting Steps |
| High Buffer pH | 1. Measure the pH of your final buffered solution. 2. If the pH is neutral or alkaline, the rate of oxidation will be high.[1][2][3] 3. Solution: If your experiment allows, lower the pH of the buffer to < 4. If a higher pH is required, you must incorporate other stabilization methods. |
| Dissolved Oxygen | 1. Review your protocol for buffer preparation. 2. Ensure that you have included a robust deoxygenation step. 3. Solution: Sparge your buffer with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to adding the ferrous salt. For highly sensitive applications, prepare solutions in an anaerobic chamber. |
| Lack of Stabilizers | 1. If working at a pH > 6 or if long-term stability is needed, the absence of stabilizers is a likely issue. 2. Solution: Add a reducing agent like ascorbic acid to the buffer before adding the ferrous salt.[4][5][6][7] Alternatively, consider if a chelating agent like EDTA is appropriate for your system.[8][9][10][11] |
| Contaminated Reagents | 1. Impurities in water or other buffer components can catalyze oxidation. 2. Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all solutions. |
Quantitative Data Summary
Table 1: Effect of pH on the Rate of this compound Oxidation
| pH | Relative Oxidation Rate | Stability of Fe²⁺ |
| < 4.0 | Very Low | High |
| 5.0 | Low | Moderate |
| 7.0 | Moderate | Low |
| > 8.0 | Very High | Very Low |
This table provides a qualitative summary based on the principle that the oxidation rate increases significantly with pH.[1][2][3]
Key Experimental Protocols
Protocol 1: Preparation of a Stable Acidic Ferrous Sulfate Stock Solution
This protocol describes the preparation of a 10 mM Fe²⁺ stock solution that is stabilized by an acidic environment.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
High-purity, deoxygenated water
-
Volumetric flasks
Procedure:
-
Prepare deoxygenated water by sparging with nitrogen or argon gas for at least 30 minutes.
-
To a 100 mL volumetric flask, add approximately 50 mL of the deoxygenated water.
-
Carefully add 0.25 mL of concentrated sulfuric acid to the water and mix.[12]
-
Accurately weigh 0.278 g of ferrous sulfate heptahydrate.
-
Quantitatively transfer the weighed salt to the volumetric flask containing the acidified water.
-
Mix gently until the salt is fully dissolved.
-
Add deoxygenated water to the flask to bring the final volume to 100 mL.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed container, protected from light. For longer-term storage, flushing the headspace with an inert gas is recommended.
Protocol 2: Quantification of this compound using the Ferrozine (B1204870) Assay
This spectrophotometric assay is a sensitive method for determining the concentration of Fe²⁺ in a sample.[13]
Materials:
-
Ferrozine solution (e.g., 1 g/L in water)
-
Ammonium acetate (B1210297) buffer (pH ~9.5)
-
Reducing agent (optional, for total iron): Hydroxylamine hydrochloride or Ascorbic acid
-
Fe²⁺ standard solutions for calibration curve
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute your experimental sample containing Fe²⁺ to a concentration that falls within the linear range of the assay (typically 1-15 µM).
-
Reaction Mixture: In a microcuvette or test tube, combine:
-
Sample (or standard)
-
Ammonium acetate buffer
-
Ferrozine solution
-
-
Incubation: Mix the components and allow the color to develop for at least 5 minutes. The magenta-colored complex formed between Fe²⁺ and three molecules of ferrozine is stable.
-
Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer. Use a blank solution (containing all reagents except the iron sample) to zero the instrument.[13]
-
Quantification: Determine the concentration of Fe²⁺ in your sample by comparing its absorbance to a calibration curve prepared using standard Fe²⁺ solutions.
Visualizations
Signaling Pathways and Workflows
Fe²⁺ Oxidation Pathway
Caption: Chemical pathway of this compound oxidation.
Experimental Workflow for Stable Fe²⁺ Solution Preparation
Caption: Workflow for preparing stable Fe²⁺ solutions.
References
- 1. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective chelating agent for Fe2+ with custom EDTA formulation benefits various applications. [thinkdochemicals.com]
- 9. Exploring the Efficacy of EDTA in Iron Chelation Therapy and Its Applications [thinkdochemicals.com]
- 10. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Ferrous Ion (Fe²⁺) Solution Stability
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the oxidation of ferrous ions (Fe²⁺) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ferrous sulfate (B86663) solution is turning yellow/brown. What is happening?
A1: A yellow or brown tint in your ferrous ion solution is a common indicator of oxidation. The typically pale green Fe²⁺ ions are being oxidized by atmospheric oxygen to form ferric ions (Fe³⁺), which form yellowish-brown hydroxide (B78521) and oxide precipitates in solution.[1][2][3] This reaction is particularly rapid at neutral or alkaline pH.[3][4][5]
Q2: How can I prevent my Fe²⁺ solution from oxidizing?
A2: There are several effective strategies to enhance the stability of your this compound solution:
-
Acidification: Maintaining a low pH is the most effective method. By acidifying the solution (typically to pH 2-3) with an acid like sulfuric acid, the rate of oxidation is dramatically reduced.[3][5][6]
-
Deoxygenation: Before preparing your solution, purge the solvent (e.g., deionized water) with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which is the primary oxidizing agent.[6][7]
-
Use of Antioxidants/Reducing Agents: Adding a small amount of a reducing agent can help maintain the ferrous state. Common choices include ascorbic acid, citric acid, or even a small piece of metallic iron (e.g., an iron nail) in your stock bottle.[8][9][10]
-
Proper Storage: Store your solution in a tightly sealed, amber-colored bottle to protect it from air and light.[8][11] Keep it in a cool, dry place at a stable temperature, ideally between 15-25°C.[10][11]
Q3: Which acid is best for stabilizing my ferrous sulfate solution?
A3: Dilute sulfuric acid (H₂SO₄) is generally recommended for stabilizing this compound solutions.[3][6] While hydrochloric acid (HCl) can also be used, there is some evidence that the formation of iron(III)-chloro complexes might favor the oxidation of Fe²⁺.[12] Therefore, sulfuric acid is often the safer choice for ensuring maximum stability.
Q4: I need to work at a neutral pH (pH 7.4). How can I prevent oxidation under these conditions?
A4: Preventing oxidation at neutral pH is challenging because the reaction rate is significantly higher.[4][13] The best approach is to minimize the solution's contact with air at all stages.[7]
-
Prepare all buffers and solvents in an inert atmosphere (e.g., inside a glove box).
-
Use freshly deoxygenated water (purged with nitrogen or argon).[7]
-
Prepare the Fe²⁺ solution immediately before use. It is not recommended to store ferrous solutions at neutral pH.
-
Consider using a chelating agent that stabilizes the Fe²⁺ state, though care must be taken as many chelators preferentially bind Fe³⁺.
Q5: Is there a more stable alternative to ferrous sulfate for preparing standard solutions?
A5: Yes, Mohr's salt (ferrous ammonium (B1175870) sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O) is often preferred for preparing standard solutions as it is known to be more stable against oxidation in aqueous solution compared to ferrous sulfate heptahydrate.[3][9] However, even when using Mohr's salt, following proper preparation and storage protocols, such as acidification, is still crucial for long-term stability.[3]
Data Presentation: Effect of pH on Oxidation Rate
The pH of the solution is the most critical factor influencing the stability of ferrous ions. As the pH increases, the rate of oxidation by dissolved oxygen rises dramatically.
| pH Value | Relative Oxidation Rate | Observations |
| 2.0 | Extremely Slow (8.4 x 10⁻⁷ µ g/min for 100 mg/L Fe²⁺)[5] | Solution is highly stable for extended periods. |
| 5.5 | Slow | Keeping the pH at 5.5 or lower is often sufficient to inhibit rapid oxidation.[6] |
| 6.0 | Moderate | Oxidation becomes more noticeable.[4] |
| 7.0 | Rapid (8.4 mg/min for 100 mg/L Fe²⁺)[5] | Complete oxidation can occur within 30 minutes.[4] Ferrous hydroxide begins to precipitate.[14] |
| 8.0 | Very Rapid | Complete oxidation occurs within 30 minutes.[4] |
Visualized Workflows and Pathways
Experimental Workflow: Preparing a Stable Solution
The following workflow outlines the key steps to prepare a this compound solution that resists aerial oxidation.
Caption: Workflow for preparing a stable this compound solution.
Chemical Pathway: Aerial Oxidation of Fe²⁺
Understanding the oxidation mechanism helps in designing effective prevention strategies. The core reaction involves dissolved oxygen and results in a pH increase, which further accelerates the process.
Caption: Mechanism of aerial oxidation of ferrous (Fe²⁺) ions.
Troubleshooting Guide: Unstable Solution Decision Tree
If you are experiencing unexpected oxidation, use this logical diagram to diagnose the potential cause.
Caption: Decision tree for troubleshooting unstable Fe²⁺ solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Acidic Ferrous Sulfate Stock Solution (0.1 M)
This protocol describes the preparation of a relatively stable Fe²⁺ stock solution for general laboratory use.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
High-purity, deionized water
-
Nitrogen or Argon gas supply
-
Volumetric flask (e.g., 1 L)
-
Amber glass storage bottle
Procedure:
-
Deoxygenate Water: Take approximately 800 mL of deionized water in a flask. Bubble nitrogen or argon gas through the water for at least 15-20 minutes to remove dissolved oxygen.[6]
-
Acidify Water: In a well-ventilated fume hood, carefully add 2-3 mL of concentrated sulfuric acid to the deoxygenated water. This will bring the pH to a highly acidic level, which is crucial for stability.[3]
-
Weigh Ferrous Salt: Accurately weigh out the required amount of FeSO₄·7H₂O for your target concentration (e.g., 27.80 g for 1 L of a 0.1 M solution).
-
Dissolve: Add the weighed salt to the acidified water and stir gently until it is completely dissolved. The solution should be a pale green color.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add deoxygenated water to bring the volume to the mark.
-
Storage: Immediately transfer the final solution to a clean, amber glass bottle.[8] Purge the headspace of the bottle with nitrogen or argon before sealing it tightly. Store in a cool, dark place.[10][11]
Protocol 2: Quantification of Fe²⁺ and Fe³⁺ using the 1,10-Phenanthroline (B135089) Method
This spectrophotometric method allows for the determination of both Fe²⁺ and total iron, from which the Fe³⁺ concentration can be calculated by difference.[12]
Materials:
-
1,10-Phenanthroline solution
-
Ascorbic acid or Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent)
-
Acetate (B1210297) buffer (to control pH)
-
Your iron-containing sample
-
UV-Vis Spectrophotometer
Procedure: Part A: Determination of Fe²⁺
-
Prepare a sample cuvette by adding an aliquot of your iron solution to a mixture of 1,10-phenanthroline and acetate buffer.
-
Allow the color to develop. 1,10-phenanthroline forms a stable, orange-red complex specifically with Fe²⁺.[12]
-
Measure the absorbance at the wavelength of maximum absorption (approx. 510 nm).
-
Determine the concentration of Fe²⁺ using a pre-established calibration curve.
Part B: Determination of Total Iron (Fe²⁺ + Fe³⁺)
-
Prepare a second sample cuvette. To this cuvette, add the same aliquot of your iron solution, the acetate buffer, and the 1,10-phenanthroline.
-
Crucially, add a reducing agent such as ascorbic acid or hydroxylamine hydrochloride.[9][12] This will quantitatively reduce all Fe³⁺ present in the sample to Fe²⁺.
-
Allow time for both the reduction and color development to complete.
-
Measure the absorbance at the same wavelength (approx. 510 nm). This reading corresponds to the total iron concentration.
Calculation of Fe³⁺:
-
[Total Iron] - [Fe²⁺ from Part A] = [Fe³⁺]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. quora.com [quora.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. crownchampion.com [crownchampion.com]
- 11. laballey.com [laballey.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effect of Environmental pH on Mineralization of Anaerobic Iron-Oxidizing Bacteria [frontiersin.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Optimizing Ferrous Ion (Fe²⁺) Concentration for Cell Culture Studies
Welcome to the technical support center for optimizing ferrous ion (Fe²⁺) concentration in your cell culture experiments. Iron is a critical micronutrient for cellular processes, but maintaining the optimal concentration is key, as both deficiency and excess can be detrimental to your cells.[1][2] This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is iron essential for cells in culture?
Iron is a vital component for numerous biological processes.[3] It is a key cofactor for enzymes involved in DNA synthesis and cellular energy generation.[3][4][5] Iron is also essential for oxygen transport and cellular respiration.[3][4][6] Cells primarily utilize iron in its ferrous (Fe²⁺) state.[2]
Q2: What are the common sources of ferrous ions for cell culture?
The most common source of ferrous ions for cell culture is Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O).[7] It is often used in serum-free media formulations to provide a source of iron. Another source is Ferrous Ammonium Sulfate (FAS).[8]
Q3: What are the signs of iron deficiency in my cell culture?
Iron deficiency can impair mitochondrial function and DNA synthesis.[9] Signs of iron deficiency in your cell culture may include:
-
Reduced cell proliferation and viability.[1]
-
Changes in cell morphology.
-
Increased expression of transferrin receptor 1 (TfR1) to facilitate iron uptake.[1]
-
Decreased expression of ferritin, the iron storage protein.[1]
Q4: What are the signs of iron toxicity in my cell culture?
Excess iron can be highly toxic to cells, primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction, which can lead to a specific form of iron-dependent cell death called ferroptosis.[4][10][11] Signs of iron toxicity include:
-
Visible signs of cellular stress, such as rounding and detachment.[11]
-
Increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating membrane damage.[13][15]
Troubleshooting Guide
This section addresses specific issues you may encounter when working with ferrous ions in your cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Decreased cell viability and signs of stress after adding ferrous sulfate. | The this compound concentration is too high, leading to oxidative stress and ferroptosis.[11] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and incrementally increase it, while monitoring cell viability using an MTT or LDH assay.[12][13] |
| Precipitate forms in the culture medium after adding the iron solution. | Ferrous ions are oxidizing to ferric ions (Fe³⁺) and forming insoluble iron phosphates or hydroxides, a common issue in media buffered at physiological pH.[16][17] | Prepare a concentrated, slightly acidic stock solution of ferrous sulfate (e.g., in 0.1 M HCl) to maintain solubility and add it to the medium with gentle mixing.[16] Using a chelated form of iron, such as an iron-EDTA complex, can also improve stability. |
| Cells show signs of iron deficiency despite supplementation. | The bioavailable concentration of ferrous ions is too low. This can be due to chelation by components in the medium, such as phosphates.[16] | Consider using an iron chelator that facilitates cellular uptake, like transferrin or citrate, to improve bioavailability.[18] Ensure your stock solution is fresh, as Fe²⁺ can oxidize over time. |
| Inconsistent results between experiments. | The lot-to-lot variability of commercial iron sources can introduce different levels of trace element impurities, which may affect cell performance. The oxidation state of iron can change depending on the medium's redox potential. | Use a low-impurity iron source for more consistent results. For sensitive experiments, consider preparing fresh iron solutions for each use to ensure the ferrous state. |
Data Summary Tables
Table 1: General Comparison of Iron Deficiency and Toxicity Indicators
| Indicator | Iron Deficiency | Iron Toxicity (Ferroptosis) |
| Cell Proliferation | Decreased[1] | Decreased[12] |
| Cell Morphology | Can be altered | Rounded, detached, signs of membrane damage[11] |
| Intracellular ROS | Can be elevated due to mitochondrial dysfunction[9] | Significantly increased[4][19] |
| Lipid Peroxidation | Not a primary indicator | Increased[4][14] |
| Ferritin Levels | Decreased[1] | May be increased |
| Transferrin Receptor (TfR1) | Increased[1] | May be decreased |
Table 2: Recommended Starting Concentrations for Ferrous Sulfate Supplementation
| Cell Type | Recommended Starting Concentration (µM) | Notes |
| K562 (Chronic Myeloid Leukemia) | 16-125 | 48-hour incubation showed growth inhibition.[7] |
| T47D (Breast Cancer) | 16-125 | 48-hour incubation showed growth inhibition.[7] |
| SH-SY5Y (Neuroblastoma) | 1-100 | Dose-dependent decrease in cell proliferation observed.[12] |
| Caco-2 (Colon Carcinoma) | >1.5 mmol/L showed high cytotoxicity | Ferrous iron was found to be more toxic than ferric iron.[20] |
| H9C2 (Cardiomyocytes) | 100-200 | Increased intracellular iron concentration was observed with supplementation.[1] |
Note: These are starting points. The optimal concentration is highly cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Sterile Ferrous Sulfate Stock Solution
This protocol describes how to prepare a 100 mM stock solution of ferrous sulfate heptahydrate.
Materials:
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Tissue culture grade water
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Weigh out 0.278 g of ferrous sulfate heptahydrate.
-
Dissolve it in 10 mL of tissue culture grade water in a sterile conical tube.
-
Mix thoroughly until completely dissolved. The solution should be a pale green color.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the stock solution in the dark at 4°C. For best results, prepare this solution fresh before each experiment, as ferrous ions can oxidize to ferric ions over time.
Protocol 2: Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a method to assess cell viability across a range of this compound concentrations to determine the optimal level for your experiments.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Sterile ferrous sulfate stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a glycine (B1666218) buffer/DMSO mixture)[21]
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of your ferrous sulfate stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µM).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of ferrous sulfate. Include a "no treatment" control.
-
Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours).
-
Following incubation, add MTT solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
After the incubation with MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[21]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The optimal concentration will be the highest one that does not significantly reduce cell viability.
Visualizations
Experimental and logical workflows are visualized below to aid in experimental design and troubleshooting.
Workflow for determining optimal this compound concentration.
Cellular pathways of this compound uptake and fate.
A troubleshooting decision tree for common iron-related issues.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. mdpi.com [mdpi.com]
- 3. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 5. bioclima.ro [bioclima.ro]
- 6. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A reactivity-based probe of the intracellular labile ferrous iron pool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ferroptosis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological effects of iron on intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. 細胞接着不良のトラブルシューティング [sigmaaldrich.com]
- 19. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferrous Ion Colorimetric Assays
Welcome to the technical support center for ferrous ion (Fe²⁺) colorimetric assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to these sensitive assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with this compound colorimetric assays like the ferrozine (B1204870) assay?
A1: this compound colorimetric assays are susceptible to interference from a variety of substances that can lead to inaccurate results. The most common interferences include:
-
Other Metal Ions: Divalent cations such as copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and chromium (Cr³⁺) can also form colored complexes with the chromogenic reagents, leading to falsely elevated this compound readings.[1]
-
Chelating Agents: Substances like EDTA (ethylenediaminetetraacetic acid) and other strong Fe²⁺-chelating ligands can compete with the assay's chromogen for binding to ferrous ions, resulting in an underestimation of the Fe²⁺ concentration.
-
Reducing and Oxidizing Agents: The presence of reducing agents other than the one used in the assay (e.g., ascorbic acid, hydroxylamine) can convert ferric ions (Fe³⁺) to ferrous ions, causing an overestimation of the initial Fe²⁺ concentration. Conversely, oxidizing agents can convert Fe²⁺ to Fe³⁺, leading to an underestimation.
-
High Ferric Ion (Fe³⁺) Concentration: Although the assay is designed to measure ferrous ions, high concentrations of ferric ions can interfere, sometimes by slowly being reduced to ferrous ions during the assay, leading to a gradual increase in absorbance.[2][3]
-
Sample Matrix Components: In biological samples, components like proteins and lipids can cause turbidity or precipitate in the acidic assay conditions, interfering with spectrophotometric readings.[4][5][6] High concentrations of monoclonal immunoglobulins in patient samples have been shown to precipitate in acidic buffers and interfere with measurements.[5]
-
pH: The formation of the this compound-chromogen complex is highly dependent on pH. The optimal pH range for the ferrozine-Fe²⁺ complex is between 4 and 9.[7] Deviations from this range can lead to incomplete complex formation and inaccurate results.
Q2: My absorbance readings are unstable and drifting. What could be the cause?
A2: Drifting absorbance readings can be caused by several factors:
-
Photoreduction of Ferric Ions: Some chromophore-Fe³⁺ complexes are photosensitive and can be reduced to the colored Fe²⁺ complex upon exposure to light, leading to a gradual increase in absorbance. It is recommended to keep samples protected from light during incubation.[1][3]
-
Slow Reduction of Ferric Ions: If your sample contains a high concentration of ferric ions, the reducing agent in your assay might be slowly converting it to ferrous ions, causing a continuous increase in the colorimetric signal.[2][3]
-
Temperature Fluctuations: Temperature can affect the rate of the color-forming reaction and the stability of the complex. Ensure that all your reagents and samples are at the recommended temperature and that the incubation temperature is stable.[8]
-
Precipitation in the Sample: If your sample matrix contains components that precipitate over time under the assay conditions (e.g., proteins in acidic buffer), the resulting turbidity can cause unstable absorbance readings.[5][6]
Q3: How can I mitigate interference from other metal ions, particularly copper?
A3: Interference from other metal ions can be addressed in several ways:
-
Use of Masking Agents: For copper interference, which is a common issue, a masking agent like thiourea (B124793) can be added to the reaction mixture.[9] Neocuproine is also used to chelate copper ions.[10]
-
pH Adjustment: The optimal pH for the formation of interfering metal-chromogen complexes may differ from that of the iron complex. Adjusting the pH of the reaction can sometimes selectively minimize interference.
-
Use of a More Selective Reagent: If permissible for your application, consider using a chromogenic reagent with higher selectivity for ferrous ions.
-
Sample Pre-treatment: In some cases, interfering ions can be removed from the sample before the assay using techniques like ion-exchange chromatography.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during this compound colorimetric assays.
Problem: Inconsistent or Non-Reproducible Results
This is a common issue that can stem from various sources. Follow this logical path to identify and resolve the problem.
Caption: Troubleshooting workflow for inconsistent results.
Problem: High Background or Blank Absorbance
High background can mask the true signal from your sample.
Caption: Troubleshooting guide for high background absorbance.
Data on Common Interferences
The following tables summarize the concentrations at which various substances have been reported to interfere with this compound colorimetric assays.
Table 1: Interference from Other Metal Ions in the Ferrozine Assay
| Interfering Ion | Concentration causing interference | Reference |
| Co(II), Cu(I), Cu(II), Ni(II), Cr(III) | 2-50 ppm | [1] |
| Mn(II) | > 500 ppm | [1] |
| Hg(II) | 2-50 ppm | [1] |
Table 2: Interference from Anions and Other Substances in the Ferrozine Assay
| Interfering Substance | Concentration causing interference | Reference |
| Cyanide (CN⁻), Nitrite (NO₂⁻) | 2-50 ppm | [1] |
| Oxalate (C₂O₄²⁻) | > 100 ppm | [1] |
| Fluoride (F⁻) | > 500 ppm | [1] |
| EDTA | 1:1 ratio with Fe(II) |
Experimental Protocols
Protocol 1: Standard Ferrozine Assay for Ferrous Iron
This protocol is a general guideline for the colorimetric determination of Fe²⁺ using ferrozine.
-
Reagent Preparation:
-
Ferrozine Solution (0.1% w/v): Dissolve 0.1 g of ferrozine in 100 mL of 50% (w/v) ammonium (B1175870) acetate (B1210297) solution.[12]
-
Reducing Agent (for total iron): Prepare a 10% (w/v) solution of hydroxylamine (B1172632) HCl or ascorbic acid in water.
-
Iron Standard Stock Solution (1000 ppm): Dissolve a known amount of a certified iron standard (e.g., ferrous ammonium sulfate) in deionized water with a small amount of sulfuric acid to prevent oxidation.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the iron standard stock solution to create a standard curve (e.g., 0, 1, 2.5, 5, 10 µM).
-
-
Sample Preparation:
-
If necessary, dilute the sample to bring the expected this compound concentration within the range of the standard curve.
-
For biological samples, a deproteinization step (e.g., with trichloroacetic acid) may be necessary to reduce turbidity.[6]
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add your sample or standard.
-
Add the ferrozine solution and mix well.
-
Incubate at room temperature for 10-15 minutes, protected from light.[12]
-
Measure the absorbance at 562 nm using a spectrophotometer.
-
For total iron determination, pre-incubate the sample with the reducing agent for 10 minutes before adding the ferrozine solution.
-
Caption: General workflow for the ferrozine assay.
Protocol 2: Mitigation of Copper Interference using Thiourea
This protocol describes the modification of the standard ferrozine assay to mask copper interference.
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Thiourea Solution (1% w/v): Dissolve 1 g of thiourea in 100 mL of deionized water.
-
-
Assay Procedure:
-
To your sample or standard, add the thiourea solution and mix.
-
Proceed with the addition of the ferrozine solution as described in Protocol 1. The thiourea will preferentially bind to copper ions, preventing them from reacting with ferrozine.[9]
-
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only. Researchers should always validate their assays and consult the relevant scientific literature for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 8. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Ferrous iron [Fe(II)] analysis by ferrozine assay [bio-protocol.org]
addressing artifacts in ferrous ion imaging experiments
Welcome to the Technical Support Center for Ferrous Ion Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and quantification of ferrous ions (Fe²⁺) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound imaging experiments?
A1: The most common artifacts encountered during this compound imaging are photobleaching of the fluorescent probe, autofluorescence from the biological sample, and off-target binding or interference with the probe.[1][2] Additionally, issues such as poor probe loading, incorrect calibration, and suboptimal imaging parameters can lead to unreliable results.
Q2: How can I minimize photobleaching of my this compound probe?
A2: To minimize photobleaching, you should reduce the exposure time and excitation light intensity to the minimum necessary for a good signal-to-noise ratio.[1] Using a more photostable probe, if available, is also recommended. For time-lapse imaging, consider acquiring images at longer intervals.
Q3: My unstained control samples are showing a fluorescent signal. What is causing this and how can I fix it?
A3: This is likely due to autofluorescence, which is the natural fluorescence of biological materials.[2] Common sources include flavins, NADH, collagen, and elastin. To reduce autofluorescence, you can try several methods:
-
Spectral Unmixing: If your imaging system has this capability, you can measure the emission spectrum of your unstained sample and subtract it from your stained sample's signal.
-
Chemical Quenching: Reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.
-
Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to the excitation light before loading your this compound probe.
-
Choice of Fluorophore: Use a probe that excites and emits in the far-red or near-infrared region of the spectrum, where autofluorescence is typically lower.
Q4: How do I choose the right fluorescent probe for my experiment?
A4: The choice of probe depends on several factors:
-
Specificity: Ensure the probe is highly selective for Fe²⁺ over other metal ions.
-
Sensitivity: The probe should have a dissociation constant (Kd) in the expected physiological range of labile ferrous iron.
-
Quantum Yield and Photostability: A high quantum yield and good photostability will provide a brighter and more stable signal.[3][4]
-
Cell Permeability: For live-cell imaging, the probe must be able to cross the cell membrane.
-
Localization: Consider where in the cell you expect to find the labile iron pool (e.g., cytoplasm, mitochondria, lysosomes) and choose a probe that localizes to that compartment.
Q5: What is the "labile iron pool" (LIP)?
A5: The labile iron pool refers to a pool of chelatable and redox-active iron within the cell.[5][6] This pool is not tightly bound to proteins and is thought to be the primary source of iron that can participate in redox reactions, including the Fenton reaction which generates reactive oxygen species (ROS). The LIP is a crucial node in cellular iron metabolism and is implicated in various signaling pathways, including ferroptosis.[7][8][9]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Inefficient Probe Loading | Optimize the probe concentration and incubation time. Ensure the probe's solvent is compatible with your cells and does not exceed the recommended final concentration (typically <0.5% DMSO).[10][11] |
| Low Labile Iron Levels | Treat cells with a positive control, such as a low concentration of an iron salt (e.g., ferrous ammonium (B1175870) sulfate), to confirm the probe is working.[12] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the specific fluorescent probe you are using.[1] |
| Probe Degradation | Protect the probe from light and store it according to the manufacturer's instructions. Prepare fresh working solutions for each experiment.[10][11][13] |
| Cell Death | High concentrations of the probe or prolonged exposure to excitation light can be phototoxic.[1] Use a lower probe concentration and minimize light exposure. Check cell viability with a suitable assay. |
Problem 2: High Background Fluorescence
| Possible Cause | Solution |
| Autofluorescence | See FAQ Q3. Implement autofluorescence reduction techniques such as spectral unmixing or chemical quenching.[2] |
| Probe Aggregation | Ensure the probe is fully dissolved in the working solution. Sonication may help to break up aggregates. |
| Non-specific Binding | Wash the cells thoroughly with a suitable buffer (e.g., HBSS or serum-free media) after probe loading to remove any unbound probe.[10][11] |
| Contaminated Reagents or Media | Use fresh, high-quality reagents and media. Phenol red in culture media can sometimes contribute to background fluorescence.[1] |
Quantitative Data
Table 1: Comparison of Common this compound Fluorescent Probes
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Detection Limit | Key Features |
| FerroOrange | ~542 | ~572 | Not widely reported | ~51 nM[14] | Highly specific for Fe²⁺, suitable for live-cell imaging and flow cytometry.[10][11][12][15][16][17] |
| RhoNox-1 | ~555 | ~580 | Not widely reported | Not widely reported | One of the earlier N-oxide-based "turn-on" probes for Fe²⁺. |
| FIP-1 | ~488 (donor) | ~525 (acceptor) | Not widely reported | Not widely reported | A FRET-based probe for ratiometric imaging of Fe²⁺.[18] |
| Carbon Quantum Dots (CQDs) | ~350 | Varies | Up to 75.5%[3] | 6.5 µM (Fe²⁺)[3] | High quantum yield and photostability, but may have lower specificity.[3] |
Experimental Protocols
Protocol 1: Loading of FerroOrange Probe into Adherent Cells
Materials:
-
FerroOrange probe (lyophilized)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium
-
Adherent cells cultured in a suitable vessel (e.g., glass-bottom dish)
Procedure:
-
Prepare a 1 mM stock solution of FerroOrange: Allow the lyophilized FerroOrange vial to warm to room temperature. Centrifuge briefly to collect the solid at the bottom. Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (e.g., 35 µL for 24 µg of FerroOrange).[10][11][13] Pipette up and down to ensure the probe is fully dissolved. Store the stock solution at -20°C, protected from light, for up to one month.[10][11][13]
-
Prepare a 1 µM working solution: Immediately before use, dilute the 1 mM stock solution 1:1000 in HBSS or serum-free medium.[10][11][13] Note: Do not use serum-containing medium for dilution as it can cause high background fluorescence.[10][11]
-
Cell Preparation: Culture adherent cells to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells three times with HBSS or serum-free medium.[10][11]
-
Probe Loading: Add a sufficient volume of the 1 µM FerroOrange working solution to cover the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[10][11][12][19]
-
Imaging: The cells are now ready for imaging. It is generally recommended not to wash the cells after incubation with the probe.[13]
Protocol 2: Calibration Curve for this compound Quantification
Materials:
-
Ferrous ammonium sulfate (B86663) hexahydrate (or other stable Fe²⁺ salt)
-
Deionized water
-
The same buffer used for your imaging experiment
-
96-well plate (black, clear bottom is recommended for fluorescence measurements)
-
Plate reader with appropriate filters for your chosen probe
Procedure:
-
Prepare a 1 mM Fe²⁺ stock solution: Dissolve an appropriate amount of ferrous ammonium sulfate hexahydrate in deionized water. Prepare this solution fresh.
-
Prepare a series of Fe²⁺ standards: Perform serial dilutions of the 1 mM stock solution in the imaging buffer to create a range of concentrations that are expected to encompass the physiological range of interest (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
-
Add the probe: To each well of the 96-well plate containing the different concentrations of Fe²⁺ standards, add your fluorescent probe at the same final concentration you use for your cell experiments.
-
Incubate: Incubate the plate under the same conditions as your cell imaging experiment (e.g., 30 minutes at 37°C).
-
Measure Fluorescence: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for your probe.
-
Plot the Calibration Curve: Plot the fluorescence intensity (y-axis) against the corresponding Fe²⁺ concentration (x-axis).
-
Determine the Linear Range: Identify the linear range of the calibration curve. You can then use the equation of the line from this linear portion to convert the fluorescence intensity of your experimental samples into Fe²⁺ concentrations.
Visualizations
Caption: A typical experimental workflow for this compound imaging.
Caption: A troubleshooting flowchart for common imaging artifacts.
Caption: Simplified ferroptosis signaling pathway and drug targets.
References
- 1. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ibidi.com [ibidi.com]
- 3. scispace.com [scispace.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox signaling and cancer: the role of "labile" iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing Superoxide Production and the Labile Iron Pool in Tumor Cells may Sensitize Them to Extracellular Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dojindo.com [dojindo.com]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content using a Highly Specific Fluorescent Probe in a Plate-Reader [bio-protocol.org]
Technical Support Center: Quantifying Ferrous Ion (Fe2+) in Complex Biological Matrices
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of ferrous ion (Fe2+) in complex biological matrices such as serum, plasma, and tissue homogenates.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Detectable this compound Signal
Question: I am not detecting any Fe2+ in my samples, or the signal is much lower than expected. What could be the cause?
Answer: This is a common issue that can arise from several factors during sample preparation and analysis. The primary suspect is the rapid oxidation of Fe2+ to ferric ion (Fe3+).
Potential Causes and Solutions:
-
Oxidation during Sample Handling and Storage: Ferrous iron is highly susceptible to oxidation, especially at neutral or alkaline pH in the presence of oxygen.
-
Solution: Work quickly and on ice. Prepare samples immediately before the assay.[1] If storage is necessary, snap-freeze samples in liquid nitrogen and store them at -80°C.[1] When thawing, do so on ice.[1]
-
Pro-Tip: De-gas your buffers and solutions by bubbling with an inert gas like nitrogen or argon to minimize dissolved oxygen.[2][3]
-
-
Inappropriate pH: The stability of Fe2+ is highly pH-dependent.
-
Solution: Acidify your sample solution. Maintaining a pH of 5.5 or lower can significantly reduce the rate of Fe2+ oxidation.[2]
-
-
Interference from Chelating Agents: Your biological matrix may contain endogenous chelators (e.g., EDTA, citrate) that bind Fe2+ and make it unavailable for detection by your assay's specific chelating agent (e.g., ferrozine).[4][5]
-
Solution: Consider a sample preparation method that dissociates Fe2+ from these interfering chelators. This may involve acidification or using a stronger competing chelator in your assay. The relative stability constants of the chelators will be a critical factor.[5]
-
Issue 2: High Background Signal or Inconsistent Results
Question: My blank samples show a high signal, and my replicate measurements are not consistent. What is happening?
Answer: High background and inconsistent results often point to interference from the biological matrix itself or contamination.
Potential Causes and Solutions:
-
Matrix Effects: Components within the biological sample other than Fe2+ may interfere with the assay.
-
Protein Interference: Proteins can bind to iron or interfere with the colorimetric reaction.
-
Solution: Implement a protein precipitation step. Several methods are available, each with its own advantages and disadvantages.[6] A comparison of common methods is provided in Table 1.
-
-
Interference from other Ions: Other metal ions, such as Cu(I), can sometimes react with the detection reagent.[7]
-
Solution: Review the specificity of your chosen assay. Some commercial kits include reagents to block interference from specific ions like Cu2+.[1]
-
-
Turbidity: Incomplete protein removal or the presence of lipids can cause turbidity, which will interfere with spectrophotometric readings.
-
Solution: Ensure complete clarification of your sample after protein precipitation by centrifugation at a higher speed or for a longer duration.
-
-
-
Contamination: Glassware or reagents may be contaminated with iron.
-
Solution: Use acid-washed glassware and high-purity, iron-free reagents. Always run a reagent blank to check for contamination.
-
Issue 3: Overestimation of this compound Concentration
Question: I suspect my Fe2+ concentrations are artificially high. What could be causing this?
Answer: Overestimation of Fe2+ can occur due to the unintended reduction of Fe3+ to Fe2+ during the assay or interference from certain substances.
Potential Causes and Solutions:
-
Reduction of Fe3+ by Assay Components: Some reagents used in colorimetric assays can reduce endogenous Fe3+ to Fe2+, leading to an inflated result.
-
Solution: Carefully evaluate the components of your assay. For example, in the ferrozine (B1204870) assay, the presence of Fe3+ can affect absorbance measurements over time.[8][9] Minimize incubation times where possible and ensure they are consistent across all samples and standards.
-
-
Photosensitivity: Some colorimetric methods are sensitive to light, which can promote the reduction of Fe3+.[7]
-
Solution: Perform the assay in the dark or under subdued lighting conditions.[8]
-
-
Interference from Therapeutic Agents: If analyzing clinical samples, be aware of potential interference from iron-containing drugs like Imferon (an iron-dextran complex).[10][11]
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for removing proteins from my biological samples?
A1: The ideal method for protein precipitation depends on your specific sample type and downstream analysis.[12][13] There is no single "best" method, as each has trade-offs in terms of efficiency, analyte recovery, and potential for interference.[12] Common methods include:
-
Acid Precipitation: Using agents like trichloroacetic acid (TCA) is effective but can cause protein denaturation.[6]
-
Organic Solvents: Acetonitrile, methanol, or ethanol (B145695) can precipitate proteins but may require a subsequent evaporation step.[12][13]
-
Salting Out: High concentrations of salts like ammonium (B1175870) sulfate (B86663) are milder and can preserve protein function.[6]
-
Metal Hydroxides: Using zinc hydroxide (B78521) can effectively remove proteins while maintaining a near-neutral pH, which can be beneficial for analyte stability.[12][13][14]
Table 1: Comparison of Protein Precipitation Methods
| Method | Precipitating Agent | Advantages | Disadvantages |
| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid | High precipitation efficiency.[12] | Denatures proteins; extreme pH can degrade analytes.[6][13] |
| Organic Solvent | Acetonitrile, Methanol, Ethanol | Effective precipitation.[12][13] | Requires sample dilution; may require evaporation and reconstitution.[12][13] |
| Salting Out | Ammonium Sulfate, Zinc Sulfate | Mild; can preserve protein biological activity.[6] | High salt concentration in supernatant may interfere with subsequent analysis. |
| Metal Hydroxides | Zinc Hydroxide | Minimal sample dilution; maintains near-neutral pH.[12][13][14] | May introduce exogenous metal ions. |
Q2: How can I prevent the oxidation of Fe2+ to Fe3+ during my experiment?
A2: Preventing the oxidation of ferrous iron is critical for accurate quantification. Here are some key strategies:
-
Work at a Low pH: Keeping the pH at 5.5 or below is an effective way to slow down the oxidation process.[2]
-
Remove Dissolved Oxygen: Before preparing your samples and standards, de-gas all aqueous solutions by bubbling with an inert gas like nitrogen or argon for 5-10 minutes.[2][3]
-
Use Antioxidants/Reducing Agents: In some cases, adding a mild reducing agent like ascorbic acid can help maintain iron in its ferrous state. However, be cautious as this can also reduce endogenous Fe3+, leading to an overestimation of the total Fe2+.
-
Work Quickly and on Ice: Minimize the time your samples are exposed to air and room temperature.
Q3: My sample contains chelating agents like EDTA. How will this affect my this compound measurement?
A3: The presence of strong chelating agents like EDTA can significantly interfere with Fe2+ quantification.[4] These agents can bind to Fe2+ so strongly that the chelating dye in your assay (e.g., ferrozine) cannot effectively compete for the ion.[5] This will lead to an underestimation of the Fe2+ concentration. The outcome depends on the relative stability constants of the Fe(II)-EDTA complex versus the Fe(II)-assay dye complex.[5] To mitigate this, you may need to use a method that can break this complex, such as sample digestion, or use an alternative quantification method like HPLC-based analysis.[15][16]
Q4: What are the key parameters to consider when validating a this compound quantification assay?
A4: A thorough validation is essential to ensure your results are accurate and reproducible. Key validation parameters, as per regulatory guidelines, include:
-
Selectivity: The ability of the assay to measure Fe2+ without interference from other components in the sample matrix.[15][17]
-
Linearity: The concentration range over which the assay response is directly proportional to the Fe2+ concentration.[15][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Fe2+ that can be reliably detected and quantified, respectively.[15][16]
-
Accuracy and Precision: How close the measured values are to the true value (accuracy) and the degree of scatter in replicate measurements (precision).[17]
-
Recovery: The efficiency of the entire analytical procedure, from sample preparation to detection.[15][17]
-
Stability: The stability of Fe2+ in the biological matrix under specific storage and handling conditions.[15]
Table 2: Example Assay Validation Parameters from a Validated HPLC Method
| Parameter | Result |
| Linearity | 0.3 - 80 nmol on-column |
| Limit of Detection (LOD) | 0.2 nmol on-column |
| Limit of Quantification (LOQ) | 0.3 nmol on-column |
| Recovery | 91 - 102% |
| Data from a validated HPLC method for iron determination based on ferrioxamine formation.[15][16] |
III. Experimental Protocols & Workflows
General Experimental Workflow for Fe2+ Quantification
This diagram illustrates a typical workflow for quantifying ferrous ions in a biological sample, highlighting key decision points and potential challenges.
Caption: General workflow for this compound quantification in biological samples.
Troubleshooting Logic Diagram
This diagram provides a logical path to troubleshoot common issues encountered during Fe2+ quantification.
Caption: Troubleshooting logic for inaccurate this compound measurements.
Detailed Protocol: Ferrozine-Based Assay for Ferrous Iron
This protocol is a general guideline. You may need to optimize it for your specific samples and experimental conditions.
Materials:
-
Ferrozine solution (e.g., 1 g/L in water)
-
Ammonium acetate (B1210297) buffer (pH ~4.5)
-
Reducing agent (for total iron measurement, e.g., hydroxylamine (B1172632) hydrochloride or ascorbic acid)
-
Ferrous ammonium sulfate (for standard curve)
-
Protein precipitation agent (e.g., 10% Trichloroacetic acid - TCA)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of ferrous ammonium sulfate.
-
Create a series of dilutions to generate a standard curve (e.g., 0-200 µM).
-
-
Sample Preparation:
-
Collect 100 µL of your biological sample (e.g., serum).
-
Add 100 µL of 10% TCA to precipitate proteins.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Assay:
-
To a 96-well plate, add 50 µL of the supernatant from your samples or 50 µL of your standards.
-
For Fe2+ measurement: Add 200 µL of ferrozine solution in ammonium acetate buffer.
-
For Total Iron measurement: First, add a reducing agent to a separate aliquot of the supernatant to convert all Fe3+ to Fe2+. Then, proceed as for the Fe2+ measurement.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at ~562 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (Absorbance vs. Concentration).
-
Determine the Fe2+ concentration in your samples from the standard curve.
-
If you measured total iron, you can calculate the Fe3+ concentration by subtracting the Fe2+ concentration from the total iron concentration.
-
References
- 1. Iron Assay Kit (Colorimetric) (ab83366) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 13. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. annexpublishers.com [annexpublishers.com]
Technical Support Center: Protocol Refinement for Reproducible Ferrous Ion Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible ferrous ion (Fe²⁺) measurements. The focus is on the widely used Ferrozine-based colorimetric assay.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound quantification experiments.
Issue 1: Low or No Color Development
-
Question: I am not observing the expected purple color change after adding the Ferrozine reagent. What could be the cause?
-
Possible Causes & Solutions:
-
Incorrect pH: The Ferrozine-Fe²⁺ complex forms optimally in a pH range of 4 to 9.[1] Acidic conditions below pH 4 can hinder color development.[1] Ensure your final reaction mixture is within the optimal pH range. You may need to adjust the pH of your sample or reagents.
-
Reagent Degradation: Ferrozine and reducing agents like ascorbic acid can degrade over time, especially if not stored properly.[2] Prepare fresh reagents, particularly the ascorbic acid solution, which can be stable for less than a week.[2] Store all kit components at 4°C.[3]
-
Insufficient Reducing Agent: If your sample contains a high concentration of ferric ions (Fe³⁺), the amount of reducing agent may be insufficient to convert all Fe³⁺ to Fe²⁺. Try increasing the concentration of the reducing agent (e.g., ascorbic acid).
-
Presence of Chelating Agents: Strong chelating agents like EDTA can interfere with the assay by competing with Ferrozine for binding to ferrous ions.[3][4] If possible, avoid using EDTA-containing buffers or plasma samples.
-
Issue 2: High Background or Inconsistent Readings
-
Question: My blank wells show high absorbance, or I am getting highly variable results between replicates. What should I check?
-
Possible Causes & Solutions:
-
Contaminated Glassware: Iron is a common contaminant. Use acid-washed glassware (e.g., with 1M HCl or 1M HNO₃) or disposable plasticware to avoid iron contamination.[3][4]
-
Turbid Samples: Particulates in the sample can scatter light and lead to artificially high absorbance readings. Centrifuge turbid samples (e.g., cell lysates, tissue homogenates) at 6,000 rpm for 15 minutes and use the supernatant for the assay.[3]
-
Foaming: Introducing bubbles into the wells during pipetting can interfere with absorbance readings. Mix reagents and samples gently by pipetting up and down, avoiding foaming.[3]
-
Photosensitivity: The Ferrozine-Fe²⁺ complex can be photosensitive.[5] Protect your samples from light during incubation and measurement.
-
Issue 3: Poor Recovery of Spiked Iron
-
Question: When I add a known amount of iron standard to my sample (spiking), I am not able to measure the expected concentration. Why is this happening?
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Possible Causes & Solutions:
-
Matrix Effects: Components in your sample matrix (e.g., high concentrations of other metal ions, proteins, or organic matter) can interfere with the assay.[6] A standard additions method can help to identify and correct for matrix effects.[7]
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Incomplete Iron Release: In biological samples, iron is often bound to proteins. Incomplete release of this bound iron will lead to an underestimation of the total iron content. Ensure your sample preparation includes a robust iron release step, such as acid digestion.[8][9]
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Interference from Other Ions: High concentrations of other metal ions like Cu²⁺, Co²⁺, and Ni²⁺ can potentially interfere with the Ferrozine assay.[10] Some protocols include a chelating agent to block copper interference.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the linear range and detection limit of the Ferrozine assay?
The linear range and detection limit can vary depending on the specific protocol and reagents used. However, typical performance characteristics are summarized in the table below.
Q2: Can I measure both ferrous (Fe²⁺) and total iron using the Ferrozine assay?
Yes. To measure only ferrous iron, you would perform the assay without a reducing agent. To measure total iron, a reducing agent like ascorbic acid or hydroxylamine (B1172632) is added to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) before the addition of Ferrozine.
Q3: How should I prepare my samples for the assay?
Sample preparation is critical for accurate results and depends on the sample type:
-
Serum/Plasma: Remove any insoluble substances by centrifugation. Avoid using EDTA-plasma as it interferes with the assay.[3][4]
-
Cell Lysates/Tissue Homogenates: After lysis or homogenization, centrifuge the sample to remove debris.[3] Acidification with HCl may be necessary to release protein-bound iron.[4][9]
-
Tissue Samples: Homogenize the tissue and then use a protein precipitation step (e.g., with TCA) followed by centrifugation.[3][4]
Q4: What wavelength should I use to measure the absorbance?
The Ferrozine-Fe²⁺ complex has a maximum absorbance at 562 nm.[12] Measurements are typically performed between 540 nm and 580 nm.[4][13]
Quantitative Data Summary
The following tables provide a summary of quantitative data for various Ferrozine-based assay kits and methods.
Table 1: Performance Characteristics of Commercial Ferrozine Assay Kits
| Parameter | Kit 1 | Kit 2 | Kit 3 |
| Linearity | Up to 1000 µg/dL[14] | Up to 1000 µg/dL[15] | Up to 500 µg/dL[13] |
| Detection Limit | 2.69 µg/dL[14] | 1.85 µg/dL[15] | 12 µg/dL[13] |
| Wavelength | 560 ± 20 nm[14] | 562 nm (530-590 nm)[15] | 560 nm[13] |
Table 2: Comparison of Different Colorimetric Methods for Iron Determination
| Method | Chromogenic Agent | Molar Absorptivity (cm⁻¹ M⁻¹) | Wavelength (nm) | Key Features |
| Ferrozine | Ferrozine | 27,900 | 562 | High sensitivity, widely used.[1][10] |
| Ferene-S | Ferene-S | 34,500 | 593 | Higher sensitivity than Ferrozine.[10] |
| Bathophenanthroline (BP) | Bathophenanthroline | 22,400 | 533 | Requires extraction with an organic solvent.[10] |
| Nitroso-PSAP | Nitroso-PSAP | 45,000 | 756 | High selectivity for Fe²⁺.[10] |
Experimental Protocols
1. Ferrozine Assay for Cultured Cells [8][9][16]
This protocol allows for the quantification of total iron in cultured cells.
-
Reagents:
-
Iron Releasing Reagent: 1.4 M HCl containing 4.5% (w/v) KMnO₄.
-
Iron Detection Reagent: 6.5 mM Ferrozine, 6.5 mM neocuproine, 2.5 M ammonium (B1175870) acetate (B1210297), and 1 M ascorbic acid.
-
Cell Lysis Buffer: 50 mM NaOH.
-
Iron Standard: A solution of known iron concentration (e.g., FeCl₃) for generating a standard curve.
-
-
Procedure:
-
Cell Lysis: Lyse the cultured cells with 50 mM NaOH with agitation for 2 hours at room temperature.
-
Iron Release: Add an equal volume of the Iron Releasing Reagent to the cell lysate. Incubate at 60°C for 2 hours.
-
Color Development: Add the Iron Detection Reagent to the mixture and incubate for 30 minutes at room temperature.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Determine the iron concentration in your samples by comparing their absorbance to the standard curve.
-
2. Ferrozine Assay for Tissue Homogenates [3][4]
This protocol is suitable for determining the iron content in tissue samples.
-
Reagents:
-
Homogenization Buffer: A suitable buffer for your tissue type (e.g., PBS).
-
Protein Precipitation Reagent: 5% Trichloroacetic Acid (TCA) solution.
-
Iron Assay Buffer: Provided in most commercial kits, typically an acetate buffer.[15]
-
Reducing Agent: Ascorbic acid solution.
-
Ferrozine Reagent.
-
Iron Standard.
-
-
Procedure:
-
Homogenization: Homogenize the tissue sample in homogenization buffer on ice.
-
Protein Precipitation: Add 5% TCA solution to the homogenate, vortex for 1 minute, and incubate at 4-8°C for 30 minutes.
-
Centrifugation: Centrifuge at 6,000 rpm for 15 minutes.
-
Sample Collection: Collect the supernatant for the assay.
-
Assay: Follow the instructions of your chosen Ferrozine assay kit, which will typically involve adding the assay buffer, reducing agent, and Ferrozine reagent to the supernatant, followed by incubation and absorbance measurement at 562 nm.
-
Visualizations
Caption: General experimental workflow for this compound measurement using the Ferrozine assay.
Caption: Troubleshooting flowchart for common issues in this compound measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. jaica.com [jaica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. images.hach.com [images.hach.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. matarvattensektionen.se [matarvattensektionen.se]
- 13. archem.com.tr [archem.com.tr]
- 14. linear.es [linear.es]
- 15. atlas-medical.com [atlas-medical.com]
- 16. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-Oxidation of Ferrous Ion During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of ferrous ions (Fe²⁺) during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is ferrous ion auto-oxidation and why is it a concern?
A1: this compound (Fe²⁺) auto-oxidation is the process where Fe²⁺ is spontaneously oxidized to ferric ion (Fe³⁺) by molecular oxygen in solution. This is a significant concern in experimental settings because the two oxidation states of iron have vastly different chemical and biological properties. For instance, the reactivity of iron in biological systems and its catalytic role in oxidative damage are highly dependent on its oxidation state. Uncontrolled oxidation can lead to experimental artifacts, inaccurate results, and misinterpretation of data.
Q2: What are the primary factors that influence the rate of this compound auto-oxidation?
A2: The rate of Fe²⁺ auto-oxidation is primarily influenced by the following factors:
-
pH: The oxidation rate increases significantly with increasing pH.[1][2][3][4] In acidic conditions (pH < 4), Fe²⁺ is relatively stable, while at neutral or alkaline pH, the oxidation is much more rapid.[1][5]
-
Oxygen Concentration: Dissolved oxygen is a key reactant in the auto-oxidation process.[6] The rate of oxidation is directly proportional to the partial pressure of oxygen.[7]
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including the auto-oxidation of ferrous ions.[6][8]
-
Presence of Chelating Agents: Chelating agents can either stabilize or promote the oxidation of Fe²⁺ depending on the specific ligand and the resulting complex's stability and redox potential.[9]
-
Light: Exposure to ultraviolet (UV) or even visible light can promote the oxidation of ferrous ions.
Troubleshooting Guide
Issue: My this compound stock solution is turning yellow/brown shortly after preparation.
This discoloration indicates the formation of ferric (Fe³⁺) ions, which form colored hydroxo- or aqua-complexes in solution.
-
Diagram: Troubleshooting Workflow for Unstable this compound Solutions
Caption: Troubleshooting workflow for addressing the auto-oxidation of this compound solutions.
Step-by-Step Resolution:
-
Verify and Adjust pH: The single most effective way to stabilize a this compound solution is to lower the pH.[1] The rate of oxidation is significantly slower in acidic conditions.
-
Action: Use a pH meter to check the pH of your solution. If it is above 4, acidify it with a dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For many applications, a pH of 2-3 is sufficient to prevent rapid oxidation.
-
-
Deoxygenate Your Solvent: Since dissolved oxygen is a primary reactant, removing it from your solvent before dissolving the ferrous salt is crucial.
-
Action: Purge your solvent (e.g., deionized water) with an inert gas like nitrogen (N₂) or argon (Ar) for at least 30 minutes before use.[10] This process, known as sparging, effectively removes dissolved oxygen. Prepare your ferrous salt solution using this deoxygenated solvent and consider maintaining an inert atmosphere above the solution during storage.
-
-
Utilize an Antioxidant: The addition of a suitable antioxidant can effectively prevent the oxidation of Fe²⁺.
-
Employ a Chelating Agent: Certain chelating agents can stabilize ferrous ions by forming a complex that is less susceptible to oxidation.
-
Action: Ethylenediaminetetraacetic acid (EDTA) and citrate (B86180) are common chelating agents that can be used.[9][14] The choice of chelator will depend on the specific requirements of your experiment, as they can influence the reactivity of the iron.
-
Quantitative Data
Table 1: Effect of pH on the Rate of this compound Auto-Oxidation
| pH | Fe²⁺ Oxidation Rate Constant (k, min⁻¹) | Half-life (t₁/₂) of Fe²⁺ (approx.) | Reference(s) |
| < 4 | Very low and independent of pH | Days to Weeks | [1] |
| 5.0 | 2.4 x 10⁻⁶ M/day (at PO₂ = 0.2 atm) | ~ 200 days | [7] |
| 6.5 | Increases significantly | Hours | [3] |
| 7.0 | Rapid | Minutes | [5] |
| 8.0 | Very Rapid | Seconds to Minutes | [3][4] |
Note: Rates are highly dependent on specific conditions such as temperature and the presence of other ions.
Table 2: Common Antioxidants and Chelating Agents for this compound Stabilization
| Agent | Type | Typical Concentration | Mechanism of Action | Stability Constant (log K) with Fe²⁺ | Reference(s) |
| Ascorbic Acid | Antioxidant | 1-10 mM | Reduces Fe³⁺ back to Fe²⁺ | - | [11][12][13] |
| EDTA | Chelating Agent | 1:1 molar ratio with Fe²⁺ | Forms a stable complex with Fe²⁺ | 14.3 | [9][14] |
| Citrate | Chelating Agent | Molar excess | Forms a stable complex with Fe²⁺ | 4.4 | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps to prepare a this compound solution with enhanced stability against auto-oxidation.
-
Diagram: Experimental Workflow for Preparing Stable Fe²⁺ Solution
Caption: Step-by-step workflow for the preparation of a stable this compound solution.
Materials:
-
Ferrous salt (e.g., Ferrous sulfate (B86663) heptahydrate, FeSO₄·7H₂O, or Ferrous ammonium (B1175870) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O)
-
High-purity deionized water
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Inert gas (Nitrogen or Argon) with tubing
-
Volumetric flasks
-
Amber glass storage bottles with airtight caps
Procedure:
-
Deoxygenate Water: Place the desired volume of deionized water in a flask and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Acidify Water: While continuing to sparge, carefully add a small amount of concentrated HCl or H₂SO₄ to the deoxygenated water to adjust the pH to between 2 and 3. Monitor the pH using a calibrated pH meter.
-
Weigh Ferrous Salt: Accurately weigh the required amount of the ferrous salt to achieve the desired concentration.
-
Dissolve Salt: Add the weighed ferrous salt to the acidified, deoxygenated water in a volumetric flask and dissolve completely by gentle swirling.
-
Final Volume: Bring the solution to the final volume with the acidified, deoxygenated water.
-
Storage: Immediately transfer the solution to an amber glass bottle, flush the headspace with the inert gas, and seal the bottle tightly. Store at 4°C.
Protocol 2: Spectrophotometric Determination of Ferrous and Total Iron
This protocol allows for the quantification of both Fe²⁺ and total iron in a sample, enabling the determination of the Fe³⁺ concentration by difference. The method is based on the reaction of Fe²⁺ with 1,10-phenanthroline (B135089) to form a colored complex.[16][17][18]
-
Diagram: Chemical Pathway of this compound Auto-Oxidation
Caption: Simplified pathway of this compound auto-oxidation and subsequent reactions.
Reagents:
-
1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water (gentle heating may be required).
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium acetate (B1210297) buffer (pH 4.5): Prepare a solution of sodium acetate and adjust the pH to 4.5 with acetic acid.
-
Standard Iron Stock Solution (100 ppm Fe): Prepare by dissolving a known mass of ferrous ammonium sulfate in acidified, deoxygenated water.
Procedure for Fe²⁺ Determination:
-
Prepare a series of standards from the iron stock solution.
-
To a 10 mL volumetric flask, add an aliquot of your sample (or standard).
-
Add 1 mL of the 1,10-phenanthroline solution and 2 mL of the sodium acetate buffer.
-
Dilute to the mark with deionized water, mix well, and allow 15 minutes for color development.
-
Measure the absorbance at 510 nm against a reagent blank.
-
Construct a calibration curve from the standards and determine the Fe²⁺ concentration in your sample.
Procedure for Total Iron Determination:
-
Follow the same procedure as for Fe²⁺ determination, but with one additional step.
-
After adding the sample aliquot to the volumetric flask, add 1 mL of the hydroxylamine hydrochloride solution. This will reduce any Fe³⁺ to Fe²⁺.
-
Proceed with the addition of 1,10-phenanthroline and buffer as described above.
-
The resulting measurement will give the total iron concentration.
Calculation of Fe³⁺ Concentration: [Fe³⁺] = [Total Iron] - [Fe²⁺]
References
- 1. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of nanomolar levels of Fe(II) with oxygen in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. mdpi.com [mdpi.com]
- 7. studylib.net [studylib.net]
- 8. gfredlee.com [gfredlee.com]
- 9. Voltammetric studies of Zn and Fe complexes of EDTA: evidence for the push mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The Efficacy and Safety of Vitamin C for Iron Supplementation in Adult Patients With Iron Deficiency Anemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 16. ux1.eiu.edu [ux1.eiu.edu]
- 17. web.pdx.edu [web.pdx.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ferrous Ion (Fe²⁺) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for matrix effects in ferrous ion analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound analysis?
A1: A matrix effect is the influence of any component in a sample, other than the this compound itself, on the analytical measurement.[1][2] These other components, collectively known as the sample matrix, can interfere with the quantification of ferrous ions, leading to either artificially high (enhancement) or low (suppression) results.[1][2]
Q2: What are the common causes of matrix effects in this compound assays?
A2: Matrix effects can arise from a variety of substances present in the sample, including:
-
Proteins and Lipids: Abundant in biological samples like serum and plasma, these can cause turbidity or bind to ferrous ions, making them unavailable for detection.[3][4]
-
Other Metal Ions: Cations such as copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺) can form colored complexes with the chromogenic reagents used in many this compound assays, leading to spectral interference.[1][5]
-
Reducing and Oxidizing Agents: Substances that can change the oxidation state of iron (Fe²⁺ to Fe³⁺ or vice versa) will directly impact the accuracy of this compound specific assays.[6]
-
Chelating Agents: The presence of compounds like EDTA or phosphates can bind with iron, competing with the assay's detection reagent.[5]
-
Sample Color and Turbidity: The inherent color or cloudiness of a sample can interfere with spectrophotometric measurements.[3][7]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: Several indicators can suggest the presence of matrix effects:
-
Poor Reproducibility: Significant variation in results from replicate measurements of the same sample.
-
Inaccurate Spike and Recovery: Adding a known amount of this compound standard to a sample and not being able to measure a corresponding increase in concentration (recovery should ideally be 80-120%).
-
Non-linear Calibration Curves: A calibration curve that deviates from linearity, especially when using sample matrix to prepare standards.
-
Discrepancies Between Dilutions: Different concentrations of this compound are obtained when the sample is analyzed at various dilution factors.
Q4: What is the difference between the ferrozine (B1204870) and 1,10-phenanthroline (B135089) methods for this compound determination?
A4: Both are colorimetric methods that form a colored complex with Fe²⁺. Ferrozine is generally more sensitive, with a higher molar absorptivity, forming a magenta complex.[1] 1,10-phenanthroline forms a stable orange-red complex and is less expensive.[8] The choice between them can depend on the required sensitivity and the potential interfering substances in the sample matrix.[1]
Troubleshooting Guides
Issue 1: High Background Absorbance or High Blank Values
High background absorbance in your blank samples can mask the true signal from the this compound-reagent complex, leading to inaccurate results.
Caption: Troubleshooting workflow for high blank absorbance.
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your results can stem from matrix interferences that differ between samples or from inconsistencies in the experimental procedure.
The following table summarizes common interfering ions and their tolerance levels in ferrozine and 1,10-phenanthroline assays.
| Interfering Ion | Ferrozine Assay Tolerance | 1,10-Phenanthroline Assay Tolerance | Recommended Action |
| Cu²⁺/Cu⁺ | Interferes, forms colored complex.[1] | Interferes, forms complex.[5] | Add excess reagent; use masking agents like neocuproine (B1678164) for ferrozine.[9] |
| Co²⁺ | 2-50 ppm.[1] | Potential interference.[5] | Add excess reagent.[10] |
| Ni²⁺ | 2-50 ppm.[1] | Potential interference.[5] | Add excess reagent.[10] |
| Zn²⁺ | High tolerance. | Interferes at >10x Fe conc.[5] | Add excess o-phenanthroline.[5][10] |
| Cr³⁺ | 2-50 ppm.[1] | Potential interference.[5] | Add excess reagent.[10] |
| Hg²⁺ | 2-50 ppm.[1] | Precipitates reagent.[5] | Add excess reagent.[10] |
| CN⁻, NO₂⁻ | 2-50 ppm.[1] | Interferes with color development.[10] | Sample pre-treatment (e.g., heating to remove nitrite). |
| C₂O₄²⁻ (Oxalate) | 100 ppm.[1] | - | - |
| PO₄³⁻ (Phosphate) | High tolerance. | Interferes with color development.[10] | Add citrate (B86180) to mask interference.[10] |
| Fe³⁺ | Can interfere in the dark or via photoreduction.[1][11] | Does not react; can be masked with fluoride.[12] | Perform measurements in the dark; use a reducing agent for total iron.[11] |
Issue 3: Hemolysis in Serum or Plasma Samples
Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the serum or plasma. This can significantly interfere with this compound measurements.
Caption: Logical workflow for managing hemolysis in samples.
-
Mechanism of Interference:
-
Correction Strategies:
-
Sample Blanking/Bichromatic Measurement: This can reduce the spectral interference from hemoglobin but does not correct for the iron released from red blood cells.[2]
-
Mathematical Correction: Some automated analyzers use a hemolysis index to apply a correction factor to the final result.[13][14]
-
Sample Rejection: For severe hemolysis, the most reliable approach is to reject the sample and request a new one.[13]
-
Experimental Protocols for Matrix Effect Correction
Method 1: Standard Addition
This method is effective when the sample matrix is complex and cannot be easily replicated in calibration standards. The principle is to add known amounts of a this compound standard to aliquots of the sample, thereby creating a calibration curve within the sample's own matrix.
Caption: Experimental workflow for the standard addition method.
-
Prepare Sample Aliquots: Dispense equal volumes of the unknown sample into a series of at least four volumetric flasks.
-
Spike with Standard: To each flask (except the first, which will be the unspiked sample), add increasing volumes of a known concentration this compound standard solution.
-
Dilute to Volume: Dilute all flasks to the final volume with an appropriate solvent (e.g., ultrapure water).
-
Develop Color: Add the necessary colorimetric reagents (e.g., reducing agent, buffer, ferrozine solution) to each flask, including a reagent blank. Allow the color to develop according to the assay protocol.
-
Measure Absorbance: Measure the absorbance of each solution at the appropriate wavelength.
-
Plot and Extrapolate: Plot the measured absorbance (y-axis) against the concentration of the added standard in each flask (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample aliquot.
Method 2: Internal Standard
An internal standard is a known amount of a compound, not present in the sample, that is added to all samples, standards, and blanks. It helps to correct for variations in sample preparation and instrumental response. For iron analysis by atomic absorption or ICP-MS, a different element with similar properties (e.g., nickel) can be used.[9][13]
-
Select an Internal Standard (IS): Choose an element that is not present in the original sample and has similar analytical behavior to iron but does not cause spectral interference. For ICP-OES or ICP-MS, elements like Yttrium (Y) or Rhodium (Rh) are common choices.[15]
-
Prepare Solutions:
-
Calibration Standards: Prepare a series of this compound standards at different concentrations. Add a constant, known concentration of the IS to each standard.
-
Sample Preparation: Add the same constant concentration of the IS to a known volume of your sample.
-
-
Analysis: Analyze the calibration standards and the sample using the analytical instrument.
-
Create Calibration Curve: Plot the ratio of the analyte (this compound) signal to the IS signal (y-axis) against the concentration of the analyte in the standards (x-axis).
-
Determine Sample Concentration: Calculate the ratio of the analyte signal to the IS signal in your sample. Use the calibration curve to determine the corresponding this compound concentration.
Method 3: Matrix-Matched Calibration
This method involves preparing the calibration standards in a matrix that is identical or very similar to the sample matrix. This is particularly useful when a blank matrix (a sample of the same type known to be free of the analyte) is available.
-
Obtain Blank Matrix: Source a sample of the same biological fluid (e.g., serum, plasma) or pharmaceutical formulation that is certified to be free of iron or has a known, very low iron concentration.
-
Prepare Calibration Standards: Spike the blank matrix with known concentrations of a this compound standard to create a series of matrix-matched calibrators.
-
Prepare Sample: Dilute the unknown sample with the blank matrix if necessary.
-
Analysis: Analyze the matrix-matched calibrators and the prepared sample using your this compound assay protocol.
-
Construct Calibration Curve and Quantify: Create a standard calibration curve from the matrix-matched calibrators and determine the concentration of this compound in the unknown sample.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. sundiagnostics.us [sundiagnostics.us]
- 3. scielo.br [scielo.br]
- 4. Iron Assay Kit (Colorimetric) (ab83366) | Abcam [abcam.com]
- 5. chemetrics.com [chemetrics.com]
- 6. Reductive release of ferritin iron: a kinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing pH for Ferrous Ion (Fe²⁺) Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of ferrous ions (Fe²⁺) in solution, with a primary focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maintaining ferrous ion (Fe²⁺) stability in solution?
The main challenge is the oxidation of the this compound (Fe²⁺) to the ferric ion (Fe³⁺), which is significantly influenced by the pH of the solution and the presence of dissolved oxygen.[1] At neutral to high pH, Fe²⁺ is rapidly oxidized, leading to the precipitation of ferric hydroxides and a loss of soluble Fe²⁺.[2][3]
Q2: How does pH affect the stability of ferrous ions?
The stability of ferrous ions is highly pH-dependent. In acidic conditions (low pH), ferrous ions are significantly more stable and less likely to oxidize.[4][5] As the pH increases, particularly above 7, the rate of oxidation of Fe²⁺ to Fe³⁺ increases dramatically.[3][6] This is because at higher pH levels, the formation of iron(II) hydroxide (B78521) (Fe(OH)₂) occurs, which is unstable and readily oxidizes in the presence of oxygen.[4][5]
Q3: What is the optimal pH range for maintaining Fe²⁺ stability?
For maximal stability against oxidation, a low pH range is optimal. In extremely acidic environments (pH < 3), ferrous iron exhibits enhanced chemical stability.[6] For many experimental purposes where a less extreme pH is required, maintaining a slightly acidic pH (e.g., pH 2-5) is recommended to slow down the oxidation process significantly.[7]
Q4: Can Fe²⁺ be maintained at a neutral or basic pH?
Yes, but it requires stringent measures to exclude oxygen. At pH 7 or above, Fe²⁺ will rapidly oxidize in the presence of dissolved oxygen.[1] To maintain Fe²⁺ at neutral or basic pH, it is essential to work in an anaerobic environment, for example, by using an anaerobic chamber or by thoroughly degassing solutions with an inert gas like nitrogen or argon.[1] The addition of reducing agents or chelators can also help stabilize Fe²⁺ at higher pH values.[1]
Troubleshooting Guide
Issue: My Fe²⁺ solution is turning yellow/brown and forming a precipitate.
-
Possible Cause 1: Oxidation to Fe³⁺. The yellow/brown color and precipitate are characteristic of ferric iron (Fe³⁺), often in the form of ferric hydroxide (Fe(OH)₃). This indicates that your Fe²⁺ has been oxidized.
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Troubleshooting Steps:
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Check the pH: If your solution has a neutral or high pH, the oxidation rate will be rapid.[3] Consider lowering the pH to the acidic range if your experiment allows.
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Exclude Oxygen: Ensure your solutions are deoxygenated. This can be achieved by bubbling with an inert gas (e.g., nitrogen or argon) for an extended period.[1] For sensitive experiments, working in an anaerobic chamber is recommended.[1]
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Use Fresh Solutions: Prepare Fe²⁺ solutions fresh before each experiment to minimize the time for oxidation to occur.
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Add a Reducing Agent: Consider adding a reducing agent like ascorbic acid or dithiothreitol (B142953) (DTT) to the solution to help maintain the iron in its ferrous state.[1][8]
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Consider Chelating Agents: A chelator like citrate (B86180) or EDTA can bind to the Fe²⁺ and may help to stabilize it against oxidation, although this will depend on the specific experimental requirements.[1]
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Issue: I need to work at pH 7, but my Fe²⁺ is unstable.
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Possible Cause: Rapid, pH-dependent oxidation. At pH 7, the spontaneous oxidation rate of Fe²⁺ in an oxygen-saturated solution is significantly higher than at acidic pH.[6]
-
Troubleshooting Steps:
-
Rigorous Deoxygenation: This is the most critical step. Use Schlenk line techniques or an anaerobic chamber to remove dissolved oxygen from all buffers and solutions that will come into contact with the Fe²⁺.[1]
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Inert Atmosphere: Maintain an inert atmosphere (e.g., with a balloon of argon) over your solution throughout the experiment.[1]
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Reducing Agents: Incorporate a reducing agent like ascorbic acid in your buffer. Ascorbic acid can effectively inhibit the oxidation of ferrous iron.[8]
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Fe(0) Addition: In some systems, placing a piece of elemental iron (Fe(0)) in the solution can help to reduce any Fe³⁺ that forms back to Fe²⁺.[1]
-
Quantitative Data on Fe²⁺ Oxidation
The rate of this compound oxidation is highly dependent on pH. The following table summarizes the effect of pH on the stability of Fe²⁺.
| pH Value | Observation | Rate of Oxidation | Reference |
| < 3 | Enhanced chemical stability of ferrous iron. | Very slow | [6] |
| 2 | The spontaneous chemical oxidation rate is extremely slow (8.4 x 10⁻⁷ µ g/min for a 100 mg/L solution). | Extremely slow | [6] |
| 6 | Optimum condition for total iron removal in some systems with silica. | Moderate | [3] |
| 7 | The spontaneous oxidation rate is significantly faster than at acidic pH (8.4 mg/min for a 100 mg/L solution in oxygen-saturated water). | Fast | [6] |
| 8 | Very rapid oxidation of ferrous ions, with all Fe²⁺ oxidized within 30 minutes in some experiments. | Very Fast | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic Fe²⁺ Stock Solution
This protocol describes the preparation of a ferrous sulfate (B86663) stock solution at a pH that favors stability.
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Materials:
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Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
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Deionized water, deoxygenated
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Concentrated sulfuric acid (H₂SO₄)
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Volumetric flask
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Magnetic stirrer and stir bar
-
-
Procedure:
-
Deoxygenate deionized water by bubbling with nitrogen or argon gas for at least 30 minutes.
-
To a 100 mL volumetric flask, add approximately 50 mL of the deoxygenated deionized water.
-
Carefully add a small amount of concentrated sulfuric acid to the water to adjust the pH to approximately 2. Safety Note: Always add acid to water, never the other way around.
-
Weigh the desired amount of FeSO₄·7H₂O and dissolve it in the acidified, deoxygenated water in the volumetric flask.
-
Once fully dissolved, bring the volume up to 100 mL with deoxygenated deionized water.
-
Store the solution in a tightly sealed container, preferably under an inert atmosphere. Prepare fresh for best results.
-
Protocol 2: Maintaining Fe²⁺ at Neutral pH for Enzymatic Assays
This protocol provides a method for working with Fe²⁺ at a neutral pH, which is often required for biological experiments.
-
Materials:
-
Buffer components for your desired neutral buffer (e.g., HEPES, MOPS)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ascorbic acid
-
Deionized water
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Anaerobic chamber or Schlenk line setup
-
Gas-tight syringes
-
-
Procedure:
-
Prepare your desired buffer solution (e.g., 50 mM HEPES, pH 7.0).
-
Thoroughly deoxygenate the buffer by sparging with nitrogen or argon gas for at least one hour inside an anaerobic chamber or using a Schlenk line.
-
Prepare a concentrated stock solution of FeSO₄ in deoxygenated, acidified water (as described in Protocol 1) inside the anaerobic chamber.
-
Prepare a stock solution of a reducing agent, such as ascorbic acid, in the deoxygenated buffer.
-
For your experiment, add the ascorbic acid stock solution to your deoxygenated buffer to a final concentration of 1-5 mM.
-
Just before initiating your experiment, use a gas-tight syringe to add the required volume of the Fe²⁺ stock solution to your reaction mixture inside the anaerobic chamber. This ensures minimal exposure to oxygen.
-
Visualizations
Caption: Workflow for preparing stable Fe²⁺ solutions based on pH.
Caption: Troubleshooting guide for Fe²⁺ solution instability.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microencapsulation of Fe2+ in Spray-Dried Lactose for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Real-Time Monitoring of Ferrous Ion (Fe²⁺) Fluctuations
Welcome to the technical support center for real-time monitoring of ferrous ion (Fe²⁺) fluctuations. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during live-cell imaging and quantification of labile Fe²⁺. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the real-time monitoring of ferrous ions.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Low Probe Concentration | Increase the probe concentration incrementally. Be mindful of potential cytotoxicity at higher concentrations.[1] |
| Insufficient Incubation Time | Ensure the probe has had adequate time to enter the cells and localize to the desired compartment. Refer to the manufacturer's protocol for recommended incubation times. |
| Probe Incompatibility | Verify that the chosen probe is suitable for live-cell imaging and has been validated for your specific cell type. |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent probe.[2] |
| Low Labile Iron Pool (LIP) | The basal level of labile Fe²⁺ in your cells may be below the detection limit of the probe. Consider using a positive control, such as treating cells with a known iron source (e.g., ferric ammonium (B1175870) citrate) or a reagent that increases intracellular Fe²⁺ (e.g., Vitamin C), to confirm probe functionality.[3] |
Issue 2: High Background Fluorescence or Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Autofluorescence | Image an unstained sample of your cells using the same filter sets to determine the level of endogenous fluorescence. If high, consider using a probe with excitation/emission wavelengths in the red or far-red spectrum to minimize overlap with autofluorescent species like NAD(P)H and flavins.[4] |
| Incomplete Probe Washout | Ensure thorough washing of cells after probe incubation to remove any unbound, extracellular probe that may contribute to background fluorescence. |
| Suboptimal Imaging Parameters | Optimize microscope settings, including detector gain and exposure time, to maximize the signal from the probe while minimizing background noise.[2][5] |
| Probe Precipitation | Visually inspect the probe solution and cells for any signs of precipitation. If observed, prepare a fresh probe solution. |
Issue 3: Signal Fades Quickly (Photobleaching)
| Possible Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the sample's exposure to excitation light. Use neutral density filters to reduce illumination intensity, decrease exposure times, and acquire images only when necessary.[6] |
| Photolabile Probe | Some fluorescent probes are more susceptible to photobleaching than others. If photobleaching is a significant issue, consider using a more photostable probe.[6] |
| Image Acquisition Settings | Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.[2] |
| Create a Photobleaching Curve | To quantify the rate of photobleaching, acquire a time-lapse series of images under your standard imaging conditions. This can be used to correct for signal loss in quantitative experiments.[6] |
Issue 4: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Cell Health and Viability | Monitor cell health throughout the experiment. High concentrations of iron or the fluorescent probe can be toxic.[7][8] Perform a viability assay (e.g., Trypan Blue exclusion) to ensure that observed changes are not due to cell death. |
| Probe Leakage | Some probes may leak out of the cells over time, leading to a decrease in signal. Monitor the fluorescence intensity of control cells over the course of the experiment to assess probe retention.[9] |
| Calibration Issues | For quantitative measurements, proper calibration is crucial. However, in-cell calibration of fluorescent probes is challenging. Consider using ratiometric probes, which can provide a more stable readout that is less dependent on probe concentration.[9][10] |
| Variability in Labile Iron Pool | The labile iron pool is dynamic and can be influenced by various factors, including cell cycle stage and metabolic activity. Ensure consistent cell culture conditions and consider synchronizing cell populations for more uniform results.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between "turn-off" and "turn-on" fluorescent probes for Fe²⁺?
A1: "Turn-off" probes, such as calcein, exhibit fluorescence that is quenched upon binding to Fe²⁺.[9][12] A decrease in signal indicates an increase in Fe²⁺. Conversely, "turn-on" probes are initially non-fluorescent or weakly fluorescent and show a significant increase in fluorescence intensity upon reacting with Fe²⁺.[13] "Turn-on" probes are often preferred as they can provide a higher signal-to-noise ratio and are less likely to be confounded by issues like photobleaching or probe leakage, which can also cause a decrease in signal.[11][13]
Q2: How can I be sure my probe is detecting Fe²⁺ and not Fe³⁺?
A2: Many traditional iron probes cannot distinguish between the two oxidation states.[9] For specific detection of Fe²⁺, it is essential to use a probe that has been designed to be selective for the ferrous state. These probes often utilize a chemical reaction that is specific to Fe²⁺, such as redox-based mechanisms.[13] Always check the manufacturer's specifications for selectivity against other metal ions and the other oxidation state of iron.
Q3: My cells have high autofluorescence. What can I do?
A3: High autofluorescence can interfere with signal detection, particularly with probes that excite in the UV or blue range of the spectrum. To mitigate this, you can:
-
Use a fluorescent probe that is excited by and emits light at longer wavelengths (e.g., in the red or far-red region).
-
Use imaging software to perform spectral unmixing or background subtraction based on an image of unstained cells.
-
Prepare your sample in a medium that does not contain components that contribute to fluorescence (e.g., phenol (B47542) red-free media).
Q4: Can I quantify the absolute concentration of Fe²⁺ in my cells using a fluorescent probe?
A4: Quantifying the absolute concentration of intracellular Fe²⁺ with fluorescent probes is very challenging due to difficulties in performing in-cell calibrations and variations in probe concentration and localization. Most studies focus on relative changes in the labile iron pool. For more quantitative measurements, researchers often turn to other methods like inductively coupled plasma mass spectrometry (ICP-MS), though this technique measures total iron and does not provide real-time information on dynamic fluctuations.
Q5: What are some common artifacts to be aware of when using "turn-off" probes?
A5: With "turn-off" probes, a decrease in fluorescence is interpreted as an increase in Fe²⁺. However, other factors can also lead to a decrease in signal, creating potential artifacts. These include photobleaching (the photochemical destruction of the fluorophore) and leakage of the probe from the cells.[6][9] It is crucial to use appropriate controls to distinguish a true quenching event from these artifacts.
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Imaging of Fe²⁺ with a Fluorescent Probe
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the Fe²⁺ fluorescent probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium or appropriate buffer (e.g., HBSS).
-
Probe Loading: Remove the culture medium from the cells and wash once with a warm buffer. Add the probe-containing medium to the cells and incubate at 37°C for the time recommended by the manufacturer (typically 15-60 minutes). Protect the cells from light during this step.
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Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with a warm buffer to remove any extracellular probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Mount the dish or slide on the microscope stage, ensuring the sample remains at 37°C and 5% CO₂.
-
Image Acquisition: Locate the cells and acquire images using the appropriate filter sets for your probe. Minimize light exposure to prevent photobleaching.[6]
-
Positive Control (Optional): To confirm probe responsiveness, treat a separate sample of probe-loaded cells with a known iron source (e.g., 100 µM ferric ammonium citrate) or a compound that increases the intracellular labile iron pool (e.g., 200 µM Vitamin C) for 30-60 minutes before imaging.[3]
-
Negative Control (Optional): To confirm that the signal is iron-dependent, treat a separate sample of probe-loaded cells with an iron chelator (e.g., 100 µM deferoxamine (B1203445) (DFO)) for 1-2 hours before imaging.[3]
Data Presentation
Table 1: Comparison of Selected Fluorescent Probes for Fe²⁺ Detection
| Probe Name | Type | Excitation (nm) | Emission (nm) | Key Features |
| Calcein-AM | Turn-off | ~495 | ~515 | Commercially available, widely used for monitoring the labile iron pool.[9] |
| FerroOrange | Turn-on | 543 | 580 | Specific for Fe²⁺, irreversible binding, suitable for live cells.[14] |
| RhoNox-1 | Turn-on | ~550 | ~575 | Exploits N-oxide chemistry for selective turn-on detection of Fe²⁺.[13] |
| SiRhoNox-1 | Turn-on | ~650 | ~670 | Far-red probe, selective for Fe²⁺, useful for detecting senescence-associated iron accumulation.[15] |
Note: Excitation and emission maxima can vary slightly depending on the local environment.
Visualizations
Caption: A typical experimental workflow for monitoring this compound fluctuations in real-time.
Caption: A logical flow for troubleshooting a weak or absent fluorescent signal.
Caption: The central role of the labile Fe²⁺ pool in cellular iron homeostasis and ferroptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-Decyl Berberine Derivative Is a Novel Mitochondria-Targeted Antioxidant and a Potent Inhibitor of Ferroptosis | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticsmr.org [geneticsmr.org]
- 9. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Fluorescence-Based Detection of Ferrous Iron in Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in ferrous ion detection assays
Welcome to the technical support center for ferrous ion (Fe²⁺) detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to obtaining low or no signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very low or no color development in my this compound assay?
A1: Low or no color development is a common issue that can arise from several factors. The primary reasons include incorrect pH of the reaction mixture, incomplete reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), or issues with reagent concentrations. The colored complex formation is highly dependent on these parameters.[1][2]
Q2: What is the optimal pH for this compound detection assays?
A2: The optimal pH range for the formation of the colored complex is crucial for a strong signal. For the popular o-phenanthroline method, the ideal pH is between 3 and 9, with the most rapid and stable color development occurring between pH 2.9 and 3.5.[1][2] For the Ferrozine assay, a pH range of 4 to 9 is recommended.[3] Operating outside these ranges can significantly reduce or prevent complex formation.
Q3: How can I ensure all the ferric iron (Fe³⁺) in my sample is reduced to ferrous iron (Fe²⁺)?
A3: Since most colorimetric assays are specific for Fe²⁺, complete reduction of any Fe³⁺ in your sample is essential. Use a sufficient concentration of a reducing agent like hydroxylamine (B1172632) hydrochloride or ascorbic acid.[1][4] It is critical to add the reducing agent before the chelating agent (e.g., o-phenanthroline or Ferrozine).[1]
Q4: Can the order of reagent addition affect my results?
A4: Absolutely. The order of reagent addition is critical for accurate and reproducible results. For the o-phenanthroline assay, the recommended order is: sample, acid, reducing agent (e.g., hydroxylamine hydrochloride), o-phenanthroline, and then a buffer to adjust the pH.[1]
Q5: What are some common interfering substances in this compound assays?
A5: Several ions and compounds can interfere with the assay, leading to inaccurate results. These can include other metal ions like copper, cobalt, nickel, and zinc, which may form complexes with the chelating agent.[5][6] Strong oxidizing agents can also interfere by preventing the complete reduction of Fe³⁺.[2][6] Additionally, chelating agents like EDTA in the sample buffer can interfere with the assay.[7]
Troubleshooting Guide
This guide addresses specific issues that may lead to a low signal in your this compound detection assay.
Issue: Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect pH | Verify the final pH of your reaction mixture is within the optimal range for your specific assay (e.g., pH 3-9 for o-phenanthroline). Use a pH meter for accuracy. If necessary, use a buffer like sodium acetate (B1210297) to maintain the correct pH.[1][2] |
| Incomplete Reduction of Fe³⁺ | Ensure you are using a fresh and adequate concentration of the reducing agent (e.g., hydroxylamine hydrochloride, ascorbic acid).[1] Allow sufficient incubation time for the reduction to complete before adding the colorimetric reagent. |
| Low Reagent Concentration | Check the concentrations of your chelating agent (e.g., Ferrozine, o-phenanthroline) and reducing agent. Ensure they are in excess relative to the expected iron concentration in your sample.[1] |
| Incorrect Order of Reagent Addition | Follow the correct order of reagent addition as specified in the protocol. Typically, the reducing agent is added before the chelating agent.[1] |
| Reagent Degradation | Prepare fresh reagents, especially the reducing agent and iron standards, before each experiment. Ascorbic acid solutions, for instance, can degrade over time.[3] |
| Sample Matrix Effects | Components in your sample matrix (e.g., high concentrations of proteins or lipids) may interfere with the assay.[7] Consider sample preparation steps like deproteinization or dilution. Prepare your calibration standards in a matrix that closely matches your samples.[2] |
| Interfering Substances | If you suspect interference from other metal ions, consider using a masking agent. For example, fluoride (B91410) can be used to mask ferric iron in some phenanthroline-based methods.[5] If your sample contains EDTA, it will chelate the iron and prevent it from reacting with the assay reagent.[7] |
| Incorrect Wavelength Reading | Ensure your spectrophotometer is set to the correct wavelength for maximum absorbance of the colored complex (e.g., ~510 nm for o-phenanthroline, ~562 nm for Ferrozine).[1][3] |
| Insufficient Incubation Time | Allow sufficient time for the color to develop fully before taking absorbance readings. A minimum of 10-30 minutes is often recommended for the o-phenanthroline method.[1] For the Ferrozine assay, a minimum of 3 minutes is suggested.[8] |
Experimental Protocols
Key this compound Detection Assays: Methodologies
| Parameter | Ferrozine Assay | o-Phenanthroline Assay | Bathophenanthroline Assay |
| Principle | Ferrous iron forms a stable, magenta-colored complex with Ferrozine. | Ferrous iron reacts with 1,10-phenanthroline (B135089) to form an orange-red complex.[6] | Ferrous iron forms an intensely colored complex with bathophenanthroline.[9] |
| Max Absorbance (λmax) | 562 nm[3] | ~510 nm[1] | 533 nm[10] |
| Optimal pH Range | 4 - 9[3] | 3 - 9[1][2] | ~4-6[11] |
| Common Reducing Agents | Ascorbic Acid, Hydroxylamine Hydrochloride[3][4] | Hydroxylamine Hydrochloride, Hydroquinone[1] | Hydroxylamine[10] |
| Linear Range | Typically 1 - 14 ppm[3] | 0.5 - 8 ppm[12] | 0.1 - 1 ppm[10] |
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Low Signal in this compound Assays
Caption: A flowchart for troubleshooting low signal issues.
General Experimental Workflow for Colorimetric this compound Detection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemetrics.com [chemetrics.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. matarvattensektionen.se [matarvattensektionen.se]
- 9. irongallink.org [irongallink.org]
- 10. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Cellular Iron Acquisition: A Comparative Analysis of Ferrous and Ferric Iron Uptake
For researchers, scientists, and drug development professionals, understanding the nuances of cellular iron uptake is critical for advancements in therapeutics for iron-related disorders. Cells have evolved distinct pathways to acquire iron in its two primary oxidation states: ferrous (Fe2+) and ferric (Fe3+). This guide provides an objective comparison of these uptake mechanisms, supported by experimental data, detailed protocols, and pathway visualizations.
Iron is essential for a myriad of physiological processes, yet its excess can be toxic. Consequently, cellular iron uptake is a tightly regulated process. The primary mechanisms involve the Divalent Metal Transporter-1 (DMT1) for ferrous iron and the transferrin receptor (TfR) for ferric iron, particularly in the form of transferrin-bound iron (TBI).[1][2] Additionally, a distinct pathway involving β3-integrin and mobilferrin facilitates the uptake of non-transferrin-bound ferric iron.[3][4][5]
Comparative Analysis of Ferrous vs. Ferric Iron Uptake
The uptake of ferrous and ferric iron by cells occurs through fundamentally different pathways, each with unique transporters and regulatory mechanisms.[3][6] Ferrous iron uptake is primarily mediated by DMT1, a proton-coupled transporter with broad divalent metal specificity.[7][8] In contrast, the predominant pathway for ferric iron acquisition by most cells is through receptor-mediated endocytosis of transferrin-bound iron via the transferrin receptor 1 (TfR1).[9][10]
Separate pathways for non-transferrin-bound iron also exist. While ferrous iron uptake is facilitated by DMT1, non-transferrin-bound ferric iron can be transported into cells via a pathway involving β3-integrin and mobilferrin.[3][4][11] This distinction is crucial, as it obviates the need for an extracellular ferrireductase to reduce Fe3+ to Fe2+ before transport in this specific pathway.[3][6]
The following table summarizes the key quantitative findings from studies comparing the uptake of ferrous and ferric iron.
| Parameter | Ferrous (Fe2+) Iron Uptake | Ferric (Fe3+) Iron Uptake | Cell Type | Key Findings | Reference |
| Effect of DMT1 Transfection | Significantly enhanced | No significant effect | HEK293T kidney cells | Transfection with DMT1 DNA increased the uptake of radiolabeled ferrous iron and manganese, but not ferric iron or zinc. | [3][12] |
| Antibody Inhibition | Inhibited by anti-DMT-1 antibody | Inhibited by anti-β3-integrin antibody | K562 cells | An anti-DMT-1 antibody blocked ferrous iron uptake but had no effect on ferric iron uptake. Conversely, an anti-β3-integrin antibody inhibited ferric iron transport but not ferrous iron uptake. | [3][4] |
| Competitive Inhibition | Inhibited by Manganese (Mn2+) | Not inhibited by Manganese (Mn2+) | K562 cells | Manganese shared the ferrous iron uptake pathway but did not affect the cellular uptake of ferric iron. | [3][6][11] |
| Uptake Kinetics in Iron Deficiency | Significantly greater uptake than ferric iron | Enhanced uptake in deficiency, but less than ferrous iron | Rat duodenal loops | In situ experiments showed that the uptake of ferrous iron was significantly greater than that of ferric iron in both iron-replete and iron-deficient rats. | [13][14] |
Signaling and Transport Pathways
The distinct mechanisms for ferrous and ferric iron uptake are best understood by visualizing their respective pathways.
The uptake of ferrous iron is a direct process mediated by the DMT1 transporter. This transporter also facilitates the uptake of other divalent metals like manganese, leading to competitive inhibition.
Ferric iron uptake is more complex, with distinct pathways for transferrin-bound and non-transferrin-bound forms. The transferrin-dependent pathway involves receptor-mediated endocytosis, while the non-transferrin-bound pathway utilizes a different membrane protein complex.
Experimental Protocols
The differentiation and characterization of ferrous and ferric iron uptake pathways rely on specific experimental methodologies.
Radionuclide Uptake Assay
This is a fundamental technique to quantify the amount of iron taken up by cells over a specific period.[3]
Objective: To measure the cellular uptake of radiolabeled ferrous (55Fe or 59Fe) and ferric (59Fe) iron.
Methodology:
-
Cell Preparation: Culture cells (e.g., K562 or HEK293T) to the desired confluency.[3] Harvest and wash the cells with a serum-free buffer. Resuspend the cells to a concentration of approximately 1.5 x 10^6 cells/ml in a serum-free HEPES buffer.[3]
-
Preparation of Radiolabeled Iron:
-
Ferrous Iron (59Fe-ascorbate): Prepare a solution of 59FeCl3 and add a molar excess of a reducing agent like ascorbic acid to maintain the iron in the ferrous state.[15] For some experiments, 2-mercaptoethanol (B42355) (10^-4 M) can also be used.[3]
-
Ferric Iron (59Fe-citrate): Prepare a solution of 59FeCl3 and add a molar excess of sodium citrate (B86180) to form the ferric citrate complex.[4]
-
-
Uptake Experiment:
-
Washing: Stop the uptake by placing the cells on ice and wash them three times with a cold serum-free buffer to remove any unbound extracellular radioactivity.[3]
-
Measurement: Measure the radioactivity incorporated into the cells using a gamma counter.[3][15]
Experimental Workflow for Comparing Iron Uptake
The following diagram illustrates a typical workflow for experiments designed to compare ferrous and ferric iron uptake.
This workflow outlines the key steps from cell preparation to data analysis in a typical iron uptake experiment. Variations to this protocol, such as the inclusion of competitive inhibitors or blocking antibodies, can be introduced before the incubation step to probe the specificity of the uptake pathways.
Conclusion
The cellular uptake of ferrous and ferric iron proceeds through distinct and well-characterized pathways. Ferrous iron is primarily transported by DMT1, a pathway it shares with other divalent metals. In contrast, ferric iron uptake is mediated by the transferrin receptor for transferrin-bound iron and a β3-integrin/mobilferrin system for non-transferrin-bound iron. Understanding these separate mechanisms is fundamental for the development of novel therapeutic strategies targeting iron metabolism in various diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate these critical cellular processes.
References
- 1. Transferrin receptor 1-mediated iron uptake plays an essential role in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transferrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separate pathways for cellular uptake of ferric and ferrous iron | Scilit [scilit.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Transferrin receptor - Wikipedia [en.wikipedia.org]
- 11. [PDF] Separate pathways for cellular uptake of ferric and ferrous iron. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. "Uptake, Absorption, and Adsorption Kinetics of Ferrous and Ferric Iron" by Madhavi Ummadi [digitalcommons.usu.edu]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
A Comparative Guide to a Novel Ferrous Ion Sensor and Established Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel "turn-on" fluorescent sensor, referred to as Probe 1, against three well-established methods for the quantification of ferrous ions (Fe²⁺): the Ferrozine assay, the Bathophenanthroline (B157979) method, and Flame Atomic Absorption Spectroscopy (AAS). The information presented is designed to assist researchers in selecting the most appropriate method for their specific experimental needs, considering factors such as sensitivity, selectivity, and operational complexity.
Performance Comparison of Ferrous Ion Detection Methods
The following table summarizes the key performance characteristics of the novel fluorescent Probe 1 and the established analytical methods. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison under identical conditions.
| Feature | Novel Fluorescent Sensor (Probe 1) | Ferrozine Assay | Bathophenanthroline Assay | Flame Atomic Absorption Spectroscopy (AAS) |
| Principle | "Turn-on" fluorescence upon selective binding to Fe²⁺ | Colorimetric; formation of a magenta complex with Fe²⁺ | Colorimetric; formation of a red complex with Fe²⁺ | Atomic absorption; measures the absorption of light by free iron atoms in a flame |
| Limit of Detection (LOD) | 0.0363 µM[1] | ~0.2 µM | ~1.8 µM | ~0.07 µM (in water samples) |
| Linear Range | Not explicitly stated | Up to 1000 µg/dL (179 µM) | 0.1–1 ppm (1.8–18 µM) | 0.2 µM to 50 µM (in water samples) |
| Selectivity | High for Fe²⁺ over other metal ions like Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺[1] | Good; some interference from copper. | Good; potential interference from copper and other metals, but can be minimized. | High; generally low interference from other ions in the sample matrix. |
| Analysis Time | Rapid | ~10-15 minutes | ~15-20 minutes | Rapid per sample, but requires instrument setup and calibration |
| Instrumentation | Fluorescence Spectrophotometer | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | Atomic Absorption Spectrometer |
| Key Advantages | High sensitivity, "turn-on" response provides high contrast. | Well-established, reliable, and relatively inexpensive. | Good sensitivity and widely used. | High sensitivity and accuracy, considered a reference method. |
| Key Limitations | May require synthesis of the probe. | Potential for interference from other metals. | Requires extraction into an organic solvent. | Requires specialized and expensive instrumentation; not suitable for distinguishing between ferrous and ferric iron directly. |
Signaling Pathways and Experimental Workflows
Signaling Mechanism of the Novel Fluorescent Sensor (Probe 1)
The novel sensor, a diaminobenzophenone Schiff base, operates on a "turn-on" fluorescence mechanism. In its unbound state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) and C=N isomerization, which are non-radiative de-excitation pathways. Upon binding of Fe²⁺, these processes are inhibited, leading to a significant increase in fluorescence intensity.
Caption: Signaling mechanism of the "turn-on" fluorescent Probe 1.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a generalized workflow for the quantification of ferrous ions using a new sensor and its validation against established methods.
Caption: General workflow for the validation of a new this compound sensor.
Experimental Protocols
Novel Fluorescent Sensor (Probe 1) - Representative Protocol
This protocol is a representative procedure for the use of a Schiff base fluorescent probe for Fe²⁺ detection. Researchers should optimize concentrations and incubation times based on the specific probe and sample matrix.
-
Materials:
-
Stock solution of Probe 1 in a suitable organic solvent (e.g., DMSO).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Ferrous sulfate (B86663) (FeSO₄) or ferrous ammonium (B1175870) sulfate for standards.
-
Samples containing unknown Fe²⁺ concentrations.
-
Fluorescence spectrophotometer.
-
-
Procedure:
-
Prepare a series of standard Fe²⁺ solutions with known concentrations in the appropriate buffer.
-
Prepare a working solution of Probe 1 in the buffer. The final concentration should be optimized for the desired sensitivity.
-
In a cuvette, mix the sample or standard solution with the Probe 1 working solution.
-
Incubate the mixture for a predetermined time at room temperature to allow for the binding reaction to complete.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the Probe 1-Fe²⁺ complex.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.
-
Determine the Fe²⁺ concentration in the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Ferrozine Assay
-
Materials:
-
Ferrozine solution.
-
Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride or ascorbic acid) to reduce any Fe³⁺ to Fe²⁺ for total iron measurement.
-
Acetate (B1210297) buffer (pH ~4.5).
-
Ferrous standard solutions.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
To a known volume of sample or standard, add the acetate buffer.
-
For total iron determination, add the reducing agent and incubate to ensure complete reduction of Fe³⁺.
-
Add the Ferrozine solution and mix well.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance at 562 nm.
-
Construct a calibration curve and determine the concentration of Fe²⁺ in the samples.
-
Bathophenanthroline Assay
-
Materials:
-
Bathophenanthroline solution in ethanol (B145695) or methanol.
-
Reducing agent (e.g., hydroxylamine hydrochloride).
-
Acetate buffer (pH ~4.5).
-
Organic extraction solvent (e.g., isoamyl alcohol or n-hexane).
-
Ferrous standard solutions.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
To the sample or standard, add the acetate buffer and the reducing agent.
-
Add the bathophenanthroline solution and mix.
-
Add the organic extraction solvent and vortex thoroughly to extract the Fe²⁺-bathophenanthroline complex.
-
Allow the phases to separate.
-
Measure the absorbance of the organic phase at 533 nm.
-
Prepare a calibration curve and calculate the Fe²⁺ concentration in the samples.
-
Flame Atomic Absorption Spectroscopy (AAS)
-
Materials:
-
Certified iron standard solution.
-
Nitric acid (HNO₃) for sample preservation and digestion.
-
Deionized water.
-
Flame Atomic Absorption Spectrometer with an iron hollow cathode lamp.
-
-
Procedure:
-
Instrument Setup:
-
Install the iron hollow cathode lamp.
-
Set the wavelength to 248.3 nm.
-
Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates) according to the manufacturer's instructions.
-
Establish a stable air-acetylene flame.
-
-
Standard Preparation:
-
Prepare a series of iron standards by diluting the certified stock solution with deionized water containing a small amount of nitric acid.
-
-
Sample Preparation:
-
Acidify the samples with nitric acid to a pH below 2 to stabilize the iron.
-
If necessary, perform an acid digestion to bring all iron into solution for total iron measurement.
-
-
Measurement:
-
Aspirate a blank solution (acidified deionized water) to zero the instrument.
-
Aspirate the standards in order of increasing concentration to generate a calibration curve.
-
Aspirate the prepared samples and record their absorbance.
-
-
Analysis:
-
The instrument software will typically calculate the iron concentration in the samples based on the calibration curve. Ensure that the sample absorbances fall within the linear range of the calibration.
-
-
References
Distinguishing the Biological Roles of Ferrous vs. Ferric Iron: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Iron is an indispensable element for nearly all forms of life, playing a critical role in a vast array of physiological processes, from oxygen transport to DNA synthesis. Its biological utility is intrinsically linked to its ability to exist in two primary oxidation states: ferrous iron (Fe²⁺) and ferric iron (Fe³⁺). The subtle difference of a single electron dictates profound changes in the ion's chemical properties, which in turn defines its specific biological roles, metabolic pathways, and potential for toxicity. This guide provides an objective comparison of ferrous and ferric iron, supported by experimental data and methodologies, to illuminate the distinct functions of these two vital ions.
Physicochemical Properties: The Foundation of Biological Function
The disparate biological roles of ferrous and ferric iron are a direct consequence of their fundamental chemical differences. Fe²⁺ is the reduced form, while Fe³⁺ is the oxidized form. This distinction governs their solubility, redox potential, and ability to interact with biological molecules.
Table 1: Comparison of Physicochemical Properties of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron
| Feature | Ferrous Iron (Fe²⁺) | Ferric Iron (Fe³⁺) | Biological Significance |
| Oxidation State | +2 | +3 | Determines redox potential and reactivity. |
| Solubility (at neutral pH) | Relatively soluble | Highly insoluble; precipitates as hydroxides. | Dictates the necessity for chelation and specific transport proteins. Fe³⁺ must be bound to proteins like transferrin to remain soluble in blood. |
| Redox Behavior | Good reducing agent (donates an electron). | Good oxidizing agent (accepts an electron). | The Fe²⁺/Fe³⁺ redox cycle is central to the function of many enzymes (e.g., cytochromes) in electron transport chains. |
| Reactivity with H₂O₂ | Highly reactive (Fenton Reaction). | Does not directly participate in the Fenton Reaction. | Fe²⁺'s reactivity can generate toxic hydroxyl radicals, leading to oxidative stress and cell death (ferroptosis). |
| Color in Aqueous Solution | Pale green / colorless | Yellow / brown | Useful for in vitro chemical identification. |
Core Biological Processes: A Tale of Two Irons
The journey of iron through the body is a tightly regulated process of absorption, transport, storage, and utilization. At each step, the conversion between ferrous and ferric states is a critical checkpoint.
Iron Absorption: The Gateway into the Body
Dietary iron is absorbed in the duodenum, but its form dictates the mechanism of uptake.[1]
-
Ferric (Fe³⁺) Iron: The predominant form of non-heme iron in the diet, Fe³⁺ is insoluble at the neutral pH of the intestine.[1] To be absorbed, it must first be reduced to the more soluble Fe²⁺ form. This crucial reduction is carried out by a ferric reductase enzyme, duodenal cytochrome B (Dcytb), located on the apical surface of enterocytes.[1]
-
Ferrous (Fe²⁺) Iron: Once in the Fe²⁺ state (or if consumed as heme iron, which is more readily absorbed), it is transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[1][2]
This initial reduction step highlights the superior bioavailability of ferrous iron supplements over ferric forms in many formulations.
Iron Transport and Storage: A Tightly Controlled System
Once inside the cell, iron must be safely transported and stored to prevent toxicity.
-
Export: Ferrous iron (Fe²⁺) is exported from the enterocyte into the bloodstream via the transporter protein ferroportin.[1][3]
-
Oxidation for Transport: Immediately upon exit, Fe²⁺ is oxidized to ferric iron (Fe³⁺) by ferroxidases—hephaestin in the intestine or ceruloplasmin in other tissues.[4] This conversion is essential because the primary iron transport protein in the blood, transferrin , can only bind Fe³⁺.[5]
-
Systemic Regulation: The entire process is orchestrated by the hormone hepcidin (B1576463) , produced by the liver.[6] High iron levels stimulate hepcidin release. Hepcidin then binds to ferroportin, causing its degradation.[3][7] This blocks iron export from cells into the blood, thereby reducing systemic iron levels.[3][6]
-
Storage: For storage, iron is taken up by the protein ferritin . Fe²⁺ enters the ferritin shell, where it is oxidized to Fe³⁺ by the protein's own ferroxidase activity and stored as a solid mineral core, rendering it non-toxic.[4]
Cellular Utilization and Toxicity: The Double-Edged Sword
The redox activity of iron is central to its function but also its potential for harm.
-
Enzymatic Cofactor: The ability to cycle between Fe²⁺ and Fe³⁺ is fundamental for many heme and iron-sulfur cluster proteins involved in critical processes like cellular respiration (cytochromes) and DNA synthesis (ribonucleotide reductase).
-
The Fenton Reaction: Unchaperoned, "labile" ferrous iron (Fe²⁺) is potentially cytotoxic. It can react with hydrogen peroxide (H₂O₂), a byproduct of metabolism, to generate the highly destructive hydroxyl radical (•OH).[8][9] This process, known as the Fenton reaction, can inflict severe oxidative damage to lipids, proteins, and DNA, and is a key mechanism in the iron-dependent cell death pathway known as ferroptosis.[9][10] Ferric iron (Fe³⁺) is redox-inactive in this context and does not drive this damaging reaction.[11]
Comparative Data for Drug Development Professionals
The choice of iron salt in oral supplements is a critical consideration in treating iron-deficiency anemia, with direct implications for bioavailability and patient tolerance.
Table 2: Comparison of Common Oral Iron Formulations
| Formulation | Iron State | Typical Bioavailability | Key Clinical Considerations |
| Ferrous Sulfate (FS) | Ferrous (Fe²⁺) | High | Considered the standard due to high efficacy and low cost.[12] However, it is associated with a higher incidence of gastrointestinal side effects, potentially due to the generation of free radicals.[13] |
| Iron Polymaltose Complex (IPC) | Ferric (Fe³⁺) | Lower to Equivalent[12][14] | The complex allows for controlled iron uptake, leading to fewer gastrointestinal side effects and lower oxidative stress compared to ferrous sulfate.[13][15] Efficacy in raising hemoglobin can be slower in some cases.[12] |
Experimental Protocols: Distinguishing Fe²⁺ and Fe³⁺
Accurate quantification of ferrous and ferric iron in biological samples is essential for research. Two common methods are the colorimetric Ferrozine assay and solvent extraction followed by ICP-MS analysis.
Protocol: Ferrozine-Based Colorimetric Assay
This method relies on the chromogen Ferrozine, which forms a stable, magenta-colored complex specifically with Fe²⁺, with an absorbance maximum at 562 nm. Total iron can be determined by first reducing all Fe³⁺ to Fe²⁺.
Materials:
-
Ferrozine solution (e.g., in HEPES buffer).[16]
-
Reducing agent: Hydroxylamine hydrochloride or Ascorbic acid.[17]
-
Acid (e.g., HCl) for sample preservation.
-
Spectrophotometer or 96-well plate reader.
Procedure:
-
Sample Preparation: Collect and process samples (e.g., serum, cell lysate) under conditions that minimize auto-oxidation. Acidify to preserve the native Fe²⁺/Fe³⁺ ratio.
-
Fe²⁺ Measurement:
-
To an aliquot of the sample, add the Ferrozine solution.
-
Allow time for color development (e.g., 5-10 minutes).[17]
-
Measure absorbance at 562 nm (A₁). This corresponds to the initial Fe²⁺ concentration.
-
-
Total Iron (Fe²⁺ + Fe³⁺) Measurement:
-
To a separate, identical aliquot of the sample, add the reducing agent (e.g., ascorbic acid).[17]
-
Incubate to ensure complete reduction of Fe³⁺ to Fe²⁺ (e.g., 20-30 minutes).
-
Add the Ferrozine solution and allow for color development.
-
Measure absorbance at 562 nm (A₂). This corresponds to the total iron concentration.
-
-
Calculation:
-
Generate a standard curve using known concentrations of an Fe²⁺ standard.
-
Calculate [Fe²⁺] from A₁.
-
Calculate [Total Iron] from A₂.
-
Calculate [Fe³⁺] as: [Total Iron] - [Fe²⁺].
-
Protocol: Solvent Extraction and ICP-MS
This highly sensitive method is used for complex biological matrices and provides precise quantification. It involves the selective chelation and extraction of one iron species, followed by analysis of both the aqueous and organic phases.[18]
Materials:
-
Organic solvent (e.g., n-heptane).[18]
-
Chelating agent: bis(2-ethylhexyl) hydrogen phosphate (B84403) (HDEHP), which selectively binds Fe³⁺.[18]
-
Strong acid (e.g., 4M HCl) for back-extraction.[16]
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
Procedure:
-
Sample Collection: Collect and preserve the sample anaerobically and/or with acid to prevent changes in oxidation state.
-
Selective Extraction of Fe³⁺:
-
Add the HDEHP/n-heptane solution to the aqueous sample.
-
Mix vigorously (e.g., shake for 1 hour) to allow the HDEHP to selectively chelate and extract Fe³⁺ into the organic phase.[16]
-
Allow the phases to separate.
-
-
Phase Separation and Analysis:
-
Aqueous Phase: Carefully remove the aqueous (bottom) layer. This layer now contains only the original Fe²⁺. Analyze its iron concentration using ICP-MS.
-
Organic Phase: Take an aliquot of the organic (top) layer containing the Fe³⁺-HDEHP complex.
-
-
Back-Extraction of Fe³⁺:
-
Add a strong acid (e.g., 4M HCl) to the organic phase aliquot.
-
Mix to strip the Fe³⁺ from the chelator back into a new aqueous phase.
-
Analyze the iron concentration in this new acidic aqueous phase using ICP-MS. This value represents the original Fe³⁺ concentration.
-
-
Total Iron Verification (Optional): Analyze an aliquot of the original, unextracted sample by ICP-MS to confirm that [Total Iron] equals the sum of the measured [Fe²⁺] and [Fe³⁺].
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Hepcidin in Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. ovid.com [ovid.com]
- 8. Importance of Locations of Iron Ions to Elicit Cytotoxicity Induced by a Fenton-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fenton Reaction Damaging Effects on Biological Molecules: A Theoretical Study - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. dovepress.com [dovepress.com]
- 14. Equivalent bioavailability of iron from ferrous salts and a ferric polymaltose complex. Clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative bioavailability of ferric polymaltose and ferrous sulphate in iron‐deficient blood donors | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. atlas-medical.com [atlas-medical.com]
- 18. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ferrous Ion (Fe²⁺) Quantification: ICP-MS vs. Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of ferrous iron (Fe²⁺) is critical in numerous fields, from environmental science to drug development, due to its vital role in various biological and chemical processes. This guide provides an objective comparison of two primary analytical techniques for Fe²⁺ quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and the colorimetric Ferrozine (B1204870) assay. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
| Parameter | ICP-MS (with speciation techniques) | Ferrozine Assay (Colorimetric) |
| Principle | Separation of Fe²⁺ and Fe³⁺ followed by elemental detection and quantification based on mass-to-charge ratio. | Complexation of Fe²⁺ with Ferrozine to form a colored product, with concentration determined by absorbance. |
| Detection Limit | Low (µg/L or ppb range).[1][2] | Low to moderate (µg/L to mg/L or ppb to ppm range).[3][4] |
| Dynamic Range | Wide | Narrower, may require sample dilution. |
| Specificity | High for total iron; speciation requires hyphenated techniques (e.g., LC-ICP-MS, CE-ICP-MS).[1][5] | Highly specific for Fe²⁺. |
| Throughput | High for total iron; lower for speciation analysis. | High, amenable to microplate formats.[6] |
| Interferences | Isobaric and polyatomic interferences (e.g., from ArO⁺) require collision/reaction cells (CRC) or high-resolution instruments.[7][8][9] Matrix effects can also be a factor.[8] | Interference from other metal ions like Co(II) and Cu(I) can occur. High concentrations of Fe³⁺ may also interfere.[10] |
| Cost (Instrument) | High.[3][11] | Low (requires a spectrophotometer).[3] |
| Cost (Per Sample) | Moderate to high. | Low. |
| Sample Preparation | Often requires acid digestion for total iron. Speciation analysis requires careful sample handling to prevent redox changes. | Relatively simple, often involving direct addition of reagents. |
Experimental Workflow for Cross-Validation
A robust cross-validation workflow is essential to ensure the accuracy and comparability of results between ICP-MS and the Ferrozine assay. The following diagram outlines a typical experimental approach.
Detailed Experimental Protocols
Ferrous Ion Quantification using the Ferrozine Assay
This protocol is based on the reaction of Ferrozine with Fe²⁺ to form a stable magenta-colored complex with a maximum absorbance at 562 nm.[12]
Materials:
-
Ferrozine solution
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.9)[4]
-
Reducing agent (e.g., ascorbic acid or hydroxylamine) for total iron measurement[4]
-
Ferrous iron standard solution
-
Spectrophotometer or microplate reader
Procedure for Fe²⁺ Measurement:
-
Prepare a series of ferrous iron standards of known concentrations.
-
To a known volume of the sample (and standards), add the Ferrozine solution and buffer.
-
Allow the color to develop for a specified time (e.g., 5-10 minutes).[4]
-
Measure the absorbance of the samples and standards at 562 nm against a reagent blank.[13]
-
Construct a calibration curve from the standards and determine the Fe²⁺ concentration in the samples.
Procedure for Total Iron Measurement:
-
Prior to the addition of Ferrozine, add a reducing agent (e.g., ascorbic acid) to the sample to reduce all Fe³⁺ to Fe²⁺.[4]
-
Follow steps 2-5 of the Fe²⁺ measurement protocol.
-
The concentration of Fe³⁺ can be calculated by subtracting the Fe²⁺ concentration from the total iron concentration.[12]
This compound Speciation using Hyphenated ICP-MS Techniques
Direct measurement of ferrous ions by ICP-MS is not possible as the plasma converts all iron species to gaseous ions. Therefore, a separation technique such as Liquid Chromatography (LC) or Capillary Electrophoresis (CE) must be coupled with the ICP-MS.[1][5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Capillary Electrophoresis (CE) system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Appropriate column for iron speciation (for HPLC) or capillary (for CE)
General Procedure (LC-ICP-MS):
-
Prepare mobile phases and standards for Fe²⁺ and Fe³⁺.
-
Set up the LC-ICP-MS system, ensuring proper connection and synchronization between the two instruments.[5]
-
Inject the sample into the LC system. The different iron species will be separated on the column based on their interaction with the stationary phase.
-
The eluent from the LC column is introduced directly into the ICP-MS.
-
The ICP-MS detects and quantifies the iron isotopes as they elute from the column, allowing for the determination of the concentration of each iron species.[12]
Chemical Pathway: Ferrozine-Iron Complex Formation
The Ferrozine assay is based on a specific chemical reaction where three molecules of Ferrozine chelate one this compound.
Discussion and Recommendations
ICP-MS:
-
Strengths: ICP-MS offers high sensitivity and the ability to measure total iron concentration with high accuracy.[3][12] When coupled with a separation technique, it provides excellent capabilities for speciation analysis of both Fe²⁺ and Fe³⁺.[1][5] The technique is also less susceptible to interferences from colored or turbid samples that can affect colorimetric assays.
-
Limitations: The high cost of instrumentation is a significant barrier.[3][11] Speciation analysis can be complex, requiring careful method development to prevent the oxidation of Fe²⁺ during sample preparation and analysis.[5] Polyatomic interferences on iron isotopes (e.g., ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe⁺) are a known issue and require the use of collision/reaction cells or high-resolution instruments for accurate quantification.[14][8]
Ferrozine Assay:
-
Strengths: The Ferrozine assay is a cost-effective, simple, and rapid method for the specific quantification of Fe²⁺.[3] It is highly sensitive and can be adapted for high-throughput screening using microplates.[6]
-
Limitations: The assay can be prone to interferences from other metal ions and high concentrations of Fe³⁺.[10] The accuracy of the assay can be affected by the pH of the solution and the presence of strong chelating agents in the sample matrix.[6] For total iron determination, a reduction step is necessary, which adds an extra step to the protocol.
The choice between ICP-MS and the Ferrozine assay for this compound measurement depends on the specific research question, sample matrix, required sensitivity, and available budget.
-
For highly sensitive and accurate speciation analysis of both Fe²⁺ and Fe³⁺ in complex matrices, and where budget is not the primary constraint, hyphenated ICP-MS techniques are the gold standard .[1]
-
For routine, high-throughput, and cost-effective quantification of Fe²⁺ , the Ferrozine assay is an excellent and reliable alternative .[3]
It is highly recommended to perform a thorough method validation, including spike and recovery experiments, to ensure the accuracy of the chosen method for the specific sample type being analyzed.[1][2] Cross-validation of a subset of samples with an alternative method can provide additional confidence in the obtained results.
References
- 1. Frontiers | Iron Redox Speciation Analysis Using Capillary Electrophoresis Coupled to Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) [frontiersin.org]
- 2. Speciation of dissolved iron(II) and iron(III) in environmental water samples by gallic acid-modified nanometer-sized alumina micro-column separation and ICP-MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. atlas-medical.com [atlas-medical.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Capabilities of inductively coupled plasma mass spectrometry for the measurement of Fe isotope ratios - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 10. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. matarvattensektionen.se [matarvattensektionen.se]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Ferrous Ion Toxicity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic effects of ferrous ions, detailing experimental data and underlying mechanisms.
This guide provides an objective comparison of ferrous ion (Fe²⁺) toxicity in various cell lines, supported by experimental data. Understanding the differential sensitivity of cell types to iron-induced toxicity is crucial for advancing research in areas such as cancer therapy, neurodegenerative diseases, and toxicology. Ferrous ions, while essential for numerous cellular processes, can become toxic at elevated concentrations, primarily through the induction of a unique form of iron-dependent cell death known as ferroptosis.
Quantitative Analysis of this compound Cytotoxicity
The following table summarizes the cytotoxic effects of ferrous ions on different cell lines. It is important to note that direct comparative studies are limited, and experimental conditions such as the specific ferrous salt used, exposure time, and viability assay can influence the observed toxicity.
| Cell Line | Tissue of Origin | Iron Compound | Exposure Time | Cytotoxicity Measurement (IC50 or % Viability) | Reference |
| Caco-2 | Human Colon Adenocarcinoma | Ferrous Sulfate (B86663) | 2 hours | No significant toxicity observed up to 200 µM | [1] |
| This compound (Fe²⁺) | 22-24 hours | Increased toxicity observed at >1.5 mM | [2] | ||
| K562 | Human Chronic Myelogenous Leukemia | Ferrous Sulfate | 48 hours | Growth inhibition observed at 16-125 µM (MTS assay showed paradoxical results) | [3][4] |
| T47D | Human Breast Carcinoma | Ferrous Sulfate | 48 hours | Dose-dependent growth inhibition; cytotoxic at 1000 µM (MTT assay) | [3][5] |
| SH-SY5Y | Human Neuroblastoma | This compound (Fe²⁺) | Not Specified | More toxic than ferric (Fe³⁺) ions, leading to cellular disintegration | [6] |
| A549 | Human Lung Carcinoma | Iron Oxide Nanoparticles | Not Specified | No cytotoxic effects observed with iron oxide nanoparticles alone | [7] |
| HepG2 | Human Liver Carcinoma | Nickel Ferrite (B1171679) Nanoparticles | Not Specified | Dose-dependent cytotoxicity observed with nickel ferrite nanoparticles | [8] |
| MCF-7 | Human Breast Adenocarcinoma | Nickel Ferrite Nanoparticles | Not Specified | Dose-dependent cytotoxicity observed with nickel ferrite nanoparticles | [8] |
Note: The data presented highlights the variability in cellular responses to ferrous ions and the need for standardized experimental protocols for direct comparison. The lack of consistent IC50 values for ferrous sulfate across multiple cell lines in the literature necessitates a nuanced interpretation of its toxicity.
Key Signaling Pathways in this compound Toxicity
This compound-induced cell death is primarily mediated by a regulated form of necrosis called ferroptosis. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. Below are diagrams illustrating the central signaling pathway of ferroptosis and a general workflow for assessing cytotoxicity.
Caption: The Ferroptosis Signaling Pathway.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Logical relationship of key events in ferroptosis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, MCF-7, Caco-2, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare a stock solution of ferrous sulfate (FeSO₄) in sterile water or serum-free medium. Further dilute the stock solution to desired concentrations (e.g., ranging from 10 µM to 2000 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of ferrous sulfate. Include a vehicle control (medium without ferrous sulfate).
-
Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[9]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment incubation period, add 10-20 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined from the dose-response curve.[10]
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Treatment: Treat cells with ferrous sulfate as described above.
-
Probe Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
References
- 1. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells | MDPI [mdpi.com]
- 2. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical proliferative potential of iron (II) sulphate on cancer cells after the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies on the cytotoxic effects induced by iron oxide nanoparticles in cancerous and noncancerous human lung cells subjected to an alternating magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic response of nickel ferrite nanoparticles in human liver HepG2 and breast MFC-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Ferrous Ion and Other Transition Metals
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and environmentally benign catalysts is a cornerstone of modern chemical research and industrial processes. First-row transition metals, owing to their abundance and versatile redox properties, are attractive alternatives to precious metal catalysts. Among these, the ferrous ion (Fe²⁺) holds a prominent position due to its low toxicity and significant catalytic activity in a variety of reactions, from advanced oxidation processes to intricate organic syntheses. This guide provides an objective comparison of the catalytic efficiency of this compound with other transition metals, supported by experimental data, detailed methodologies, and visual representations of catalytic processes.
Fenton and Fenton-Like Reactions: A Core Application
A primary area where this compound catalysis is extensively studied is in Fenton and photo-Fenton reactions, which are advanced oxidation processes used for the degradation of recalcitrant organic pollutants in wastewater.[1] These reactions rely on the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂), catalyzed by a transition metal ion.
Quantitative Comparison of Catalytic Performance
The efficiency of different transition metal catalysts in Fenton-like processes can be evaluated by comparing key performance indicators such as the percentage of pollutant removal. The following table summarizes the comparative performance of Fe²⁺, Fe³⁺, and Cu²⁺ in the degradation of adsorbable organic halides (AOX) from pulp bleaching wastewater.
| Catalyst Composition (molar ratio) | Fenton Process (% AOX Removal) | Photo-Fenton Process (% AOX Removal) |
| 100% Fe²⁺ | ~78% | ~78% |
| 75% Fe²⁺ : 25% Cu²⁺ | ~75% | ~65% |
| 50% Fe²⁺ : 50% Cu²⁺ | ~72% | ~55% |
| 25% Fe²⁺ : 75% Cu²⁺ | ~60% | ~45% |
| 100% Cu²⁺ | ~40% | ~42% |
| 100% Fe³⁺ | (Significantly lower than Fe²⁺) | (Performance improves with photo-assistance but still generally lower than Fe²⁺) |
Data adapted from a study on the treatment of pulp bleaching wastewater.[1]
Key Observations:
-
Superiority of Fe²⁺: In both Fenton and photo-Fenton processes under acidic conditions, Fe²⁺ demonstrates significantly higher catalytic performance compared to Cu²⁺, achieving approximately double the AOX removal when used as the sole catalyst.[1]
-
Effect of Cu²⁺ Co-catalyst: In the Fenton process, up to 50% of Fe²⁺ can be replaced by Cu²⁺ without a significant loss of catalytic activity.[1] However, in the photo-Fenton process, the efficiency decreases more noticeably with increasing proportions of Cu²⁺, suggesting that the photolytic regeneration of Cu²⁺ is less effective than that of Fe²⁺.[1]
-
Fe²⁺ vs. Fe³⁺: Ferrous iron (Fe²⁺) is a more cost-effective and efficient catalyst than ferric iron (Fe³⁺) in Fenton reactions.[1]
Carbon-Carbon Coupling Reactions
Beyond oxidation reactions, iron catalysts are increasingly being explored for C-C bond formation, a fundamental transformation in organic synthesis. While palladium has traditionally dominated this field, the cost and toxicity of precious metals have driven the search for alternatives.[2] Iron, along with copper, has emerged as a promising, more sustainable option.
Iron-catalyzed cross-coupling reactions often proceed efficiently with organomagnesium reagents (Grignard reagents) and can be effective with alkyl halides, which are challenging substrates for palladium catalysts. For instance, iron(III) chloride (FeCl₃) has been successfully used to catalyze the coupling of organomagnesium reagents with alkynyl bromides. Similarly, copper catalysts have a long history in C-C coupling, with well-established reactions like the Sonogashira coupling (often in conjunction with palladium).
A direct quantitative comparison of catalytic efficiency in C-C coupling is complex due to the wide variety of reaction conditions, ligands, and substrates employed. However, a general trend is that iron catalysts can be highly effective, particularly for specific substrate classes, and offer a significant cost advantage over precious metals.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments to assess and compare the catalytic efficiency of transition metal ions.
Experimental Protocol for Comparing Catalytic Activity in Fenton-Like Reactions
This protocol outlines a representative procedure for comparing the degradation of a model pollutant using Fe²⁺ and other transition metal ions as catalysts in a Fenton-like process.
1. Materials and Reagents:
-
Model pollutant solution (e.g., Methylene Blue, 10 mg/L)
-
Catalyst stock solutions (e.g., 0.1 M FeSO₄·7H₂O, 0.1 M CuSO₄·5H₂O, etc.)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
2. Experimental Setup:
-
Batch reactor (e.g., 250 mL glass beaker)
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis spectrophotometer
3. Procedure:
-
Reaction Preparation: Add 100 mL of the model pollutant solution to the batch reactor. Adjust the initial pH of the solution to the desired value (typically pH 3-4 for Fenton reactions) using H₂SO₄ or NaOH.
-
Catalyst Addition: Add the required volume of the catalyst stock solution to achieve the desired final concentration (e.g., 10 mg/L). Stir the solution for 5 minutes to ensure homogeneity.
-
Initiation of Reaction: Add the specified amount of H₂O₂ to the reactor to initiate the degradation reaction. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 3 mL aliquot from the reactor. Immediately quench the reaction in the aliquot by adding a small amount of a radical scavenger (e.g., a few drops of methanol (B129727) or a crystal of sodium sulfite) to stop further degradation.
-
Analysis: Measure the absorbance of the quenched sample at the wavelength of maximum absorbance for the model pollutant using the UV-Vis spectrophotometer. Use deionized water as a blank.
-
Data Analysis: Calculate the concentration of the pollutant at each time point using a pre-established calibration curve. Determine the percentage of degradation over time. The initial reaction rate can be calculated from the slope of the concentration versus time plot at the beginning of the reaction.
4. Comparison:
-
Repeat the experiment under identical conditions using different transition metal catalysts (e.g., Cu²⁺, Co²⁺, Mn²⁺) at the same molar concentration as Fe²⁺.
-
Compare the degradation profiles and initial reaction rates to determine the relative catalytic efficiency.
Visualizing Catalytic Processes
Diagrams are powerful tools for understanding complex chemical transformations. The following visualizations, created using the DOT language, illustrate a generic catalytic cycle for a transition metal-catalyzed oxidation and a typical experimental workflow for comparing catalyst performance.
Catalytic Cycle for Metal-Catalyzed Oxidation
Caption: A simplified catalytic cycle for the oxidation of a substrate (RH) by a transition metal catalyst (Mⁿ⁺) and hydrogen peroxide.
Experimental Workflow for Catalyst Comparison
References
A Researcher's Guide to Commercial Ferrous Ion (Fe²⁺) Assay Kits
Performance Characteristics of Commercial Ferrous Ion Assay Kits
The performance of various commercially available this compound assay kits is summarized below. The data presented is based on information provided by the manufacturers and should be considered in the context of your specific experimental needs, including sample type, expected ferrous iron concentration, and available laboratory equipment.
| Kit Name (Catalog No.) | Manufacturer | Detection Method | Detection Range | Sensitivity | Sample Types | Assay Time |
| Iron Assay Kit (ab83366) | Abcam | Colorimetric (Ferene-based) | 8 µM - 200 µM | < 8 µM | Biological Samples | 1.5 hours |
| Ferrous Iron (Fe2+) Assay Kit (NBP3-25791) | Novus Biologicals | Colorimetric | 1.43 µM - 358.1 µM (0.08 - 20 mg/L) | 1.43 µM (0.08 mg/L) | Not Specified | Not Specified |
| Ferrous Iron (Fe2+) Assay Kit (NBP3-25796) | Novus Biologicals | Colorimetric | 0.4 µM - 50 µM | 0.4 µM | Serum, Animal and Plant Tissue | Not Specified |
| Ferrous Iron assay kit (MBS2567951) | MyBioSource | Colorimetric | 0.4 µM - 50 µM | 0.4 µM | Serum, Cells, Animal and Plant Tissue | Not Specified |
| Iron Assay Kit (Colorimetric) | RayBiotech | Colorimetric | 3.91 µM - 250 µM | 0.27 µM | Plasma, Serum, Cell Lysates | ~30 minutes |
| Iron Colorimetric Assay Kit (Ferrozine Method) | AdipoGen Life Sciences | Colorimetric (FerroZine) | Not Specified | Not Specified | Not Specified | Not Specified |
| Iron Colorimetric Assay Kit | APExBIO | Colorimetric (Ferene S) | 8 µM - 400 µM | Not Specified | Various Biological Samples | ~1 hour |
| Ferrous Iron Colorimetric Assay Kit (E-BC-K773-M) | Elabscience | Colorimetric | Not Specified | Not Specified | Serum, Tissue | Not Specified |
| Cell Ferrous Iron Colorimetric Assay Kit (EEA008) | Thermo Fisher Scientific | Colorimetric | Not Specified | Not Specified | Cell Samples | Not Specified |
| Ferrous Iron Chelating (FIC) Assay Kit | Zen-Bio | Colorimetric (Ferrozine) | Not Specified | Not Specified | Not Specified | ~20 minutes |
Disclaimer: The data in this table is compiled from the manufacturers' product datasheets. Performance may vary under different experimental conditions. It is recommended to consult the product manual for the most accurate and up-to-date information.
Experimental Principles and Protocols
The majority of the compared kits employ a colorimetric detection method. The fundamental principle involves the reaction of ferrous ions (Fe²⁺) with a chromogenic probe to produce a colored complex. The intensity of the color, which is directly proportional to the Fe²⁺ concentration, is then measured using a microplate reader at a specific wavelength, typically between 560 nm and 593 nm.[1][4][5]
Generalized Experimental Workflow
The following is a generalized protocol for a typical colorimetric this compound assay. Specific details such as reagent volumes, incubation times, and sample preparation steps will vary between kits, and the manufacturer's protocol should always be followed.
-
Sample Preparation : Prepare samples (e.g., serum, tissue homogenates, cell lysates) as per the kit's instructions.[1][6] This may involve dilution, homogenization, or centrifugation.[1][6]
-
Standard Curve Preparation : Prepare a series of standards with known ferrous iron concentrations.[1] These will be used to generate a standard curve for quantifying the iron concentration in the samples.
-
Assay Reaction :
-
Incubation : Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a designated period to allow for color development.[1][5]
-
Measurement : Measure the absorbance of each well at the recommended wavelength (e.g., 593 nm) using a microplate reader.[1][5]
-
Data Analysis : Subtract the blank reading from all measurements. Plot the standard curve and determine the ferrous iron concentration of the samples based on their absorbance values.
Visualizing the Process
To better understand the experimental process and the underlying detection principle, the following diagrams have been generated.
References
Stability Showdown: Ferrous (Fe2+) vs. Ferric (Fe3+) Ions Under Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding Iron Ion Stability in Biological Systems
The redox state of iron, toggling between its ferrous (Fe2+) and ferric (Fe3+) forms, is a linchpin in a vast array of physiological processes, from oxygen transport to cellular respiration. However, this same redox activity renders iron a potential catalyst for oxidative damage. For researchers in drug development and the life sciences, a nuanced understanding of the relative stability of these two ionic states under physiological conditions is paramount for designing effective therapies and interpreting experimental data. This guide provides an objective comparison of ferrous and ferric ion stability, supported by experimental data and detailed methodologies.
At a Glance: Key Physicochemical and Physiological Differences
| Property | Ferrous (Fe2+) | Ferric (Fe3+) | Physiological Significance |
| Electron Configuration | [Ar] 3d⁶[1][2] | [Ar] 3d⁵[1][2] | The half-filled d-orbital of Fe3+ imparts greater electronic stability in a vacuum.[2][3][4] |
| Solubility at Neutral pH | Relatively higher | Lower; prone to hydrolysis and precipitation as ferric hydroxide.[5] | Fe2+ is more bioavailable for absorption in the gut, while Fe3+ requires reduction. |
| Redox Potential (E₀' for Fe³⁺/Fe²⁺) | Acts as a reducing agent | Acts as an oxidizing agent | The cellular redox environment dictates the predominant iron species. |
| Interaction with O₂ | Readily oxidized to Fe3+ | More stable in the presence of oxygen | This rapid oxidation of Fe2+ can lead to the formation of reactive oxygen species (ROS). |
| Biological Transport | Transported across membranes by proteins like DMT1 | Binds to transferrin in the blood for transport. | Specific transport mechanisms exist for each oxidation state. |
| Role in Fenton Reaction | Reacts with H₂O₂ to produce hydroxyl radicals | Can be reduced to Fe2+, perpetuating the cycle | Fe2+ is the key initiator of this damaging reaction. |
The Decisive Factor: The Physiological Environment
While the electronic configuration of Fe3+ suggests inherent stability, the physiological milieu dramatically shifts the equilibrium. The stability of ferrous versus ferric ions is not absolute but is critically dependent on the specific conditions of the surrounding biological compartment, including pH, redox potential, and the presence of chelating molecules.
Redox Potential of Cellular Compartments
The redox potential (E'₀) of a biological compartment provides a measure of its tendency to accept or donate electrons, thereby influencing the Fe2+/Fe3+ ratio. Different cellular and extracellular environments maintain distinct redox potentials.
| Compartment | Typical Redox Potential (mV) | Predominant Iron State | Implication |
| Blood Plasma | Oxidizing | Fe3+ (bound to transferrin) | Minimizes free Fe2+ and its potential for Fenton chemistry. |
| Cytoplasm | Reducing (-220 to -298 mV)[6] | Fe2+ | Favors the availability of Fe2+ for incorporation into enzymes and other proteins. |
| Mitochondria | Highly Reducing (-280 to -330 mV)[6] | Fe2+ | Essential for the function of iron-sulfur cluster-containing proteins in the electron transport chain. |
| Endoplasmic Reticulum | Oxidizing | Fe3+ | Facilitates the proper folding and disulfide bond formation of proteins. |
The reducing environment of the cytoplasm and mitochondria helps maintain iron in its ferrous state, which is essential for its role as a cofactor in numerous enzymes. Conversely, the oxidizing environment of the blood plasma, facilitated by the ferroxidase activity of ceruloplasmin, ensures that iron is transported in the more inert ferric form, tightly bound to transferrin.
The Influence of Biological Ligands
The stability of ferrous and ferric ions is also profoundly influenced by their coordination with various biological ligands. The stability constant (log K) quantifies the affinity of a metal ion for a ligand.
| Ligand | Ferrous (Fe2+) log K | Ferric (Fe3+) log K | Significance |
| Citrate | ~4.4 | ~11.4[7] | Fe3+ forms a more stable complex with citrate, a key intermediate in metabolism. |
| ATP | ~4.5 | ~11.0 | The high affinity of Fe3+ for ATP can impact cellular energy metabolism. |
| Cysteine | ~6.2 | ~10.5[8] | The differential binding affinities can influence protein structure and function. |
| Histidine | ~7.0 | ~12.0 | Important for iron coordination in various proteins, including hemoglobin. |
Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented are approximate and for comparative purposes.
The higher stability constants of Fe3+ with many biological ligands indicate that in the presence of these molecules, the ferric state is often favored. This chelation can prevent iron from participating in deleterious reactions.
The Dark Side of Ferrous Iron: The Fenton Reaction
Under physiological conditions, the presence of free ferrous iron is tightly controlled due to its ability to participate in the Fenton reaction, a major source of cytotoxic hydroxyl radicals (•OH).
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
While a definitive rate constant for this reaction at precisely pH 7.4 and 37°C is difficult to pinpoint from the literature due to the complexity of the cellular environment, studies have shown a significant pH dependence. The rate of the Fenton reaction is known to increase as the pH approaches neutral. This underscores the critical importance of cellular mechanisms that keep ferrous iron sequestered or rapidly oxidized to the less reactive ferric form.
Experimental Protocols for Assessing Iron Oxidation State
Accurate determination of the ferrous to ferric iron ratio is crucial for research in this field. Below are detailed protocols for two common colorimetric assays.
Ferrozine Assay for Total and Ferrous Iron
This method relies on the formation of a stable, colored complex between ferrous iron and the chromogenic agent Ferrozine.
Materials:
-
Ferrozine solution (e.g., 10 mM in water)
-
Reducing agent (e.g., 0.5 M ascorbic acid or hydroxylamine)
-
Iron standards (FeCl₂ for ferrous, FeCl₃ for total iron)
-
Buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5)
-
Spectrophotometer
Procedure for Ferrous Iron (Fe2+):
-
Prepare samples and standards in the acetate buffer.
-
To 1 mL of sample or standard, add 100 µL of Ferrozine solution.
-
Mix and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
Construct a standard curve using the ferrous iron standards and determine the concentration of Fe2+ in the samples.
Procedure for Total Iron (Fe2+ + Fe3+):
-
Prepare samples and standards in the acetate buffer.
-
To 1 mL of sample or standard, add 100 µL of the reducing agent.
-
Mix and incubate at room temperature for 10 minutes to ensure all Fe3+ is reduced to Fe2+.
-
Add 100 µL of Ferrozine solution.
-
Mix and incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 562 nm.
-
Construct a standard curve using the total iron standards and determine the total iron concentration.
Calculation of Ferric Iron (Fe3+): [Fe3+] = [Total Iron] - [Fe2+]
Bathophenanthroline (B157979) Assay for Ferrous Iron
This assay is highly specific for ferrous iron and is often used as a reference method.
Materials:
-
Bathophenanthroline solution (e.g., 0.1% in ethanol)
-
Reducing agent (e.g., 0.5 M ascorbic acid) - for total iron measurement
-
Iron standards (FeCl₂)
-
Buffer (e.g., 0.2 M acetate buffer, pH 4.5)
-
Spectrophotometer
Procedure for Ferrous Iron (Fe2+):
-
To 1 mL of sample or standard, add 0.5 mL of bathophenanthroline solution.
-
Add 0.5 mL of acetate buffer.
-
Mix and allow the color to develop for 15 minutes.
-
Measure the absorbance at 535 nm.
-
Determine the Fe2+ concentration from a standard curve.
For total iron determination, a pre-incubation step with a reducing agent is required, similar to the Ferrozine assay.
Visualizing Iron Homeostasis and Experimental Workflow
To aid in the conceptualization of these complex processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overview of dietary iron absorption and transport.
Caption: The Fenton reaction pathway leading to oxidative stress.
Caption: Workflow for quantifying ferrous and ferric iron.
Conclusion
In the intricate landscape of physiological chemistry, the stability of ferrous and ferric ions is a dynamic interplay of their intrinsic electronic properties and the powerful influence of the local biological environment. While Fe3+ is electronically more stable in isolation, the reducing conditions within cells favor the existence of Fe2+, making it readily available for its metabolic functions. However, this bioavailability comes at the cost of potential toxicity via the Fenton reaction. Consequently, a sophisticated network of proteins has evolved to chaperone, transport, and store iron, carefully managing its oxidation state to harness its benefits while mitigating its risks. For researchers, a thorough appreciation of these delicate balances is essential for the rational design of therapeutic interventions that target iron metabolism and for the accurate interpretation of experimental findings.
References
- 1. chemistry1.quora.com [chemistry1.quora.com]
- 2. Out of `Fe^(2+)` and `Fe^(3+)` ions, which is more stable ? [allen.in]
- 3. quora.com [quora.com]
- 4. physicsforums.com [physicsforums.com]
- 5. journal.r-project.org [journal.r-project.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Ferrous Ion as a Biomarker for Parkinson's Disease: A Comparative Guide
An in-depth analysis of the validation and comparative performance of ferrous ion measurements in the diagnosis and monitoring of Parkinson's Disease.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the emerging role of this compound (Fe2+) as a biomarker for Parkinson's Disease (PD). It objectively compares its performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound in Parkinson's Disease
Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. A growing body of evidence points to the accumulation of iron in this specific brain region as a key feature of PD pathology.[1][2] This abnormal iron accumulation, particularly in the ferrous (Fe2+) state, is believed to contribute to oxidative stress and neuronal cell death through a process known as ferroptosis.[3] Consequently, the accurate measurement of brain iron, and by extension this compound levels, has emerged as a promising biomarker for the disease.
Performance Comparison of this compound with Other Biomarkers
The validation of a biomarker relies on its ability to accurately and reliably distinguish between healthy individuals and those with the disease, as well as its potential to track disease progression. The primary method for non-invasively measuring brain iron is through Magnetic Resonance Imaging (MRI), specifically using a technique called Quantitative Susceptibility Mapping (QSM).[4][5]
Below is a summary of the performance of brain iron measurement (via QSM) compared to other established and emerging biomarkers for Parkinson's Disease.
| Biomarker | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Advantages | Key Limitations |
| Brain Iron (Substantia Nigra) | MRI (QSM) | ~80-95% | ~80-95% | ~0.85-0.95 | Non-invasive, provides regional specificity, potential to track disease progression. [4][5] | Standardization of QSM protocols is ongoing, potential for confounding by other factors affecting magnetic susceptibility. |
| Dopamine Transporter Scan (DaT-SPECT) | Single-Photon Emission Computed Tomography (SPECT) | ~85-95% | ~80-90% | ~0.90-0.95 | Well-established, high accuracy for dopaminergic deficit. | Invasive (requires injection of a radioactive tracer), expensive, less effective in early disease stages. |
| α-Synuclein (in CSF) | Lumbar Puncture and Immunoassay | ~70-85% | ~60-80% | ~0.75-0.85 | Directly measures a key pathological protein. | Invasive, concentrations can vary, overlap with other synucleinopathies. |
| Clinical Assessment (UPDRS) | Neurological Examination | Variable | Variable | Not Applicable | Non-invasive, provides a comprehensive assessment of motor symptoms. | Subjective, dependent on clinician experience, less sensitive in early stages. |
Experimental Protocols
Quantitative Susceptibility Mapping (QSM) for Brain Iron Measurement
Objective: To non-invasively quantify the magnetic susceptibility of brain tissue, which is linearly correlated with iron concentration.
Methodology:
-
Data Acquisition:
-
A 3D multi-echo gradient-recalled echo (GRE) MRI sequence is acquired on a 3T or 7T MRI scanner.
-
Key parameters include: repetition time (TR), multiple echo times (TEs), flip angle, and spatial resolution.
-
-
Phase Processing:
-
The raw phase images from the GRE sequence are unwrapped to correct for phase aliasing.
-
Background field removal is performed to eliminate phase variations originating from outside the brain. This is a critical step and can be achieved using various algorithms (e.g., SHARP, V-SHARP, PDF).
-
-
Susceptibility Map Reconstruction:
-
The processed tissue phase map is used to solve the inverse problem to calculate the underlying magnetic susceptibility distribution. This is typically done using algorithms like Streaking Artifact Reduction for QSM (STAR-QSM) or Morphology Enabled Dipole Inversion (MEDI).
-
-
Region of Interest (ROI) Analysis:
-
Anatomical brain images (e.g., T1-weighted) are used to define regions of interest, such as the substantia nigra.
-
The mean susceptibility value within the ROI is calculated and used as a measure of iron concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Iron-Mediated Neurodegeneration in Parkinson's Disease
Caption: Iron's role in Parkinson's neurodegeneration.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating a novel biomarker.
Conclusion
The measurement of this compound and total iron in the substantia nigra through QSM presents a highly promising, non-invasive biomarker for Parkinson's Disease. Its performance is comparable to more established, invasive methods, and it offers the significant advantage of providing insights into the underlying pathological processes of the disease. While further standardization of QSM techniques is necessary for widespread clinical adoption, the existing evidence strongly supports its continued investigation and development as a key tool in the diagnosis, monitoring, and development of novel therapies for Parkinson's Disease.
References
- 1. The role of iron in brain ageing and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of iron in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Imaging of Cerebral Iron as an Emerging Marker for Brain Aging, Neurodegeneration, and Cerebrovascular Diseases | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
confirming the role of ferrous ion in a specific signaling pathway through knockout studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the critical role of ferrous ion (Fe²⁺) in the ferroptosis signaling pathway. The comparisons are based on knockout (KO) studies of key regulatory proteins, offering insights into the molecular mechanisms governing this iron-dependent form of programmed cell death. Ferroptosis is characterized by the lethal accumulation of lipid peroxides, a process catalyzed by ferrous ions, and is implicated in a range of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2][3] Understanding the signaling cascades that control intracellular this compound availability is paramount for developing targeted therapeutic interventions.
Comparative Analysis of Key Gene Knockout Models in Ferroptosis
Knockout studies targeting genes that regulate iron metabolism and antioxidant defenses have been instrumental in elucidating the indispensable role of ferrous ions in executing the ferroptosis pathway. Below is a summary of findings from studies on two critical regulatory proteins: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Adaptor-Associated Kinase 1 (AAK1).
Data Summary: Nrf2 vs. AAK1 Knockout
| Parameter | Wild-Type (Control) | Nrf2 Knockout (KO) | AAK1 Knockout (KO) |
| Intracellular this compound (Fe²⁺) Level | Baseline | Significantly Decreased[4] | Baseline levels maintained, but influx/mobilization upon stimulus is blocked[1] |
| Transferrin Receptor 1 (TfR1) Expression | Baseline expression, imports iron | Significantly Decreased[4] | Not reported as directly altered |
| Glutathione Peroxidase 4 (GPX4) Expression | Baseline expression, inhibits lipid peroxidation | Significantly Increased[4] | Not reported as directly altered, but KO confers resistance to GPX4 inhibitors |
| Susceptibility to Ferroptosis (e.g., by RSL3, Erastin, Cisplatin) | Susceptible | Resistant[4] | Resistant[1] |
| Lipid Peroxidation | Occurs upon induction | Inhibited[4] | Inhibited[1] |
| Primary Mechanism of Action | Normal iron homeostasis and antioxidant response | Reduced iron uptake and enhanced antioxidant capacity[4] | Blocked iron trafficking and mobilization from endolysosomal pathways[1] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the ferroptosis pathway, the experimental approach used to validate the role of key proteins, and the underlying logic of knockout studies.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crosstalk effect between ferrous and other ions metabolism in ferroptosis for therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 Knockout Affected the Ferroptosis Signaling Pathway against Cisplatin-Induced Hair Cell-Like HEI-OC1 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different methods for ferrous ion quantification in environmental samples
The accurate quantification of ferrous iron (Fe²⁺) in environmental samples is crucial for a wide range of scientific disciplines, from environmental chemistry and geochemistry to materials science and drug development. The speciation of iron between its ferrous (Fe²⁺) and ferric (Fe³⁺) states dictates its solubility, bioavailability, and reactivity, influencing processes such as nutrient cycling, contaminant transport, and oxidative stress. This guide provides an objective comparison of common methods for Fe²⁺ quantification, offering detailed experimental protocols, performance data, and workflow visualizations to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Key Methods
The selection of an analytical method for ferrous ion quantification depends on factors such as the required sensitivity, the sample matrix, potential interfering substances, and available instrumentation. The following table summarizes the key performance characteristics of three widely used methods: 1,10-Phenanthroline (B135089) Spectrophotometry, Ferrozine (B1204870) Spectrophotometry, and Potassium Dichromate Titration.
| Feature | 1,10-Phenanthroline Method | Ferrozine Method | Potassium Dichromate Titration |
| Principle | Forms an orange-red complex with Fe²⁺ for spectrophotometric measurement.[1][2] | Forms a stable purple complex with Fe²⁺ for spectrophotometric measurement.[3] | Redox titration where Fe²⁺ is oxidized by a standard solution of K₂Cr₂O₇.[4] |
| Wavelength (λmax) | 508 - 510 nm[5][6] | 562 nm[3] | Not Applicable |
| Molar Absorptivity | ~11,100 M⁻¹cm⁻¹[5] | ~27,900 M⁻¹cm⁻¹ (Higher sensitivity) | Not Applicable |
| Detection Limit | ~10 µg/L (with 5 cm cell)[1] | Can reach nanomolar (sub-µg/L) levels.[7] | Typically in the mg/L (ppm) range; not suitable for trace analysis. |
| Optimal pH Range | 3 - 9 (rapid development at 2.9-3.5)[1][8] | 4 - 9 | Strongly acidic medium (H₂SO₄ and H₃PO₄).[4] |
| Key Advantages | Stable color complex, well-established, reliable.[5] | High sensitivity, rapid color development.[3] | No spectrophotometer required, classic analytical technique.[4] |
| Key Disadvantages | Moderate sensitivity, potential for numerous metal interferences.[1][9] | Potential for interference from Fe³⁺ over time and photosensitivity.[10][11] | Low sensitivity, interference from other redox-active species.[4] |
| Common Interferences | Oxidizing agents, CN⁻, NO₂⁻, phosphates, Cr, Zn, Cu, Co, Ni.[1][9] | Cu, Co, Ni, Cr, high concentrations of dissolved organic matter.[11][12] | Other oxidizing and reducing agents present in the sample. |
Method 1: 1,10-Phenanthroline Spectrophotometry
This is one of the most established and widely used methods for iron determination. Three molecules of 1,10-phenanthroline chelate a single this compound, forming a stable orange-red complex that is measured spectrophotometrically.[1] To determine total iron, a reducing agent is first added to convert any Fe³⁺ to Fe²⁺.[8]
Experimental Workflow: 1,10-Phenanthroline Method
Detailed Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water.[2] Add 2.5 mL of concentrated sulfuric acid, and dilute to 1.0 L in a volumetric flask.[5]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[5]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[5]
-
Sodium Acetate Buffer Solution: Dissolve 10 g of sodium acetate (CH₃COONa) in 100 mL of deionized water.[5]
2. Calibration Curve:
-
Prepare a series of standards (e.g., 0, 1.0, 2.0, 4.0, 6.0 mg/L) by diluting the 100 mg/L iron stock solution into 100 mL volumetric flasks.[2]
-
To each flask, add 1 mL of hydroxylamine solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution.[5]
-
Dilute to the 100 mL mark with deionized water, mix well, and allow 10 minutes for color development.[5]
-
Measure the absorbance of each standard at 510 nm against the blank (0 mg/L standard).[13]
-
Plot a graph of absorbance versus concentration.
3. Sample Analysis:
-
Take a measured volume of the environmental sample and place it in a 100 mL volumetric flask.
-
Follow the same steps as for the calibration curve: add hydroxylamine, 1,10-phenanthroline, and sodium acetate buffer.[5]
-
Dilute to the mark and measure the absorbance at 510 nm.[5]
-
Determine the iron concentration from the calibration curve.
Method 2: Ferrozine Spectrophotometry
The ferrozine method is renowned for its high sensitivity. It relies on the reaction of ferrous ions with three molecules of ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) to form a stable, water-soluble magenta complex with a high molar absorptivity. This makes it particularly suitable for analyzing samples with very low iron concentrations.
Experimental Workflow: Ferrozine Method
Detailed Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (as in Method 1).
-
Ferrozine Reagent Solution (0.1% w/v in buffer): Dissolve 250 g of ammonium acetate and 0.5 g of ferrozine in 500 mL of deionized water. This solution serves as both the complexing agent and the buffer.
-
Reducing Agent for Total Iron (Optional, 10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh.
2. Calibration Curve:
-
Prepare a series of standards appropriate for the expected sample concentration range (e.g., 0-1000 µg/L) by diluting the stock solution.
-
For a typical analysis, mix a volume of the standard (e.g., 1 mL) with an equal volume of the ferrozine reagent solution (e.g., 1 mL).
-
Allow at least 3 minutes for color development.[3]
-
Measure the absorbance of each standard at 562 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration.
3. Sample Analysis:
-
Mix a volume of the environmental sample with an equal volume of the ferrozine reagent.
-
For total iron determination, first add the ascorbic acid reducing agent to the sample and wait ~20 minutes before adding the ferrozine reagent.
-
Allow the color to develop for at least 3 minutes.
-
Measure the absorbance at 562 nm.
-
Determine the concentration from the calibration curve. It is crucial to measure promptly, as Fe³⁺ can cause a slow increase in absorbance over time, leading to an overestimation of Fe²⁺.[10][14]
Method 3: Potassium Dichromate Titrimetric Method
This classical method is based on a direct redox titration and does not require a spectrophotometer. In a strong acid medium, ferrous ions are quantitatively oxidized to ferric ions by a standard solution of potassium dichromate (K₂Cr₂O₇). The endpoint of the titration is identified using a redox indicator, such as diphenylamine, which changes color.[4]
Logical Relationship: Titrimetric Method
References
- 1. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 2. pennwest.edu [pennwest.edu]
- 3. matarvattensektionen.se [matarvattensektionen.se]
- 4. ijtrd.com [ijtrd.com]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chemetrics.com [chemetrics.com]
- 10. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Interference of ferric ions with ferrous iron quantification using the ferrozine assay. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating Antioxidant Capacity by Ferrous Ion Chelation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant capacity is a critical step in the discovery and validation of novel therapeutic agents. While various methods exist, the Ferrous Ion Chelating (FIC) assay offers a specific mechanism of action by measuring a compound's ability to sequester ferrous ions (Fe²⁺), thereby preventing their participation in deleterious Fenton-type reactions that generate highly reactive hydroxyl radicals. This guide provides a comprehensive comparison of the FIC assay with other prevalent antioxidant capacity assays, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparing Antioxidant Capacity Assays: A Quantitative Overview
The selection of an appropriate antioxidant assay is contingent upon the specific mechanism of antioxidant action being investigated. The this compound Chelating (FIC) assay is a non-radical-based method that directly quantifies the metal-chelating ability of a compound. In contrast, the DPPH, ABTS, and FRAP assays measure the capacity of a compound to scavenge free radicals or reduce ferric ions, respectively. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for well-characterized antioxidants across these four assays, providing a quantitative comparison of their relative potencies as measured by each method. Lower IC₅₀ values are indicative of greater antioxidant activity.
| Compound | This compound Chelation (IC₅₀, µg/mL) | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (IC₅₀, µg/mL) | FRAP (IC₅₀, µg/mL) |
| Quercetin | 8.5 | 19.17[1] | 48.0[2] | 0.99[3] |
| Ascorbic Acid | >100 | 9.53[1] | - | - |
| Gallic Acid | 50 µM (Zen-Bio) | - | - | - |
| Trolox | - | 4.30 (BHT)[4] | 2.34[3] | 0.24[3] |
| EDTA | 18.35 | - | - | - |
Experimental Protocols
Detailed methodologies for the this compound Chelating assay and its common alternatives are provided below to ensure reproducibility and accurate comparison of results.
This compound Chelating (FIC) Assay
Principle: This assay is based on the competition between the test compound and ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is disrupted, resulting in a decrease in absorbance.[5] The degree of color reduction is proportional to the chelating ability of the test compound. EDTA is commonly used as a positive control.[5][6]
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a microplate well or cuvette, add 50 µL of the test compound solution.
-
Add 50 µL of 2 mM ferrous chloride (FeCl₂) to initiate the reaction and incubate for 5 minutes at room temperature.
-
Add 100 µL of 5 mM ferrozine solution to the mixture.
-
Shake vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm using a spectrophotometer.
-
The percentage of this compound chelation is calculated using the following formula: % Chelation = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] This neutralization is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at 517 nm.[7]
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).
-
Prepare solutions of the test compound at various concentrations.
-
In a microplate well or cuvette, add 100 µL of the test compound solution.
-
Add 100 µL of the DPPH solution and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the DPPH solution without the test compound and A₁ is the absorbance in the presence of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color and an absorbance maximum at 734 nm. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization of the solution that is proportional to their concentration and antioxidant capacity.[8][9]
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare solutions of the test compound at various concentrations.
-
In a microplate well or cuvette, add 20 µL of the test compound solution to 180 µL of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the ABTS•⁺ solution without the test compound and A₁ is the absorbance in the presence of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[10][11] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
-
Prepare solutions of the test compound at various concentrations.
-
In a microplate well or cuvette, add 20 µL of the test compound solution to 180 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents.
Visualizing the Methodologies and Underlying Pathways
To further clarify the experimental processes and the biological context of iron-mediated oxidative stress, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow of the this compound Chelation (FIC) assay.
Caption: Comparison of the primary mechanisms of different antioxidant assays.
Caption: Signaling pathway of iron-induced oxidative stress and cellular damage.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. phcogj.com [phcogj.com]
- 5. zen-bio.com [zen-bio.com]
- 6. 2.5. This compound Chelating Assay [bio-protocol.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. assaygenie.com [assaygenie.com]
- 12. 3.8.3. Ferric Reducing/Antioxidant Power (FRAP) Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Ferrous Ion Solutions: A Guide for Laboratory Professionals
Effective management and disposal of ferrous ion solutions are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
The appropriate disposal method for this compound solutions is contingent upon the concentration of the iron and local environmental regulations. While dilute solutions may be eligible for drain disposal after treatment, more concentrated solutions necessitate chemical treatment to precipitate the iron before disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Nitrile or other chemical-resistant gloves should be worn.
-
Body Protection: A fully buttoned lab coat is mandatory.
Disposal Procedures: A Step-by-Step Approach
The disposal of this compound solutions is categorized based on concentration. It is crucial to consult your institution's environmental health and safety (EHS) office and local regulations to determine the precise concentration limits for different disposal routes.
Category 1: Dilute this compound Solutions (Check Local Regulations for Thresholds)
For solutions with a low concentration of ferrous ions (e.g., below 1%), disposal down the sanitary sewer may be permissible after neutralization. However, this is strictly subject to local regulations[1].
Category 2: Concentrated this compound Solutions
For solutions exceeding the local limits for drain disposal, chemical treatment to remove the iron is mandatory. The most common method is precipitation.
Experimental Protocol: Precipitation of Ferrous Hydroxide (B78521)
This protocol details the precipitation of ferrous ions as ferrous hydroxide (Fe(OH)₂), a less soluble compound that can be separated from the liquid waste stream.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH meter or pH paper
-
Beaker or appropriate reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Spatula
-
Wash bottle with deionized water
Procedure:
-
Preparation: Place the this compound waste solution in a beaker on a stir plate in a well-ventilated fume hood. Begin stirring the solution.
-
Neutralization and Precipitation: Slowly add the 1 M sodium hydroxide solution dropwise to the stirring this compound solution. Monitor the pH of the solution continuously. As the NaOH is added, a greenish precipitate of ferrous hydroxide will form[2][3].
-
Chemical Reaction: Fe²⁺(aq) + 2NaOH(aq) → Fe(OH)₂(s) + 2Na⁺(aq)
-
-
pH Adjustment: Continue adding NaOH until the pH of the solution is between 7.0 and 9.0. This pH range promotes the precipitation of iron hydroxide.
-
Settling: Once the desired pH is reached, turn off the stirrer and allow the precipitate to settle for at least one hour. This will aid in a more efficient filtration.
-
Filtration: Carefully decant the supernatant (the clear liquid above the solid). The supernatant, now with a significantly reduced iron concentration, can be tested to ensure it meets the criteria for drain disposal according to local regulations. Filter the remaining slurry containing the ferrous hydroxide precipitate using a filtration apparatus.
-
Washing: Wash the precipitate with a small amount of deionized water to remove any remaining soluble impurities.
-
Disposal of Precipitate: The collected ferrous hydroxide precipitate should be disposed of as solid hazardous waste in a properly labeled container. Contact your institution's EHS office for specific solid waste disposal procedures.
Note on Oxidation: The greenish ferrous hydroxide precipitate can oxidize in the presence of air to form reddish-brown ferric hydroxide (Fe(OH)₃)[3][4]. This does not affect the disposal procedure for the solid.
Quantitative Data: Wastewater Discharge Limits for Iron
The following table provides examples of industrial wastewater discharge limits for iron. These are for informational purposes and may not be directly applicable to a laboratory setting. Always consult your local regulations for specific laboratory discharge limits.
| Regulatory Body/Region | Iron (Fe) Discharge Limit (mg/L) | Notes |
| United States EPA | Varies by industrial sector. For iron and steel manufacturing, limits are technology-based. | The EPA sets effluent limitation guidelines for various industries[5][6][7]. |
| Portugal | 2.0 | For disposal into water resources[8]. |
| Brazil | 2.0 | [8] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound solutions.
Caption: this compound Disposal Workflow.
By following these procedures and adhering to local regulations, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste.
References
- 1. laballey.com [laballey.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Ferrous Industrial Wastes—Valuable Resources for Water and Wastewater Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Wastewater treatment using ferrous sulfate (Journal Article) | OSTI.GOV [osti.gov]
Essential Guide to Handling Ferrous Ion: Safety, Operations, and Disposal
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for laboratory professionals working with ferrous ions. It is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural steps and critical safety information to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) for Handling Ferrous Ion
When handling ferrous ions, particularly in the form of ferrous sulfate (B86663), a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1][2][3] For tasks with a higher risk of splashes or generating dust, chemical safety goggles and/or a face shield should be used.[4][5] |
| Hand Protection | Chemical-resistant gloves are mandatory.[6][7] Nitrile, neoprene, or natural rubber gloves are recommended for handling ferrous sulfate solutions.[5][8] For handling hot materials, appropriate heat-resistant gloves should be worn.[4][9] Always inspect gloves for tears or punctures before use.[2] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against spills and contamination.[3] For larger-scale operations or when handling hot ferrous sulfate, a rain suit or slicker suit may be necessary.[4] Flame-resistant clothing should be considered when working with flammable materials in conjunction with ferrous ions.[9] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required for handling solutions. However, if dusts or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2][10] For higher concentrations or in poorly ventilated areas, a respirator with appropriate cartridges is necessary.[2] |
Occupational Exposure Limits
Adherence to established occupational exposure limits for soluble iron salts is essential to prevent adverse health effects. The following limits are widely recognized:
| Organization | Exposure Limit (as Fe) | Time-Weighted Average (TWA) |
| NIOSH (National Institute for Occupational Safety and Health) | 1 mg/m³ | 10-hour workshift[5] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 1 mg/m³ | 8-hour workshift[5] |
| OSHA (Occupational Safety and Health Administration) | 1 mg/m³ | 8-hour TWA |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with ferrous ions.
Handling:
-
Always handle ferrous sulfate in a well-ventilated area.[3]
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where ferrous sulfate is handled or stored.[4][5]
-
When working with solid ferrous sulfate, minimize dust generation.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Use stainless steel or fiberglass tanks for storing large quantities of liquid ferrous sulfate.[4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Small Spills: For liquid spills, absorb with sand, vermiculite, or other non-combustible absorbent material and place in a suitable container for disposal.[4] For solid spills, moisten to prevent dust formation and then sweep or vacuum into a sealed container.[2][4]
-
Large Spills: Evacuate the area and follow a pre-determined emergency plan.[4]
-
Do not flush spills into the sewer system.[4]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
The disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.
-
Waste Classification: Ferrous sulfate waste may be classified as hazardous or non-hazardous depending on its concentration and whether it is contaminated with other hazardous materials.[6]
-
Non-Hazardous Waste: Small quantities of dilute, non-contaminated ferrous sulfate solutions may be permissible for drain disposal with copious amounts of water, provided it is allowed by local regulations.[6]
-
Hazardous Waste: Concentrated or contaminated ferrous sulfate waste must be collected in properly labeled, sealed containers and disposed of as hazardous waste through a licensed contractor.[4][6]
-
Incompatible Materials: Do not mix ferrous sulfate waste with strong oxidizing agents, as this can lead to hazardous reactions.[6]
Experimental Protocols
Below are detailed methodologies for common laboratory experiments involving ferrous ions.
Assay of Ferrous Sulfate by Titration with Potassium Permanganate
This experiment determines the purity of a ferrous sulfate sample through redox titration.
Materials:
-
Ferrous sulfate sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Dilute Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Burette, pipette, conical flask, weighing balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 gram of the ferrous sulfate sample.[6]
-
Dissolve the sample in a conical flask containing a mixture of 20 mL of dilute sulfuric acid and 50 mL of distilled water.[6]
-
Titration: Fill a clean burette with the standardized 0.1 N KMnO₄ solution and note the initial reading.
-
Slowly titrate the ferrous sulfate solution with the KMnO₄ solution while constantly swirling the flask.
-
The endpoint is reached when a faint, permanent pink color persists in the solution.[6]
-
Record the final burette reading and calculate the volume of KMnO₄ used.
-
Repeat the titration at least two more times to ensure consistent results.
Fenton Reaction for Oxidation of Organic Contaminants
The Fenton reaction utilizes ferrous ions as a catalyst to generate highly reactive hydroxyl radicals from hydrogen peroxide, which then oxidize organic pollutants.
Materials:
-
Contaminated water sample
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Beaker, magnetic stirrer, pH meter
Procedure:
-
pH Adjustment: Place the contaminated water sample in a beaker with a magnetic stir bar. Adjust the pH of the solution to between 3 and 5 using sulfuric acid.[3]
-
Catalyst Addition: Add the ferrous sulfate solution to the beaker. The typical Fe²⁺:H₂O₂ ratio is 1:5 to 1:10 by weight.
-
Oxidant Addition: Slowly add the hydrogen peroxide solution to the reaction mixture. The addition should be gradual to control the reaction rate and temperature.
-
Reaction: Allow the reaction to proceed for a predetermined amount of time (typically 30-60 minutes), monitoring the temperature and pH.
-
Neutralization: After the reaction is complete, adjust the pH to a neutral range (6-8) with sodium hydroxide to precipitate the iron as ferric hydroxide.
-
Analysis: Separate the precipitate and analyze the supernatant for the concentration of the organic contaminant.
Green Synthesis of Iron Nanoparticles
This protocol describes the synthesis of iron nanoparticles using a plant extract as a reducing and capping agent.
Materials:
-
Ferrous sulfate (FeSO₄) solution (e.g., 0.05 M)
-
Aqueous plant leaf extract (e.g., from Vitex leucoxylon)
-
Distilled water
-
Centrifuge, spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a flask, add 1 mL of the aqueous plant leaf extract to 10 mL of the 0.05 M ferrous sulfate solution.[1]
-
Incubation: Shake the mixture and keep it at room temperature in a dark environment. The color of the solution will change, indicating the formation of iron nanoparticles.[1]
-
Reaction Completion: Allow the reaction to proceed for a sufficient time (e.g., 24 hours) for the complete formation of nanoparticles.
-
Isolation: Centrifuge the solution at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the iron nanoparticles.[1]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with distilled water. Repeat the centrifugation and washing steps several times to purify the nanoparticles.
-
Characterization: The synthesized iron nanoparticles can be characterized using techniques such as UV-Vis spectroscopy, Scanning Electron Microscopy (SEM), and Fourier-Transform Infrared Spectroscopy (FTIR).[1]
Visualizations
The following diagrams illustrate key workflows and relationships for handling ferrous ions safely and effectively.
Caption: Workflow for the safe handling of ferrous ions.
Caption: Logical relationship of risk assessment for handling ferrous ions.
References
- 1. Green Synthesis and Characterization of Iron Nanoparticles Synthesized from Aqueous Leaf Extract of Vitex leucoxylon and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. edu.rsc.org [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Effective substitution of ferrous sulfate with iron oxide nanoparticles enhances growth, antioxidant activity, and stevioside accumulation in micro-propagated Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. usptechnologies.com [usptechnologies.com]
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